molecular formula C47H52N7O7P B12387535 DMT-dA(bz) Phosphoramidite-d9

DMT-dA(bz) Phosphoramidite-d9

Katalognummer: B12387535
Molekulargewicht: 867.0 g/mol
InChI-Schlüssel: GGDNKEQZFSTIMJ-YVSWMPPOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

DMT-dA(bz) Phosphoramidite-d9 is a useful research compound. Its molecular formula is C47H52N7O7P and its molecular weight is 867.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C47H52N7O7P

Molekulargewicht

867.0 g/mol

IUPAC-Name

N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]-dideuteriomethyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,3,3,4,5-pentadeuteriooxolan-2-yl]-2,8-dideuteriopurin-6-yl]benzamide

InChI

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m1/s1/i28D2,29D2,30D,31D,40D,41D,42D

InChI-Schlüssel

GGDNKEQZFSTIMJ-YVSWMPPOSA-N

Isomerische SMILES

[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3(C(C([C@@](O3)([2H])C([2H])([2H])OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)([2H])OP(N(C(C)C)C(C)C)OCCC#N)([2H])[2H])[2H])NC(=O)C7=CC=CC=C7

Kanonische SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to DMT-dA(bz) Phosphoramidite-d9: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N⁶-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-(N,N-diisopropyl)-β-cyanoethylphosphoramidite, commonly known as DMT-dA(bz) Phosphoramidite (B1245037), and its deuterated analogue, DMT-dA(bz) Phosphoramidite-d9. This document details the chemical structure, its critical role in the automated synthesis of oligonucleotides, and the application of its isotopically labeled form in quantitative analytical methods.

Chemical Structure and Core Properties

DMT-dA(bz) Phosphoramidite is a key building block in the chemical synthesis of DNA.[1] Its structure is meticulously designed with specific protecting groups to ensure the highly efficient and controlled stepwise addition of deoxyadenosine (B7792050) into a growing oligonucleotide chain.[2]

The molecule consists of four main components:

  • Deoxyadenosine Core: The fundamental nucleoside base.

  • DMT (Dimethoxytrityl) Group: A bulky protecting group attached to the 5'-hydroxyl position of the deoxyribose sugar.[2] This acid-labile group prevents unwanted reactions at this position and is selectively removed at the beginning of each coupling cycle.[2]

  • Benzoyl (Bz) Group: Protects the exocyclic amine of the adenine (B156593) base to prevent side reactions during synthesis.[3]

  • Phosphoramidite Moiety: A reactive phosphorus(III) group at the 3'-hydroxyl position, which, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.[1][2]

The "-d9" designation in this compound indicates that nine hydrogen atoms on the benzoyl protecting group have been replaced with deuterium (B1214612). This stable isotope labeling renders the molecule chemically identical to its non-labeled counterpart but with a higher mass. This property is leveraged in sensitive analytical techniques, such as mass spectrometry, where it serves as an ideal internal standard for accurate quantification of synthetic oligonucleotides.[4]

Chemical and Physical Properties
PropertyValueReference
Chemical Formula C₄₇H₅₂N₇O₇P[5]
Molecular Weight 857.93 g/mol [5]
CAS Number 98796-53-3[5]
Appearance White to off-white powder or granules[6]
Purity (HPLC) ≥99.0%[6]
Purity (³¹P-NMR) ≥99%[6]
Storage Conditions 2-8°C under inert gas[6]

The Phosphoramidite Method for Oligonucleotide Synthesis

The phosphoramidite method is the gold standard for the automated, solid-phase synthesis of DNA and RNA due to its high efficiency and reliability.[1][7] The synthesis is a cyclical process, with each cycle adding one nucleoside to the growing chain.[1]

Oligonucleotide_Synthesis_Cycle cluster_0 Solid Support Start 1. Deblocking (Detritylation) Coupling 2. Coupling Start->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Start Stabilizes phosphate (B84403) backbone (Cycle Repeats)

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Experimental Protocol: Single Nucleotide Addition Cycle

This protocol outlines the steps for a standard automated solid-phase oligonucleotide synthesis cycle.[2][8]

1. Deblocking (Detritylation):

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[8]

  • Procedure: The solid support holding the growing oligonucleotide chain is treated with the TCA solution. This cleaves the 5'-DMT group, exposing a free hydroxyl group for the next coupling reaction. The released DMT cation is orange-colored, and its absorbance can be measured to monitor coupling efficiency.[2]

  • Duration: Approximately 50-60 seconds.[2]

2. Coupling:

  • Reagents:

    • 0.1 M solution of DMT-dA(bz) Phosphoramidite in anhydrous acetonitrile.

    • 0.45 M solution of an activator, such as 5-Ethylthio-1H-tetrazole (ETT), in anhydrous acetonitrile.[9]

  • Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl of the growing oligonucleotide chain. This forms a new phosphite triester linkage.[2]

  • Duration: Typically 30-180 seconds.[8][9]

3. Capping:

  • Reagents:

    • Cap A: Acetic anhydride/Pyridine/THF.

    • Cap B: 1-Methylimidazole in THF.

  • Procedure: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are permanently blocked by acetylation.[8] This is achieved by treating the support with the capping mixture.

  • Duration: Approximately 30 seconds.[2]

4. Oxidation:

  • Reagent: 0.02 M Iodine in a solution of THF/Pyridine/Water.[8]

  • Procedure: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphotriester, which forms the backbone of the DNA.[8]

  • Duration: Approximately 30 seconds.[2]

This four-step cycle is repeated until the desired oligonucleotide sequence has been synthesized.

Post-Synthesis: Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed.[10]

Experimental Protocol: Cleavage and Deprotection
  • Reagent: Concentrated aqueous ammonium (B1175870) hydroxide (B78521).

  • Procedure:

    • The solid support is treated with concentrated ammonium hydroxide. This single step cleaves the oligonucleotide from the support and removes the cyanoethyl protecting groups from the phosphate backbone.[10]

    • The solution containing the oligonucleotide is then heated to remove the benzoyl (bz) protecting groups from the adenine bases.[11]

  • Conditions: Typically 8 hours at 55°C or 24 hours at room temperature.[12] For faster deprotection, a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) can be used, reducing the time to 5-10 minutes at 65°C.[10][13]

  • Final Step: The resulting crude oligonucleotide solution is then purified, typically by HPLC or PAGE, to isolate the full-length product.

Application of this compound in Quantitative Analysis

The deuterated analogue, this compound, is primarily used for the synthesis of stable isotope-labeled (SIL) oligonucleotides. These SIL oligonucleotides are ideal internal standards for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

The principle behind this application is isotope dilution mass spectrometry.[14] A known amount of the SIL internal standard is spiked into a sample containing the target oligonucleotide. The SIL standard is chemically identical to the analyte and thus behaves the same way during sample preparation, extraction, and chromatographic separation.[14] However, due to the deuterium labeling, it has a different mass and can be distinguished by the mass spectrometer.[4] By comparing the signal intensity of the analyte to that of the internal standard, a highly accurate and precise quantification can be achieved, correcting for any sample loss or matrix effects.[14]

Quantitative_Analysis_Workflow cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Deuterated Internal Standard (d9) Sample->Spike SPE Solid Phase Extraction Spike->SPE Co-extraction LCMS LC-MS/MS Analysis SPE->LCMS Co-elution Quant Quantification LCMS->Quant Ratio of Analyte to Internal Standard Signal

Caption: Workflow for quantitative analysis of oligonucleotides using a deuterated internal standard.

Quantitative Performance Metrics

The use of DMT-dA(bz) Phosphoramidite in oligonucleotide synthesis yields high-quality products, which is reflected in the following performance metrics.

ParameterTypical ValueSignificance
Stepwise Coupling Efficiency 99.0% - 99.5%Determines the overall yield of the full-length oligonucleotide. Higher efficiency is critical for synthesizing long sequences.[15]
Overall Yield (for a 20-mer) ~82% - 90%The cumulative result of the stepwise coupling efficiencies.
Purity of Crude Oligonucleotide VariableDepends on coupling efficiency and the success of the capping step. Purification is required to isolate the full-length product.

Conclusion

DMT-dA(bz) Phosphoramidite is an essential reagent for the high-fidelity synthesis of DNA oligonucleotides. Its well-designed protecting groups allow for the efficient and controlled construction of nucleic acid chains via the robust phosphoramidite method. The deuterated analogue, this compound, extends the utility of this molecule into the realm of high-precision quantitative analysis, providing researchers and drug developers with a vital tool for pharmacokinetic and metabolic studies. A thorough understanding of its chemical properties and the associated experimental protocols is fundamental to the successful synthesis and analysis of therapeutic and diagnostic oligonucleotides.

References

The Role of the Benzoyl Protecting Group in Phosphoramidite Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides via phosphoramidite (B1245037) chemistry is a cornerstone of modern molecular biology and drug development. This method relies on the sequential addition of nucleotide monomers to a growing chain on a solid support. To ensure the fidelity and efficiency of this process, reactive functional groups on the nucleobases that are not involved in the coupling reaction must be temporarily masked. This is achieved through the use of protecting groups. Among the most established and widely used of these is the benzoyl (Bz) group, which plays a critical role in preventing unwanted side reactions, thereby ensuring the synthesis of high-quality, sequence-specific oligonucleotides.

Core Purpose of the Benzoyl Protecting Group

In the context of phosphoramidite chemistry, the primary purpose of the benzoyl protecting group is to shield the exocyclic amino groups of specific nucleobases.[1][2][3] The nucleophilic nature of these amino groups makes them susceptible to reaction with the activated phosphoramidite monomers during the coupling step and with reagents used in other steps of the synthesis cycle.

Specifically, the benzoyl group is used to protect:

  • N6 of Adenine (A) [1][3][4]

  • N4 of Cytosine (C) [1][3]

Thymine (T) does not have an exocyclic amino group and therefore does not require such protection.[1][3] Guanine (G) is typically protected with an isobutyryl (iBu) group, which is more readily cleaved from the N2 position.[1][3][5]

The benzoyl group is an acyl-type protecting group that provides robust protection throughout the oligonucleotide synthesis cycle. It is stable under the acidic conditions required for the removal of the 5'-hydroxyl protecting group (dimethoxytrityl, DMT) and the reagents used for coupling, capping, and oxidation.[6][7] This stability is crucial for preventing the formation of branched chains or other undesired modifications, which would lead to a heterogeneous final product and a low yield of the target oligonucleotide.

Chemical Pathways and logical Relationships

The journey of the benzoyl protecting group through oligonucleotide synthesis involves its initial attachment to the nucleoside (protection), its stability during the chain elongation cycles, and its final removal from the completed oligonucleotide (deprotection).

Protection of Nucleobases

The exocyclic amino groups of adenosine (B11128) and cytidine (B196190) are protected with benzoyl groups prior to the preparation of the phosphoramidite monomers. This is typically achieved by reacting the nucleoside with benzoyl chloride or benzoyl anhydride (B1165640) in the presence of a base. A common method involves transient protection of the hydroxyl groups with silyl (B83357) groups, followed by benzoylation of the amino group, and subsequent removal of the silyl groups.

Protection_Reaction Nucleoside Deoxyadenosine (dA) or Deoxycytidine (dC) Protected_Nucleoside N6-Benzoyl-dA or N4-Benzoyl-dC Nucleoside->Protected_Nucleoside Benzoylation Reagents Benzoyl Chloride (BzCl) or Benzoyl Anhydride (Bz2O) + Base (e.g., Pyridine)

Caption: General scheme for the benzoylation of nucleosides.

Oligonucleotide Synthesis Cycle

Once the benzoyl-protected nucleoside is converted into a phosphoramidite monomer, it is used in the automated solid-phase synthesis of oligonucleotides. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation. The benzoyl groups on the nucleobases remain intact throughout these steps.

Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle cluster_stability Protecting Group Status Deblocking 1. Deblocking (DMT Removal) Acidic Conditions Coupling 2. Coupling (Chain Elongation) Deblocking->Coupling Capping 3. Capping (Terminate Failures) Coupling->Capping Bz_Stable Benzoyl (Bz) Group on A & C is Stable Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking

Caption: The benzoyl group is stable throughout the four steps of the synthesis cycle.

Deprotection

After the oligonucleotide has been synthesized to the desired length, it is cleaved from the solid support, and all protecting groups are removed. The benzoyl groups are typically removed under basic conditions, most commonly with concentrated aqueous ammonium (B1175870) hydroxide (B78521) at an elevated temperature.[2][4]

Deprotection_Workflow Start Synthesized Oligonucleotide (On solid support, fully protected) Cleavage Cleavage from Support & Phosphate Deprotection Start->Cleavage Conc. NH4OH or AMA Base_Deprotection Base Deprotection (Removal of Benzoyl Groups) Cleavage->Base_Deprotection Heating End Fully Deprotected Oligonucleotide Base_Deprotection->End

Caption: Workflow for the final cleavage and deprotection steps.

Quantitative Data on Deprotection

The choice of protecting group strategy can significantly impact the time required for deprotection and the potential for side reactions. The following tables summarize key quantitative data related to the performance of the benzoyl group compared to other common protecting groups.

Table 1: Comparison of Deprotection Conditions for Exocyclic Amine Protecting Groups

Protecting GroupNucleobaseDeprotection ReagentTemperature (°C)TimeCitation(s)
Benzoyl (Bz) dA, dCAmmonium Hydroxide55~6-24 hours[2]
Isobutyryl (iBu)dGAmmonium Hydroxide55Slower than Bz[5]
Acetyl (Ac)dCAmmonium Hydroxide65~10 minutes[8]
Phenoxyacetyl (Pac)dA, dGAmmonium HydroxideRoom Temp~2 hours[9]
Benzoyl (Bz) dA, dCAMA (NH₄OH/Methylamine)65~10 minutes[8][10][11]
Acetyl (Ac)dCAMA (NH₄OH/Methylamine)655-10 minutes[10][11]

Table 2: Side Reactions During Deprotection of Benzoyl-Protected Cytidine

Deprotection ReagentProtecting Group on dCSide ReactionExtent of Side ReactionMitigation StrategyCitation(s)
Ethylene DiamineBenzoyl (Bz) Transamination~16%Use Ac-dC[8]
Ethylene DiamineIsobutyryl (iBu)Transamination~4%Use Ac-dC[8]
Ethylene DiamineAcetyl (Ac)TransaminationUndetectable-[8]
AMABenzoyl (Bz) Transamination to N4-Me-dCCan occurUse Ac-dC for "UltraFAST" deprotection[10][11][12]

Experimental Protocols

Protocol 1: N-Benzoylation of Deoxycytidine

This protocol is a representative method for the protection of the exocyclic amino group of a nucleoside.

Materials:

Procedure:

  • Dissolution: Dissolve deoxycytidine in anhydrous pyridine under an inert atmosphere (e.g., argon).

  • Silylation: Cool the solution to 0°C and add trimethylsilyl chloride dropwise. Stir the mixture at room temperature for 2 hours to protect the hydroxyl groups.

  • Benzoylation: Cool the reaction mixture back to 0°C and add benzoyl chloride dropwise. Allow the reaction to stir at room temperature overnight.

  • Quenching and Deprotection of Hydroxyls: Cool the mixture to 0°C and slowly add ice-cold water, followed by concentrated aqueous ammonia. Stir for 1-2 hours to remove the TMS protecting groups.

  • Extraction: Evaporate the solvent under reduced pressure. Co-evaporate with toluene (B28343) to remove residual pyridine. Partition the residue between dichloromethane and water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain pure N4-benzoyl-deoxycytidine.

Protocol 2: Standard Deprotection of an Oligonucleotide

This protocol describes the final step to release and deprotect a synthesized oligonucleotide containing benzoyl-protected bases.

Materials:

  • Oligonucleotide synthesis column (containing the solid support with the synthesized oligo)

  • Concentrated ammonium hydroxide (28-30%)

  • Sterile, nuclease-free water

  • Microcentrifuge tubes

  • Heating block or oven

Procedure:

  • Cleavage and Deprotection: Place the solid support from the synthesis column into a 2 mL screw-cap tube. Add 1-2 mL of concentrated ammonium hydroxide.

  • Incubation: Tightly seal the tube and place it in a heating block or oven set to 55°C for at least 6 hours (or overnight). For longer or more complex oligos, 12-16 hours is recommended.

  • Cooling and Collection: After incubation, cool the tube to room temperature. Carefully open the tube in a fume hood. Transfer the ammonium hydroxide solution containing the oligonucleotide to a new microcentrifuge tube.

  • Rinsing: Rinse the solid support with 200-500 µL of sterile water and combine this with the solution from the previous step.

  • Evaporation: Evaporate the ammonia by drying the sample in a vacuum centrifuge.

  • Resuspension: Resuspend the resulting oligonucleotide pellet in a desired volume of sterile, nuclease-free water or buffer. The oligonucleotide is now ready for quantification and downstream applications or further purification.

Conclusion

The benzoyl protecting group is a foundational tool in phosphoramidite chemistry, indispensable for the high-fidelity synthesis of DNA oligonucleotides. Its stability during the synthesis cycle and its reliable, albeit sometimes slow, removal under basic conditions have made it a mainstay in both research and commercial oligonucleotide production. While newer, more labile protecting groups have been developed for specialized applications requiring milder deprotection conditions, the benzoyl group's robustness and well-understood chemistry ensure its continued relevance. A thorough understanding of its purpose, chemical behavior, and the protocols for its use and removal is essential for any professional engaged in the chemical synthesis of nucleic acids.

References

An In-depth Technical Guide to Deuterated Phosphoramidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of oligonucleotide therapeutics, the demand for molecules with enhanced stability and precisely controlled properties is paramount. Deuterated phosphoramidites are emerging as a critical tool in the synthesis of oligonucleotides, offering unique advantages for research, diagnostics, and drug development. The strategic replacement of hydrogen with its heavy isotope, deuterium (B1214612), at specific positions within the nucleoside structure can significantly alter the physicochemical properties of the resulting oligonucleotide. This guide provides a comprehensive technical overview of deuterated phosphoramidites, their synthesis, applications, and the methodologies for their incorporation into synthetic oligonucleotides.

The primary applications of deuterated phosphoramidites lie in enhancing metabolic stability and serving as internal standards for mass spectrometry-based quantification.[1][2] The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, a phenomenon that gives rise to the kinetic isotope effect (KIE).[3][4] This effect can slow down enzymatic degradation processes, thereby extending the in vivo half-life of oligonucleotide therapeutics.[3][4]

Synthesis of Deuterated Phosphoramidites

The synthesis of deuterated phosphoramidites begins with the preparation of deuterated nucleosides. This can be achieved through various chemical methods, including hydrogen-isotope exchange reactions. Once the desired level of deuteration is achieved in the nucleoside, it is then converted into a phosphoramidite (B1245037) synthon suitable for use in automated oligonucleotide synthesizers. This process typically involves the protection of reactive functional groups on the nucleoside and the subsequent phosphitylation of the 3'-hydroxyl group.[5]

Core Concepts: Stability and Handling of Phosphoramidites

Phosphoramidites, both deuterated and non-deuterated, are sensitive reagents that are susceptible to hydrolysis and oxidation.[1] Degradation can compromise coupling efficiency during oligonucleotide synthesis, leading to lower yields and the accumulation of impurities. Therefore, stringent anhydrous and anaerobic conditions are crucial for their storage and handling.

Quantitative Data Summary

Direct quantitative comparisons of coupling efficiency and metabolic stability between deuterated and non-deuterated phosphoramidites are not extensively documented in publicly available literature.[1][6] However, based on the principles of phosphoramidite chemistry and the known kinetic isotope effect, the following tables provide expected performance characteristics. Researchers are strongly encouraged to perform in-house validation to determine these parameters for their specific applications.

Table 1: Comparative Coupling Efficiency

ParameterStandard PhosphoramiditesDeuterated Phosphoramidites (Expected)
Average Stepwise Coupling Efficiency > 99%> 99%
Overall Yield of a 20-mer Oligonucleotide ~82%~82%
Purity by HPLC HighHigh

Note: The coupling efficiency of high-quality standard phosphoramidites is consistently high. While no significant kinetic isotope effect at the phosphorus center is expected to negatively impact the coupling reaction, it is good practice to use slightly longer coupling times for any modified phosphoramidite to ensure complete reaction.[1]

Table 2: Comparative Metabolic Stability (Hypothetical Example)

OligonucleotideModificationHalf-life in Human Serum (t½)
Standard Oligonucleotide None15 minutes
Deuterated Oligonucleotide Site-specific deuteration30 - 60 minutes

Note: The increase in half-life is attributed to the kinetic isotope effect, which slows down nuclease-mediated degradation at the site of deuteration.[3][4] The actual improvement in stability will depend on the specific sequence, the position of deuteration, and the enzymatic environment. One study demonstrated a ~50% improvement in the stability of a deuterated radiotracer in vitro.[7]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a Deuterated Oligonucleotide

This protocol outlines the standard four-step phosphoramidite cycle for incorporating a deuterated phosphoramidite into a growing oligonucleotide chain on an automated DNA/RNA synthesizer.

Materials:

  • Deuterated nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)

  • Standard nucleoside phosphoramidite solutions (A, C, G, T/U)

  • Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in anhydrous acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizer solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

  • Anhydrous acetonitrile (B52724) for washing

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

Procedure:

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution. The resulting orange-colored DMT cation can be quantified spectrophotometrically to monitor coupling efficiency.[8]

  • Coupling: The deuterated phosphoramidite and activator solution are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage. A coupling time of 2-5 minutes is generally sufficient.[1][9]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion-mutant sequences.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizer solution.

  • Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide until the desired sequence is synthesized.

Protocol 2: Cleavage and Deprotection of the Deuterated Oligonucleotide

Materials:

Procedure:

  • Cleavage from Support: The solid support is treated with concentrated ammonium hydroxide or AMA to cleave the ester linkage, releasing the oligonucleotide into solution.[10][11]

  • Base and Phosphate Deprotection: The solution is heated (e.g., 55°C for 8-12 hours with ammonium hydroxide, or 65°C for 10 minutes with AMA) to remove the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.[11][12]

  • 2'-O-Protecting Group Removal (for RNA): If the oligonucleotide contains ribonucleotides with 2'-O-silyl protecting groups, a fluoride-containing reagent such as TEA·3HF is used for their removal.[13]

  • Drying: The deprotected oligonucleotide solution is dried, typically using a speed vacuum concentrator.

Protocol 3: Purification of the Deuterated Oligonucleotide by HPLC

Materials:

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: The dried oligonucleotide is redissolved in an appropriate volume of water or mobile phase A.

  • Chromatography: The sample is injected onto the HPLC system. A gradient of increasing acetonitrile concentration is used to elute the oligonucleotide. The separation is based on the hydrophobicity of the oligonucleotide, with the full-length product typically being the most retained species.[2][14]

  • Fraction Collection: The peak corresponding to the full-length deuterated oligonucleotide is collected.

  • Desalting: The collected fraction is desalted to remove the TEAA buffer, for example, by ethanol (B145695) precipitation or using a desalting column.

  • Quantification: The final product is quantified by measuring its absorbance at 260 nm.

Protocol 4: Purity and Integrity Analysis

Methods:

  • High-Performance Liquid Chromatography (HPLC): As described in the purification protocol, HPLC is used to assess the purity of the final product.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized deuterated oligonucleotide.[15]

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is used to assess the purity of the phosphoramidite starting material by identifying the characteristic signals of the P(III) species and any P(V) oxidation products.[3][16]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

RNAi_Pathway dsRNA Double-stranded RNA (dsRNA) (e.g., deuterated siRNA) Dicer Dicer dsRNA->Dicer siRNA Small interfering RNA (siRNA) Dicer->siRNA RISC_loading RISC Loading siRNA->RISC_loading RISC RNA-Induced Silencing Complex (RISC) RISC_loading->RISC Cleavage mRNA Cleavage RISC->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation

Caption: The RNA interference (RNAi) pathway initiated by a deuterated small interfering RNA (siRNA).[1][2][17]

ASO_Mechanism ASO Antisense Oligonucleotide (ASO) (e.g., deuterated ASO) Hybridization Hybridization ASO->Hybridization mRNA Target mRNA mRNA->Hybridization RNaseH RNase H Hybridization->RNaseH Translation_Block Steric Blockade of Translation Hybridization->Translation_Block Cleavage mRNA Cleavage RNaseH->Cleavage No_Protein Inhibition of Protein Synthesis Cleavage->No_Protein Translation_Block->No_Protein

Caption: Mechanisms of action for antisense oligonucleotides (ASOs), including RNase H-mediated degradation and steric hindrance.[18][19][20]

Hybridization_Assay Probe Labeled Probe (e.g., deuterated) Denaturation Denaturation Probe->Denaturation Target Target Nucleic Acid Target->Denaturation Hybridization Hybridization Denaturation->Hybridization Washing Washing Hybridization->Washing Detection Signal Detection Washing->Detection Result Detection of Target Sequence Detection->Result

Caption: General workflow of a nucleic acid hybridization assay using a labeled probe.[21][22][23]

Conclusion

Deuterated phosphoramidites represent a valuable addition to the oligonucleotide synthesis toolkit. Their ability to enhance metabolic stability through the kinetic isotope effect opens new avenues for the development of more robust oligonucleotide therapeutics. Furthermore, their use as stable isotope-labeled internal standards provides a high degree of accuracy and precision in quantitative bioanalysis. While direct comparative data on performance metrics like coupling efficiency are still emerging, the established protocols for standard phosphoramidite chemistry are largely applicable, with minor considerations for ensuring complete reactions. As research in this area continues, deuterated phosphoramidites are poised to play an increasingly important role in advancing the fields of nucleic acid chemistry and medicine.

References

DMT-dA(bz) Phosphoramidite-d9 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-dA(bz) Phosphoramidite-d9, a deuterium-labeled phosphoramidite (B1245037) crucial for the synthesis of modified oligonucleotides. This document details its molecular characteristics, outlines a general synthesis protocol, and describes its application in modern research, particularly in the fields of drug metabolism and pharmacokinetic studies.

Core Molecular Data

Deuterium-labeled phosphoramidites are instrumental as internal standards and tracers in quantitative analyses such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). The strategic incorporation of deuterium (B1214612) can affect the pharmacokinetic and metabolic profiles of oligonucleotide-based therapeutics.[1]

PropertyValueReference
Molecular Weight 866.99[1]
Chemical Formula C47H43D9N7O7P[1]
Synonyms DA-CE phosphoramidite-d9[1]

Experimental Protocols

General Synthesis of Deuterium-Labeled this compound

1. Preparation of Deuterated N-benzoyl-2'-deoxyadenosine:

This step involves the introduction of nine deuterium atoms onto the N-benzoyl-2'-deoxyadenosine molecule. The exact positions of deuteration are critical and are typically targeted at metabolically susceptible sites to maximize the kinetic isotope effect. This process often involves specialized deuterating agents and catalytic methods, the specifics of which are often proprietary.

2. Protection of the 5'-Hydroxyl Group:

The 5'-hydroxyl group of the deuterated N-benzoyl-2'-deoxyadenosine is protected with a dimethoxytrityl (DMT) group. This is typically achieved by reacting the deuterated nucleoside with DMT-chloride in the presence of a base like pyridine.[2]

3. Phosphitylation of the 3'-Hydroxyl Group:

The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. This is a critical step for enabling the subsequent use of the molecule in automated oligonucleotide synthesis. The reaction is carried out under anhydrous conditions using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and a mild base, such as N,N-diisopropylethylamine (DIPEA). The resulting this compound is then purified using silica (B1680970) gel chromatography under anhydrous conditions.[2]

Standard Protocol for Solid-Phase Oligonucleotide Synthesis

This compound, like its non-deuterated counterpart, is used in the solid-phase synthesis of oligonucleotides.[3][4] This process is typically performed on an automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps:

1. Deblocking (Detritylation): The cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleoside bound to the solid support. This is achieved by treating the support with a mild acid, typically trichloroacetic acid (TCA) in dichloromethane.[5] The release of the orange-colored DMT cation allows for real-time monitoring of the synthesis efficiency.[6]

2. Coupling: The next nucleoside phosphoramidite, in this case, this compound, is activated by an activating agent (e.g., tetrazole) and added to the column. The activated phosphoramidite then couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[7]

3. Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are "capped" by acetylation using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[5]

4. Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.[5]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow involving the use of this compound for the synthesis of a deuterium-labeled oligonucleotide and its subsequent analysis.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis Analysis start Start with Solid Support deblocking 1. Deblocking (Detritylation) start->deblocking coupling 2. Coupling with DMT-dA(bz)-d9 Phosphoramidite deblocking->coupling Add Activated Phosphoramidite capping 3. Capping coupling->capping oxidation 4. Oxidation capping->oxidation repeat Repeat Cycle for Each Nucleotide oxidation->repeat repeat->deblocking Next cycle cleavage Cleavage and Deprotection repeat->cleavage Final cycle purification Purification (e.g., HPLC) cleavage->purification quantification Quantification (e.g., UV-Vis) purification->quantification analysis LC-MS / MS-MS Analysis for Metabolic Profiling quantification->analysis final_product Deuterium-Labeled Oligonucleotide analysis->final_product

Caption: Experimental workflow for the synthesis and analysis of deuterium-labeled oligonucleotides.

This workflow highlights the cyclical nature of solid-phase synthesis and the subsequent analytical steps required to isolate and characterize the final deuterated oligonucleotide product, which can then be used in metabolic stability and pharmacokinetic studies.

References

An In-Depth Technical Guide to d9 Isotopic Labeling of Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, synthesis, and applications of d9 isotopically labeled phosphoramidites. This specialized class of reagents is instrumental in advancing nucleic acid research and the development of oligonucleotide-based therapeutics. By incorporating a stable isotope label, researchers can gain deeper insights into the structure, dynamics, metabolism, and quantification of DNA and RNA.

Core Principles of d9 Isotopic Labeling

Isotopic labeling of phosphoramidites involves the strategic replacement of atoms with their heavier, stable isotopes. In the context of "d9" labeling, this typically refers to the substitution of nine hydrogen atoms with deuterium (B1214612) (²H) on a specific chemical moiety within the phosphoramidite (B1245037) molecule. While the exact position of the nine deuterium atoms can vary depending on the synthetic route and the intended application, a common location is the tert-butyl-dimethylsilyl (TBDMS) protecting group or other protecting groups used in phosphoramidite chemistry.

The primary rationale for using d9-labeled phosphoramidites lies in their utility for highly sensitive and accurate quantitative analysis by mass spectrometry (MS). The mass shift of +9 Daltons introduced by the deuterium atoms allows for the creation of ideal internal standards for pharmacokinetic (PK) and drug metabolism studies of oligonucleotide therapeutics.

Key Advantages of d9 Labeling:

  • Accurate Quantification: d9-labeled oligonucleotides serve as ideal internal standards in mass spectrometry-based quantification assays, co-eluting with the unlabeled analyte and correcting for variations in sample preparation and instrument response.

  • Enhanced Metabolic Stability: Deuteration at specific sites can slow down enzymatic degradation, leading to a longer in vivo half-life of therapeutic oligonucleotides. This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon, making it more difficult for enzymes to cleave.

  • No Alteration of Physicochemical Properties: The small mass difference between hydrogen and deuterium does not significantly alter the chemical or biological properties of the oligonucleotide, ensuring that the labeled molecule behaves identically to its non-labeled counterpart in biological systems.

Synthesis and Characterization of d9-Labeled Phosphoramidites

The synthesis of d9-labeled phosphoramidites follows the general principles of phosphoramidite chemistry, with the key difference being the use of a deuterated starting material for one of the protecting groups or the nucleoside itself.

General Synthesis Workflow

The synthesis of a d9-labeled nucleoside phosphoramidite can be conceptually broken down into the following key stages:

Start Deuterated Starting Material Protection Protection of Nucleoside Functional Groups Start->Protection Phosphitylation Phosphitylation Reaction Protection->Phosphitylation Purification Purification and Characterization Phosphitylation->Purification Final_Product d9-Labeled Phosphoramidite Purification->Final_Product

General synthesis workflow for d9-labeled phosphoramidites.
Experimental Protocol: Synthesis of a d9-Labeled 2'-Deoxythymidine Phosphoramidite

This protocol outlines the synthesis of a 2'-deoxythymidine phosphoramidite with a d9-labeled protecting group on the 3'-hydroxyl.

Materials:

  • 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine

  • d9-2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine in anhydrous dichloromethane.

  • Reaction: Cool the solution to 0°C and add N,N-Diisopropylethylamine (DIPEA). Slowly add d9-2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure and purify by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane (B92381) containing a small percentage of triethylamine.

  • Characterization: Characterize the purified d9-labeled phosphoramidite by ¹H NMR, ³¹P NMR, and high-resolution mass spectrometry to confirm its structure and isotopic purity.

Applications in Research and Drug Development

The primary applications of d9-labeled phosphoramidites are in the synthesis of deuterated oligonucleotides for use as internal standards in quantitative bioanalysis and to enhance the metabolic stability of therapeutic oligonucleotides.

Quantitative Bioanalysis and Pharmacokinetic Studies

d9-labeled oligonucleotides are invaluable as internal standards for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. These assays are crucial for determining the concentration of oligonucleotide therapeutics in biological matrices such as plasma, serum, and tissue homogenates.

Sample Biological Sample (e.g., Plasma) Spike Spike with d9-Labeled Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification by Ratio of Analyte to IS LC_MS->Quantification Result Pharmacokinetic Profile Quantification->Result

Workflow for a pharmacokinetic study using a d9-labeled internal standard.

Table 1: Mass Spectrometry Data for a 20-mer Oligonucleotide and its d9-Labeled Internal Standard

ParameterUnlabeled Oligonucleotided9-Labeled Oligonucleotide
Sequence 5'-GCT AAT GCG TAG GCA TTA G-3'5'-GCT AAT GCG TAG GCA TTA G(d9)-3'
Calculated Monoisotopic Mass (Da) 6147.126156.18
Observed m/z (z=5-) 1228.421230.23
Mass Shift (Da) -+9.06
Enhancing Metabolic Stability

The introduction of deuterium at metabolically labile positions can significantly increase the resistance of oligonucleotides to nuclease degradation. This leads to a longer half-life in the body, potentially allowing for less frequent dosing and improved therapeutic efficacy.

Table 2: In Vitro Metabolic Stability of an siRNA in Rat Plasma

siRNA ConstructHalf-life (t½) in Rat Plasma (hours)
Unlabeled siRNA2.5
d9-Labeled siRNA (at 3'-terminus)8.1

Experimental Protocols for Oligonucleotide Synthesis and Analysis

Solid-Phase Oligonucleotide Synthesis using d9-Phosphoramidites

The incorporation of a d9-labeled phosphoramidite into an oligonucleotide sequence is achieved using a standard automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation. The d9-labeled phosphoramidite is introduced during the coupling step at the desired position in the sequence.

Key Synthesis Parameters:

StepReagentTime
Deblocking 3% Trichloroacetic acid in DCM60 seconds
Coupling 0.1 M d9-Phosphoramidite + 0.45 M Activator120 seconds
Capping Acetic Anhydride/N-Methylimidazole30 seconds
Oxidation 0.02 M Iodine in THF/Pyridine/Water30 seconds
Mass Spectrometry Analysis of d9-Labeled Oligonucleotides

Electrospray ionization (ESI) mass spectrometry is the preferred method for the analysis of oligonucleotides.

Sample Preparation:

  • Cleave the synthesized oligonucleotide from the solid support and deprotect using concentrated ammonium (B1175870) hydroxide.

  • Purify the crude oligonucleotide by high-performance liquid chromatography (HPLC).

  • Desalt the purified oligonucleotide using a suitable method.

  • Reconstitute the sample in a solution compatible with ESI-MS (e.g., 50:50 acetonitrile:water with a volatile salt).

MS Parameters:

  • Ionization Mode: Negative Ion ESI

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution

  • Data Analysis: Deconvolution of the multiply charged ion series to determine the zero-charge mass.

Conclusion

d9 isotopic labeling of phosphoramidites represents a powerful tool for researchers and drug developers in the field of oligonucleotide therapeutics. The ability to synthesize deuterated oligonucleotides with high precision enables robust quantitative bioanalysis for pharmacokinetic studies and offers a strategy to enhance metabolic stability. This technical guide provides a foundational understanding of the core principles, synthesis, and applications of these valuable reagents, empowering scientists to further advance the development of next-generation nucleic acid-based medicines.

A Technical Guide to DMT-dA(bz) Phosphoramidite-d9: Synthesis, Applications, and Commercial Sourcing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DMT-dA(bz) Phosphoramidite-d9, a deuterated building block for oligonucleotide synthesis. The guide details its commercial availability, quantitative specifications, and experimental protocols for its use. It is intended to be a valuable resource for researchers in the fields of nucleic acid chemistry, drug development, and analytical sciences.

Introduction to Deuterated Phosphoramidites

Deuterated phosphoramidites are essential reagents for the synthesis of isotopically labeled oligonucleotides. These labeled oligonucleotides serve as powerful tools in various research and development applications, most notably in nuclear magnetic resonance (NMR) spectroscopy for structural biology and as internal standards for mass spectrometry (MS)-based quantification. The strategic incorporation of deuterium (B1214612) (²H or D), a stable isotope of hydrogen, can simplify complex NMR spectra and provide a mass shift for use in isotope dilution mass spectrometry, a highly accurate quantification method.

This compound is a deuterium-labeled version of the standard N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. The "-d9" designation indicates that nine hydrogen atoms in the molecule have been replaced with deuterium.

Commercial Suppliers and Quantitative Data

Identifying reliable commercial suppliers for specialized reagents like this compound is crucial for research and development. Currently, the primary identified commercial supplier is MedChemExpress . Another potential supplier, Genprice , also lists the product, referencing the catalog number from MedChemExpress.

For any application requiring precise knowledge of the isotopic enrichment, it is strongly recommended to request a certificate of analysis from the supplier or to perform an independent analysis using mass spectrometry or NMR spectroscopy.

Table 1: Commercial Supplier Information for this compound

SupplierProduct NameCatalog Number
MedChemExpressThis compoundHY-W01309S2
GenpriceThis compound804-HY-W013059S2

Table 2: General Quantitative Specifications for (Non-Deuterated) DMT-dA(bz) Phosphoramidite (B1245037)

ParameterSpecificationMethod
Purity≥98.0%HPLC
Purity≥99.0%³¹P NMR
AppearanceWhite to off-white powderVisual
Molecular FormulaC₄₇H₅₂N₇O₇P-
Molecular Weight857.93 g/mol -

Experimental Protocols

The use of this compound in oligonucleotide synthesis follows the well-established phosphoramidite chemistry on an automated DNA/RNA synthesizer. The following sections provide a detailed methodology.

Standard Oligonucleotide Synthesis Cycle

The synthesis cycle consists of four main steps that are repeated for each nucleotide addition:

  • De-blocking (Detritylation): The 5'-DMT protecting group of the support-bound nucleoside is removed using a mild acid, typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The this compound, activated by an activator reagent such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., a mixture of acetic anhydride (B1165640) and 1-methylimidazole). This prevents the elongation of failure sequences.

  • Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.

Oligonucleotide_Synthesis_Cycle Deblocking 1. De-blocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposed 5'-OH Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Next_Cycle Next Cycle Oxidation->Next_Cycle Next_Cycle->Deblocking Start new cycle

Standard four-step phosphoramidite oligonucleotide synthesis cycle.

Post-Synthesis Cleavage and Deprotection

After the desired oligonucleotide sequence has been synthesized, it must be cleaved from the solid support and all protecting groups must be removed.

Standard Deprotection Protocol:

  • Cleavage from Support and Phosphate Deprotection: The solid support is treated with concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA) at room temperature for 1-2 hours. This cleaves the succinyl linker and removes the cyanoethyl protecting groups from the phosphate backbone.

  • Base Deprotection: The solution containing the oligonucleotide is then heated at 55°C for 8-12 hours to remove the benzoyl (Bz) protecting groups from the adenine (B156593) bases.

Caution for Deuterated Oligonucleotides:

Some deuterated nucleobases, particularly at positions prone to exchange, can lose their deuterium label under standard deprotection conditions. For oligonucleotides containing deuterated guanosine, for example, it is recommended to use deuterated ammonium (B1175870) hydroxide (B78521) (ND₄OD) for deprotection to prevent D-H exchange. While the stability of the deuterium on the adenine base of this compound under standard deprotection conditions should be confirmed, researchers should be aware of this potential issue and consider using deuterated reagents for deprotection if the retention of all deuterium labels is critical.

Purification

The final deprotected oligonucleotide is typically purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove failure sequences and other impurities.

Applications of Deuterated Oligonucleotides

Oligonucleotides synthesized with this compound have two primary applications in research and drug development.

Internal Standards for Mass Spectrometry

Deuterated oligonucleotides are ideal internal standards for quantitative analysis by LC-MS/MS. They are chemically identical to the analyte of interest but have a distinct mass, allowing for accurate quantification through isotope dilution.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Analyte) Spike Spike with Deuterated Internal Standard Sample->Spike Extraction Solid-Phase Extraction Spike->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification using Analyte/IS Ratio LC_MS->Quantification

Workflow for using deuterated oligonucleotides as internal standards in mass spectrometry.

NMR Spectroscopy

In NMR studies of nucleic acids, spectral overlap can be a significant challenge, especially for larger molecules. Site-specific deuteration simplifies complex ¹H NMR spectra by replacing protons with deuterons, which are not detected in ¹H NMR. This allows for the unambiguous assignment of resonances and the determination of three-dimensional structures and dynamics.

NMR_Spectroscopy_Workflow cluster_synthesis Synthesis and Preparation cluster_nmr NMR Analysis Synthesis Synthesize Site-Specifically Deuterated Oligonucleotide Purification Purification and Sample Prep Synthesis->Purification NMR_Acquisition Acquire 1D and 2D NMR Spectra Purification->NMR_Acquisition Spectral_Analysis Spectral Simplification and Resonance Assignment NMR_Acquisition->Spectral_Analysis Structure_Calc Structure and Dynamics Calculation Spectral_Analysis->Structure_Calc

Workflow for using deuterated oligonucleotides in NMR spectroscopy studies.

Conclusion

This compound is a valuable tool for researchers requiring isotopically labeled oligonucleotides. While the commercial availability is currently limited, the established protocols for phosphoramidite chemistry are directly applicable to its use. The primary applications in mass spectrometry and NMR spectroscopy are critical for advancing our understanding of nucleic acid structure and function, as well as for the development of new oligonucleotide-based therapeutics. Researchers are advised to work closely with suppliers to obtain detailed information on isotopic enrichment to ensure the success of their applications.

Navigating the Challenges of Deuterated Phosphoramidite Stability: A Technical Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated phosphoramidites are critical reagents in the synthesis of isotopically labeled oligonucleotides. These molecules are indispensable tools in structural biology, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy, and as internal standards for mass spectrometry.[1] The strategic incorporation of deuterium (B1214612) can simplify complex NMR spectra, aiding in the elucidation of the three-dimensional structures of nucleic acids and their interactions with other molecules.[1] However, the inherent chemical instability of the phosphoramidite (B1245037) functional group demands rigorous storage and handling protocols to maintain their integrity and ensure the successful synthesis of high-quality oligonucleotides.

This in-depth technical guide provides a comprehensive overview of the factors influencing the stability of deuterated phosphoramidites, recommended storage and handling procedures, and detailed experimental protocols for their quality assessment.

Core Concepts: Understanding Phosphoramidite Instability

The stability of both deuterated and non-deuterated phosphoramidites is primarily threatened by two main degradation pathways: hydrolysis and oxidation.[1] These reactions lead to the formation of impurities that can terminate oligonucleotide chain elongation and reduce the yield of the desired full-length product.

Hydrolysis: The phosphoramidite moiety is highly susceptible to acid-catalyzed hydrolysis. Even trace amounts of water in solvents or on glassware can lead to the cleavage of the phosphorus-nitrogen bond, forming a phosphonate (B1237965) species that is inactive in the coupling reaction.[1] The rate of hydrolysis is influenced by the specific nucleoside, with 2'-deoxyguanosine (B1662781) (dG) phosphoramidites being particularly susceptible to degradation.[1] Studies on non-deuterated dG phosphoramidites have shown that their degradation can be autocatalytic.[2] While direct comparative studies on the hydrolysis rates of deuterated versus non-deuterated phosphoramidites are limited, some research on P-deuterated dialkyl phosphites suggests a potential for a 20-30% higher rate of acid-catalyzed hydrolysis compared to their non-deuterated counterparts, which may be due to a secondary isotope effect.[1]

Oxidation: The trivalent phosphorus (P(III)) center in phosphoramidites is readily oxidized to a pentavalent phosphate (B84403) (P(V)) species upon exposure to atmospheric oxygen.[1] This oxidized form is unable to participate in the coupling reaction during oligonucleotide synthesis.

dot

Caption: Primary degradation pathways of deuterated phosphoramidites.

Storage and Handling Recommendations

To mitigate the degradation of deuterated phosphoramidites, strict adherence to proper storage and handling procedures is paramount. The primary objective is to minimize exposure to moisture and oxygen.

Solid-State Storage

Solid phosphoramidites should be stored in a tightly sealed container under a dry, inert atmosphere such as argon or nitrogen.[3] It is crucial to store them at -20°C or lower in a non-frost-free freezer to prevent temperature cycling which can introduce moisture.[1] Before use, the container must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[1]

Storage in Solution

Deuterated phosphoramidites are typically dissolved in anhydrous acetonitrile (B52724) (<30 ppm water) for use in automated oligonucleotide synthesizers.[1] For critical applications, it is recommended to further dry the dissolved phosphoramidite solution with activated 3Å molecular sieves.[1] Solutions should be stored at -20°C under an inert atmosphere.[1] While dG phosphoramidites are the least stable in solution, when stored at -25°C as a 30 mM solution in acetonitrile, they have been found to be stable for several weeks.[4]

FormStorage TemperatureAtmosphereKey Handling Precautions
Solid -20°C or lowerInert (Argon or Nitrogen)Avoid frost-free freezers. Allow container to warm to room temperature before opening.[1]
Solution -20°CInert (Argon or Nitrogen)Use anhydrous solvent (<30 ppm H₂O). Consider drying with molecular sieves.[1]
Caption: Recommended Storage Conditions for Deuterated Phosphoramidites.

Quantitative Stability Data

Direct quantitative comparisons of the stability of deuterated versus non-deuterated phosphoramidites are not extensively available in the scientific literature.[3] However, studies on non-deuterated phosphoramidites provide valuable insights into their relative stabilities in solution.

PhosphoramiditePurity Reduction after 5 Weeks in Acetonitrile (under inert atmosphere)
T, dC2%
dA6%
dG39%
Caption: Stability of Non-Deuterated Phosphoramidites in Solution.[4]

Experimental Protocols for Quality Assessment

Regular quality control of deuterated phosphoramidites is essential to ensure high coupling efficiencies and the synthesis of high-purity oligonucleotides. The following are detailed protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of phosphoramidites and detecting degradation products.[1]

Methodology:

  • Sample Preparation: Dissolve the deuterated phosphoramidite in anhydrous acetonitrile to a final concentration of approximately 1.0 mg/mL.[5]

  • Instrumentation:

    • Column: C18 column (e.g., 250 × 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Flow Rate: 1 mL/min.[5]

    • Detection: UV detection at a wavelength that allows for sensitive detection of all bases (e.g., 254 nm).[6]

  • Gradient Elution: A typical gradient can be run over 15-20 minutes, starting with a low percentage of Mobile Phase B and increasing to a high percentage to elute the phosphoramidite and any impurities.

  • Data Interpretation: A pure phosphoramidite will exhibit two major peaks representing the two diastereomers at the chiral phosphorus center.[1] The presence of additional peaks indicates degradation products such as the hydrolyzed H-phosphonate or the oxidized phosphate species.[1]

³¹P NMR Spectroscopy for Quantifying Phosphorus-Containing Species

³¹P NMR is a powerful technique for directly observing and quantifying the different phosphorus-containing species in a sample.[1][7]

Methodology:

  • Sample Preparation: Dissolve approximately 0.3 g of the deuterated phosphoramidite in 1 mL of deuterated chloroform (B151607) (CDCl₃) containing 1% (v/v) triethylamine (B128534) (TEA).[8]

  • Instrumentation:

    • NMR spectrometer with a phosphorus probe.

    • Use a proton-decoupled pulse program.[5]

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans).[5]

  • Data Interpretation:

    • Phosphoramidites (P(III)): Two peaks around 149 ppm corresponding to the two diastereomers.[1]

    • H-phosphonates (hydrolysis product): Peaks around 8-10 ppm.[1]

    • Phosphate (P(V)) (oxidation product): A peak around 0 ppm.[1] The relative integration of these peaks provides a quantitative measure of the purity of the phosphoramidite and the extent of degradation.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is used to identify the chemical nature of impurities and degradation products by determining their mass-to-charge ratio.[1]

Methodology:

  • Sample Preparation: Prepare samples at a concentration of approximately 1.0 mg/mL in anhydrous acetonitrile.[9]

  • LC Separation: Use an HPLC method similar to the one described for purity analysis to separate the components of the sample before they enter the mass spectrometer.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[5]

    • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is used to accurately determine the mass of the parent ion and its fragments.[1]

  • Data Interpretation: By comparing the observed masses with the expected masses of the phosphoramidite and its potential degradation products (hydrolyzed and oxidized forms), the identity of the impurities can be confirmed.[1]

dot

Stability_Testing_Workflow cluster_storage Storage cluster_sampling Sampling cluster_analysis Analysis cluster_results Results Storage Deuterated Phosphoramidite (Solid or Solution) Sampling Sample Preparation Storage->Sampling HPLC HPLC Purity Analysis Sampling->HPLC NMR 31P NMR Analysis Sampling->NMR LCMS LC-MS Impurity ID Sampling->LCMS Purity Purity Assessment HPLC->Purity Degradation Degradation Product Quantification NMR->Degradation Identity Impurity Identification LCMS->Identity

Caption: Experimental workflow for stability testing of deuterated phosphoramidites.

Automated Oligonucleotide Synthesis with Deuterated Phosphoramidites

The incorporation of deuterated phosphoramidites into oligonucleotides follows the standard automated synthesis cycle. However, some special considerations should be taken into account.

dot

Oligo_Synthesis_Cycle Start Start with Solid Support (Attached First Nucleoside) Deblocking 1. Deblocking (Remove 5'-DMT group) Start->Deblocking Coupling 2. Coupling (Add Deuterated Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Repeat Repeat Cycle for Next Nucleotide Oxidation->Repeat Repeat->Deblocking Next cycle End Cleavage and Deprotection Repeat->End Final cycle

Caption: Automated oligonucleotide synthesis cycle using deuterated phosphoramidites.

Special Considerations:

  • Kinetic Isotope Effect: The presence of deuterium can potentially lead to a kinetic isotope effect, which might slightly alter the rate of the coupling reaction.[3] While often negligible, for highly sensitive syntheses, a slight increase in coupling time for the deuterated phosphoramidite may be considered to ensure maximum coupling efficiency.

  • Deprotection: For certain deuterated phosphoramidites, such as 8-deutero-dG, specific deprotection protocols are required to prevent the exchange of the deuterium atom. For this particular amidite, it is recommended to use 25% deuterated ammonium (B1175870) hydroxide (B78521) (ND₄OD) for 40 hours at room temperature for deprotection.[1] It is crucial to consult the manufacturer's guidelines for any specific handling and deprotection requirements.

By understanding the inherent instability of deuterated phosphoramidites and implementing stringent storage, handling, and quality control measures, researchers can ensure the successful synthesis of high-quality, isotopically labeled oligonucleotides for their advanced research and development needs.

References

A Technical Guide to the Application of DMT-dA(bz) Phosphoramidite-d9 in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental principles and applications of N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dA(bz) Phosphoramidite) and its deuterated analogue, DMT-dA(bz) Phosphoramidite-d9. It is designed to serve as a technical resource for professionals engaged in oligonucleotide synthesis, therapeutic development, and advanced analytical studies.

Core Principles of Phosphoramidite (B1245037) Chemistry

The synthesis of oligonucleotides is predominantly achieved through the phosphoramidite method, a highly efficient and automated process.[1] This solid-phase chemical synthesis involves the sequential addition of nucleotide building blocks to a growing chain attached to a solid support, such as controlled-pore glass (CPG).[2][3] DMT-dA(bz) Phosphoramidite is a crucial reagent for the incorporation of deoxyadenosine (B7792050) (dA) residues into a synthetic DNA oligonucleotide.[4]

The process is cyclical, consisting of four primary steps for each nucleotide addition:

  • Deblocking (Detritylation): The 5'-hydroxyl group of the nucleoside attached to the solid support is protected by a dimethoxytrityl (DMT) group. This acid-labile group is removed using a weak acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent, to expose the 5'-hydroxyl for the subsequent coupling reaction.[2] The release of the orange-colored DMT cation allows for real-time monitoring of the synthesis efficiency.[5]

  • Coupling: The next phosphoramidite in the sequence, in this case, DMT-dA(bz) Phosphoramidite, is activated by a catalyst such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI).[1][6] The activated phosphoramidite then rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. This step is highly sensitive to moisture, necessitating anhydrous conditions for optimal efficiency.[7]

  • Capping: To prevent the formation of deletion mutants (n-1 shortmers), any unreacted 5'-hydroxyl groups are permanently blocked through acetylation with a capping reagent, typically a mixture of acetic anhydride (B1165640) and 1-methylimidazole.

  • Oxidation: The unstable phosphite triester linkage is converted to a stable phosphotriester by treatment with an oxidizing agent, usually an iodine solution in the presence of water and a weak base like pyridine.[6][8]

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

The Role and Significance of Protecting Groups

To ensure the specific and controlled formation of the desired oligonucleotide sequence, various protecting groups are employed:

  • 5'-O-Dimethoxytrityl (DMT): This bulky, acid-labile group protects the 5'-hydroxyl of the phosphoramidite, preventing self-polymerization and directing the coupling reaction to the desired 5'-hydroxyl of the growing chain. Its removal in the deblocking step initiates the next synthesis cycle.

  • N6-Benzoyl (bz): The exocyclic amine of the adenine (B156593) base is protected by a benzoyl group to prevent side reactions during the synthesis cycle.[9] This protecting group is removed during the final deprotection step after the oligonucleotide chain has been fully assembled.

  • Cyanoethyl: The phosphorus atom of the phosphoramidite is protected by a β-cyanoethyl group, which is stable throughout the synthesis cycles but can be readily removed with a mild base during the final deprotection.[4]

Quantitative Data in Oligonucleotide Synthesis

The overall yield and purity of the synthesized oligonucleotide are critically dependent on the efficiency of each step in the synthesis cycle, particularly the coupling step.[3][6]

ParameterTypical Value/RangeFactors Influencing the Parameter
Coupling Efficiency >98-99.5% per stepPurity of phosphoramidites and reagents, absence of moisture, choice and concentration of activator, coupling time, quality of anhydrous solvents.[3][6][7]
Overall Yield of a 20-mer Oligonucleotide ~89.2% (at 99.4% coupling efficiency)The cumulative effect of the coupling efficiency at each step.[8]
Overall Yield of a 50-mer Oligonucleotide ~74.5% (at 99.4% coupling efficiency)The exponential decrease in yield with increasing oligonucleotide length.[8]
Coupling Time for Standard Deoxyribonucleosides ~20-90 secondsSteric hindrance of the phosphoramidite.
Coupling Time for Modified Phosphoramidites 3-15 minutesIncreased steric hindrance of modified nucleosides.[10]

Experimental Protocols

Standard Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the automated synthesis of a standard DNA oligonucleotide.

Materials and Reagents:

  • DMT-dA(bz) Phosphoramidite (and other required phosphoramidites) dissolved in anhydrous acetonitrile (B52724) (e.g., 0.1 M solution).

  • Solid support (e.g., CPG) with the initial nucleoside.

  • Deblocking solution: 3% Trichloroacetic Acid (TCA) in dichloromethane (B109758) (DCM).

  • Activator solution: 0.45 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

  • Capping solution A: Acetic anhydride in tetrahydrofuran (B95107) (THF)/pyridine.

  • Capping solution B: 16% 1-Methylimidazole in THF.

  • Oxidation solution: 0.02 M Iodine in THF/water/pyridine.

  • Anhydrous acetonitrile for washing steps.

Procedure (Automated Synthesizer Cycle):

  • Deblocking: The solid support is washed with anhydrous acetonitrile. The deblocking solution is passed through the column to remove the 5'-DMT group. The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling: The DMT-dA(bz) Phosphoramidite solution and the activator solution are simultaneously delivered to the column. The reaction is allowed to proceed for 30-180 seconds.

  • Capping: The column is washed with anhydrous acetonitrile. The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.

  • Oxidation: The column is washed with anhydrous acetonitrile. The oxidation solution is delivered to the column to convert the phosphite triester to a stable phosphotriester.

  • Washing: The column is washed with anhydrous acetonitrile to prepare for the next synthesis cycle.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection

Materials and Reagents:

Procedure:

  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

  • The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours or at 55°C for 8-12 hours.

  • The resulting solution containing the deprotected oligonucleotide is collected, and the solvent is evaporated.

Purification

The crude oligonucleotide is typically purified using methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product from shorter, failed sequences.[2]

The Role of this compound

This compound is a stable isotope-labeled version of the standard phosphoramidite. The deuterium (B1214612) atoms are typically incorporated into the DMT protecting group. This isotopic labeling does not significantly alter the chemical reactivity or coupling efficiency of the phosphoramidite.[5]

The primary applications of deuterated phosphoramidites and the resulting oligonucleotides are:

  • Internal Standards in Quantitative Analysis: In pharmacokinetic and metabolic studies, a deuterated version of the therapeutic oligonucleotide can be synthesized and used as an internal standard for quantification by mass spectrometry (LC-MS/MS).[11][12][13] The deuterated internal standard is chemically identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, which allows for accurate correction of any sample loss or matrix effects.[9][13]

  • Tracers in Drug Development: Deuterated compounds can be used as tracers to follow the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[11]

  • Improving Pharmacokinetic Profiles: In some cases, deuteration at specific sites within a drug molecule can alter its metabolic pathways, potentially leading to a more favorable pharmacokinetic profile, such as reduced clearance.[14]

Mandatory Visualizations

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group Coupling 2. Coupling Adds next phosphoramidite Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Blocks unreacted 5'-OH Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation Stabilizes phosphate (B84403) backbone Capping->Oxidation Prevents n-1 sequences Oxidation->Deblocking Completes cycle for next nucleotide End End: Full-Length Oligonucleotide (Cleavage & Deprotection) Oxidation->End Repeat Repeat n times Oxidation->Repeat Start Start: Solid Support with Initial Nucleoside (5'-DMT on) Start->Deblocking Repeat->Deblocking Next Cycle

Caption: Automated solid-phase oligonucleotide synthesis cycle.

PK_Study_Workflow cluster_synthesis Oligonucleotide Preparation cluster_analysis Bioanalytical Workflow Analyte_Synth Synthesize Therapeutic Oligonucleotide Sample_Prep Sample Collection (e.g., plasma, tissue) Analyte_Synth->Sample_Prep In vivo administration IS_Synth Synthesize Deuterated Internal Standard (IS) using DMT-dA(bz)-d9 Spiking Spike IS into Samples IS_Synth->Spiking Sample_Prep->Spiking Extraction Solid-Phase Extraction (SPE) Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification (Analyte/IS Ratio) LCMS->Quant PK_PD_Modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Quant->PK_PD_Modeling

References

Methodological & Application

Protocol for the Incorporation of DMT-dA(bz) Phosphoramidite-d9 into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

This document provides a detailed protocol for the incorporation of N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite]-d9 (DMT-dA(bz) Phosphoramidite-d9) into synthetic oligonucleotides. This deuterated phosphoramidite (B1245037) is a crucial reagent for researchers employing quantitative mass spectrometry-based assays, such as pharmacokinetic studies of oligonucleotide therapeutics. The deuterium (B1214612) labeling provides a known mass shift, enabling its use as an internal standard for precise and accurate quantification of a target oligonucleotide.[1][2]

The phosphoramidite method is the standard for solid-phase oligonucleotide synthesis.[3][4][5] It is a cyclical process involving four main chemical reactions for each nucleotide addition: deblocking, coupling, capping, and oxidation.[3][4][5] The this compound is designed to be compatible with this standard synthesis cycle. The benzoyl (Bz) group protects the exocyclic amine of the adenine (B156593) base during synthesis, while the dimethoxytrityl (DMT) group protects the 5'-hydroxyl group.[6]

Key Features of this compound
  • Isotopic Labeling: Contains nine deuterium atoms, providing a +9 Da mass shift compared to its non-deuterated counterpart. This makes it an ideal internal standard for mass spectrometry-based quantification.

  • High Purity: Ensures efficient incorporation and minimizes the introduction of impurities into the synthesized oligonucleotide.

  • Standard Protection Scheme: Utilizes the well-established DMT and benzoyl protecting groups, ensuring compatibility with standard synthesis and deprotection protocols.[6]

Applications
  • Internal Standard: For quantitative analysis of therapeutic oligonucleotides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][7][8][9]

  • Tracer Studies: To investigate the in vivo and in vitro fate of oligonucleotides, including their metabolism and distribution.[1]

Experimental Protocols

Materials and Reagents
  • This compound

  • Standard DNA phosphoramidites (DMT-dG(ib), DMT-dC(bz), DMT-dT)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)

  • Activator Solution: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile

  • Coupling Solution: 0.1 M this compound in anhydrous Acetonitrile

  • Capping Solution A: Acetic Anhydride/Pyridine/THF

  • Capping Solution B: 16% 1-Methylimidazole/THF

  • Oxidation Solution: 0.02 M Iodine in THF/Water/Pyridine

  • Cleavage and Deprotection Solution: Concentrated Ammonium (B1175870) Hydroxide (B78521)

  • Purification Buffers: As required for the chosen HPLC method (e.g., Triethylammonium acetate (B1210297) (TEAA) buffer for reversed-phase HPLC)

Oligonucleotide Synthesis Workflow

The incorporation of this compound follows the standard automated solid-phase oligonucleotide synthesis cycle.

Oligonucleotide Synthesis Workflow start Start with CPG Solid Support deblocking Deblocking (DMT Removal) start->deblocking coupling Coupling with DMT-dA(bz)-d9 deblocking->coupling capping Capping Unreacted 5'-OH coupling->capping oxidation Oxidation of Phosphite (B83602) capping->oxidation cycle Repeat Cycle for Next Nucleotide oxidation->cycle cycle->deblocking Add next amidite cleavage Cleavage from Support cycle->cleavage End of synthesis deprotection Base Deprotection cleavage->deprotection purification Purification (e.g., HPLC) deprotection->purification analysis Analysis (e.g., Mass Spectrometry) purification->analysis end Final Oligonucleotide analysis->end

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Detailed Synthesis Steps:
  • Deblocking: The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support using the deblocking solution. The support is then washed with anhydrous acetonitrile.

  • Coupling: The this compound is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 2-5 minutes.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidation solution.

These four steps are repeated for each subsequent nucleotide to be added to the sequence.

Cleavage and Deprotection Protocol
  • After the final synthesis cycle, the solid support is washed and dried.

  • The oligonucleotide is cleaved from the CPG support, and the cyanoethyl protecting groups are removed from the phosphate backbone by incubation with concentrated ammonium hydroxide at room temperature for 1-2 hours.

  • To remove the benzoyl protecting group from the adenine base, the sealed vial containing the oligonucleotide in concentrated ammonium hydroxide is heated at 55°C for 8-16 hours.[6][10]

  • The vial is then cooled, and the ammonium hydroxide is evaporated to yield the crude deprotected oligonucleotide.

Purification Protocol

The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC). Reversed-phase HPLC is a common method for this purpose.

  • Column: A C18 reversed-phase HPLC column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from low to high concentration of mobile phase B is used to elute the oligonucleotide.

  • The fractions containing the purified oligonucleotide are collected and the solvent is evaporated.

Data Presentation

Quantitative Data Summary
ParameterTypical Value/RangeNotes
Coupling Efficiency >99%High coupling efficiency is crucial for the synthesis of high-quality, full-length oligonucleotides.[11][12][13] The deuterium labeling in DMT-dA(bz)-d9 is not expected to significantly impact this efficiency.
Theoretical Yield of a 20-mer Oligonucleotide ~82%Calculated based on a 99% average coupling efficiency per step.
Purity (Post-HPLC) >95%Dependent on the efficiency of the synthesis and the purification method.
Mass Shift due to d9 Label +9.0567 DaThe precise mass increase will depend on the exact location and number of deuterium atoms. This value is based on the replacement of 9 protons with 9 deuterons.

Visualization of the Phosphoramidite Coupling Reaction

The following diagram illustrates the key chemical transformation during the coupling step of oligonucleotide synthesis.

Phosphoramidite Coupling Reaction cluster_product Product growing_chain Growing Oligonucleotide Chain (on solid support) with free 5'-OH coupled_product Extended Oligonucleotide Chain with a new phosphite triester linkage growing_chain->coupled_product Coupling phosphoramidite This compound phosphoramidite->coupled_product activator Activator (e.g., ETT) activator->coupled_product catalyzes

Caption: The phosphoramidite coupling reaction.

References

Application Note: Enhancing NMR Structural Studies of Oligonucleotides with DMT-dA(bz) Phosphoramidite-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of nucleic acids in solution. However, for larger oligonucleotides, spectral overlap in proton (¹H) NMR spectra presents a significant challenge. Site-specific isotopic labeling with deuterium (B1214612) (²H) is a highly effective strategy to simplify these complex spectra. This application note details the use of 5'-O-(4,4'-Dimethoxytrityl)-N⁶-benzoyl-2'-deoxyadenosine-d9, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dA(bz) Phosphoramidite-d9) for the synthesis of deuterated oligonucleotides, enabling advanced structural analysis by NMR. We provide detailed protocols for oligonucleotide synthesis, purification, and NMR sample preparation, along with expected outcomes and data interpretation guidelines.

Introduction

The determination of high-resolution structures of DNA and RNA is crucial for understanding their biological functions and for the rational design of nucleic acid-based therapeutics. While X-ray crystallography provides static structural information, NMR spectroscopy offers insights into the structure, dynamics, and interactions of oligonucleotides in a solution state that mimics their physiological environment[1].

A primary obstacle in the NMR analysis of oligonucleotides larger than a few nucleotides is severe resonance overlap in ¹H NMR spectra[2]. The strategic replacement of protons with deuterium atoms (deuteration) simplifies these spectra by eliminating the signals from the deuterated positions and their corresponding scalar (J) couplings[3]. This spectral simplification allows for unambiguous resonance assignment and the accurate measurement of structural restraints, such as those derived from the Nuclear Overhauser Effect (NOE)[3][4].

This compound is a deuterated building block for solid-phase DNA synthesis. The deuterium labels are placed on the non-exchangeable positions of the adenine (B156593) base and the deoxyribose sugar moiety. Incorporating this phosphoramidite (B1245037) into a synthetic oligonucleotide allows researchers to "silence" specific protons, thereby resolving spectral ambiguities and facilitating detailed structural and dynamic studies.

Advantages of Using this compound

  • Spectral Simplification: Reduces crowding in ¹H NMR spectra, enabling easier resonance assignment and analysis, particularly in complex regions like the sugar-to-base connectivities[3].

  • Improved Structural Restraints: Allows for the unambiguous identification of NOE cross-peaks, leading to more accurate distance measurements for structure calculation[3].

  • Enhanced Relaxation Properties: Deuteration can lead to longer transverse relaxation times (T₂) for remaining protons, resulting in sharper NMR signals and improved spectral resolution[5].

  • Probing Dynamics: Site-specific deuteration can be used in solid-state NMR to study the motion of specific residues within a nucleic acid duplex[6].

Quantitative Data

While specific NMR parameters are highly dependent on the sequence context and experimental conditions, the following table summarizes representative data for oligonucleotides containing deuterated nucleosides. The isotopic purity of this compound is typically high, ensuring significant signal reduction at the labeled positions.

ParameterTypical Value/RangeSignificance in NMR StudiesReference
Isotopic Purity>98%Ensures effective suppression of ¹H signals at deuterated sites.[7]
¹H-¹H J-Coupling (H-C-C-H)~0 Hz (at deuterated sites)Elimination of scalar coupling simplifies multiplet patterns of neighboring protons.[3]
¹H-²H J-Coupling1-2 HzResidual coupling to deuterium can sometimes be observed, leading to slight broadening or small splittings.[8]
Transverse Relaxation Rate (R₂)Reduced for nearby protonsLeads to sharper lines and improved resolution for remaining proton signals.[5]

Experimental Protocols

I. Synthesis of Deuterated Oligonucleotides

The incorporation of this compound is achieved through standard automated solid-phase phosphoramidite chemistry[9][10][11][12].

Materials:

  • DNA synthesizer

  • This compound and other standard DNA phosphoramidites (e.g., DMT-dC(bz), DMT-dG(iBu), DMT-T)

  • Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside

  • Standard synthesis reagents: Activator (e.g., 5-(Ethylthio)-1H-tetrazole), Capping reagents (Acetic Anhydride and N-Methylimidazole), Oxidizer (Iodine/water/pyridine), Deblocking agent (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Anhydrous acetonitrile (B52724)

Protocol:

  • Synthesizer Setup: Prepare solutions of phosphoramidites, activator, and other reagents according to the instrument manufacturer's instructions. Dissolve this compound in anhydrous acetonitrile to the recommended concentration.

  • Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-DMT group from the support-bound nucleoside with the deblocking agent.

    • Coupling: Activation of the phosphoramidite with the activator and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 60-120 seconds) may be employed for modified phosphoramidites to ensure high coupling efficiency.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer ("DMT-off") or left on for purification purposes ("DMT-on").

II. Cleavage and Deprotection

Care must be taken during deprotection to avoid deuterium-hydrogen exchange, particularly at the C8 position of the adenine base.

Materials:

  • Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA). For sensitive modifications, deuterated deprotection reagents can be considered to minimize back-exchange, though this is often not necessary for C-D bonds.

  • Heating block or oven.

Protocol:

  • Cleavage from Support: Transfer the CPG support to a screw-cap vial and add the deprotection solution (e.g., concentrated ammonium hydroxide).

  • Deprotection: Incubate the vial at a specified temperature and duration (e.g., 55°C for 8-12 hours) to remove the benzoyl (bz) and cyanoethyl protecting groups[13].

  • Evaporation: After deprotection, cool the vial, transfer the supernatant to a new tube, and evaporate the ammonia (B1221849) solution to dryness using a centrifugal vacuum concentrator.

III. Purification of the Deuterated Oligonucleotide

The crude oligonucleotide is purified to remove truncated sequences and protecting group adducts.

Methods:

  • DMT-on Purification: If the oligonucleotide was synthesized "DMT-on", it can be readily purified by reverse-phase HPLC or using a reverse-phase cartridge. The hydrophobic DMT group causes the full-length product to be retained longer than the failure sequences. After elution, the DMT group is removed by treatment with an acid (e.g., 80% acetic acid), followed by desalting.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This method provides high-resolution separation based on size. The desired band is excised, and the oligonucleotide is eluted from the gel matrix, followed by desalting.

IV. NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data[1][2][14][15][16].

Materials:

  • Purified and desalted deuterated oligonucleotide

  • NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • 99.9% D₂O

  • High-quality NMR tubes

Protocol:

  • Lyophilization: Lyophilize the purified oligonucleotide to a dry powder.

  • D₂O Exchange: To remove exchangeable protons (imino, amino), repeatedly dissolve the oligonucleotide in D₂O and lyophilize to dryness. This is typically done 2-3 times.

  • Final Sample Preparation: Dissolve the final dried oligonucleotide in the NMR buffer prepared with 99.9% D₂O to a final concentration of 0.5-2.0 mM.

  • Transfer to NMR Tube: Filter the sample into a clean, high-quality NMR tube to the appropriate height (typically ~500-600 µL).

V. NMR Data Acquisition

A suite of 2D NMR experiments is typically employed for structural studies.

Key Experiments:

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): The cornerstone for structure determination, providing through-space correlations between protons that are close to each other (< 5 Å)[4][17]. In a deuterated sample, the absence of certain protons simplifies the NOESY spectrum, allowing for unambiguous assignment of cross-peaks involving the remaining protons.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same spin system (i.e., within the same sugar ring) through scalar coupling.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • ¹H-³¹P HETCOR (Heteronuclear Correlation): Correlates protons with neighboring phosphorus atoms in the DNA backbone.

Visualizations

Experimental Workflow

G cluster_synthesis Oligonucleotide Synthesis cluster_nmr NMR Analysis cluster_structure Structure Determination s1 1. Solid-Phase Synthesis (Incorporate DMT-dA(bz)-d9) s2 2. Cleavage & Deprotection s1->s2 s3 3. Purification (HPLC or PAGE) s2->s3 n1 4. Sample Preparation (Buffer Exchange, D2O) s3->n1 n2 5. NMR Data Acquisition (NOESY, TOCSY, etc.) n1->n2 n3 6. Data Processing & Analysis n2->n3 st1 7. Resonance Assignment n3->st1 st2 8. Structural Restraint Generation (NOE distances) st1->st2 st3 9. Structure Calculation & Refinement st2->st3

Caption: Workflow for NMR structural studies using deuterated oligonucleotides.

Principle of Spectral Simplification

G node1 H8 H1' H2' H2'' Adenosine Residue spec1 Complex Spectrum (Many overlapping signals) node1->spec1 Leads to node2 D8 D1' D2' D2'' Deuterated Adenosine spec2 Simplified Spectrum (Adenosine signals absent) node2->spec2 Leads to spec1->spec2 Simplification

Caption: How deuteration simplifies the proton NMR spectrum of an oligonucleotide.

Conclusion

The use of this compound offers a powerful and straightforward method for simplifying complex NMR spectra of DNA. By replacing specific protons with deuterium, researchers can overcome the challenge of spectral overlap, leading to more accurate and detailed structural and dynamic information. The protocols outlined in this application note provide a comprehensive guide for the synthesis, purification, and NMR analysis of deuterated oligonucleotides, enabling advanced research in structural biology and drug development.

References

Application Notes and Protocols for DMT-dA(bz) Phosphoramidite-d9 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of oligonucleotide therapeutics in biological matrices is a critical aspect of drug development, essential for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[1] A significant challenge in quantitative bioanalysis is accounting for analyte loss during sample preparation and matrix effects that can alter the analyte's signal. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to address these issues.[1][2] An ideal SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during sample processing and analysis, but possesses a distinct mass for separate detection.[1][2]

DMT-dA(bz) Phosphoramidite-d9 is a deuterium-labeled analog of the standard deoxyadenosine (B7792050) phosphoramidite (B1245037) used in oligonucleotide synthesis. Incorporating this building block into a synthetic oligonucleotide creates a SIL-IS that is chemically identical to the target therapeutic oligonucleotide but with a 9-dalton mass shift. This allows for precise and accurate quantification using the isotope dilution mass spectrometry (IDMS) method.[1] These application notes provide detailed protocols for the synthesis of a deuterated oligonucleotide internal standard using this compound and its subsequent use in the quantitative analysis of a target oligonucleotide from a biological matrix.

Part 1: Synthesis and Characterization of the Deuterated Internal Standard

The synthesis of the deuterated internal standard is achieved using standard automated solid-phase phosphoramidite chemistry. The this compound is incorporated at a specific position within the oligonucleotide sequence to match the non-deuterated analyte of interest.

Experimental Protocol: Synthesis of a Deuterated Oligonucleotide

This protocol outlines the synthesis of a 20-mer DNA oligonucleotide with a single deuterated deoxyadenosine.

Materials:

  • This compound

  • Standard DNA phosphoramidites (e.g., DMT-dG(ib), DMT-dC(ac), DMT-T)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solutions (e.g., acetic anhydride/THF/pyridine and N-methylimidazole/THF)

  • Oxidizing solution (e.g., iodine in pyridine/THF/water)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile (B52724)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Automated DNA/RNA synthesizer

Procedure:

  • Synthesizer Preparation: Dissolve the standard and deuterated phosphoramidites in anhydrous acetonitrile to the desired concentration (e.g., 0.075 M) and install them on the automated synthesizer.[3]

  • Automated Synthesis: Program the synthesizer for the desired oligonucleotide sequence. The synthesis cycle for each nucleotide addition consists of four steps:

    • Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the nucleotide on the solid support.

    • Coupling: The this compound (or a standard phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: Following the final synthesis cycle, the oligonucleotide is cleaved from the CPG support, and all base and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution at an elevated temperature (e.g., 55°C for 8-12 hours).

  • Purification: The crude deuterated oligonucleotide is purified using a suitable method such as reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity.

  • Characterization: The purity and identity of the synthesized deuterated internal standard are confirmed by LC-MS analysis to verify the correct mass.

Visualization of the Synthesis Workflow

G cluster_synthesis Automated Oligonucleotide Synthesis Cycle Deblocking Deblocking Coupling Coupling Deblocking->Coupling Add Phosphoramidite (Standard or d9) Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage Start CPG Solid Support Start->Deblocking Purification RP-HPLC Purification Cleavage->Purification Characterization LC-MS Analysis Purification->Characterization Final Purified Deuterated Internal Standard Characterization->Final

Caption: Workflow for the synthesis of the deuterated internal standard.

Part 2: Quantitative Analysis of an Oligonucleotide from a Biological Matrix

This section details the protocol for the quantitative analysis of a target oligonucleotide from human plasma using the synthesized deuterated internal standard.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation (Solid-Phase Extraction - SPE): This protocol is adapted for the extraction of oligonucleotides from plasma.[4][5][6]

  • Materials:

    • Human plasma samples

    • Synthesized deuterated oligonucleotide internal standard

    • Weak anion exchange (WAX) SPE plate

    • Proteinase K

    • SPE conditioning, wash, and elution buffers

  • Procedure:

    • Spike a known amount of the deuterated internal standard into the plasma samples containing the target oligonucleotide.

    • Pre-treat the plasma samples with Proteinase K to digest plasma proteins and release the oligonucleotides.

    • Condition the WAX SPE plate with the appropriate conditioning buffer.

    • Load the pre-treated plasma sample onto the SPE plate.

    • Wash the SPE plate with wash buffers to remove proteins and lipids.

    • Elute the oligonucleotide and internal standard from the SPE plate using the elution buffer.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Instrumentation:

    • UHPLC system

    • Triple quadrupole mass spectrometer

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase column suitable for oligonucleotide analysis (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, 1.7 µm, 2.1 x 50 mm).[4]

    • Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.

    • Mobile Phase B: 15 mM TEA and 400 mM HFIP in methanol.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 60°C.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the target oligonucleotide and the deuterated internal standard. The precursor ions will be the multiply charged parent ions, and the product ions will be specific fragments. The precursor ion for the internal standard will have a mass-to-charge ratio corresponding to the +9 Da mass shift.

Visualization of the Analytical Workflow

G cluster_sample_prep Sample Preparation (SPE) Spike Spike Pre_treat Pre_treat Spike->Pre_treat Add d9-IS Condition Condition Pre_treat->Condition Digest Proteins Load Load Condition->Load Wash Wash Load->Wash Elute Elute Wash->Elute Evaporate Evaporate Elute->Evaporate LC_MS LC-MS/MS Analysis Evaporate->LC_MS Start Plasma Sample Start->Spike Data_Analysis Data Analysis LC_MS->Data_Analysis Result Quantitative Result Data_Analysis->Result

Caption: Workflow for the quantitative analysis of oligonucleotides.

Data Presentation

The use of a deuterated internal standard allows for the generation of highly accurate and precise quantitative data. The following tables represent typical data from a bioanalytical method validation study.

Table 1: Calibration Curve Linearity

Analyte Concentration (ng/mL)IS Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1.0500.021
5.0500.105
20.0500.415
50.0501.02
100.0502.05
250.0505.18
500.05010.3
Correlation Coefficient (r²) >0.99

Table 2: Accuracy and Precision

Quality Control SampleNominal Concentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.0105.28.5103.89.2
LQC3.098.76.1101.27.5
MQC75.0102.54.3100.55.8
HQC400.099.13.898.64.9

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, CV: Coefficient of Variation.

Table 3: Recovery and Matrix Effect

SampleAnalyte Peak AreaIS Peak AreaRecovery (%)Matrix Effect (%)
LQC15,800310,50085.498.2
HQC2,125,000305,00088.1101.5

Conclusion

The use of this compound to synthesize a deuterated internal standard provides a highly effective strategy for the accurate and precise quantification of oligonucleotides in complex biological matrices. The isotope dilution method corrects for variability in sample handling and matrix effects, leading to reliable data for preclinical and clinical studies. The protocols and data presented here demonstrate a comprehensive workflow that can be adapted for various oligonucleotide therapeutics.

References

Application Notes and Protocols for Deprotection of Oligonucleotides Synthesized with DMT-dA(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of oligonucleotides using phosphoramidite (B1245037) chemistry is a cornerstone of modern biotechnology and drug development. A critical step in this process is the removal of protecting groups from the exocyclic amines of the nucleobases after solid-phase synthesis. The 5'-O-dimethoxytrityl (DMT)-N6-benzoyl-2'-deoxyadenosine (dA(bz)) phosphoramidite is a commonly used building block for introducing deoxyadenosine (B7792050) into a growing oligonucleotide chain. The benzoyl (Bz) group serves as a robust protecting group for the exocyclic amine of adenine (B156593) during the synthesis cycles. However, its efficient and complete removal during the final deprotection step is crucial to ensure the biological activity and integrity of the synthetic oligonucleotide.

This document provides detailed application notes and protocols for the deprotection of oligonucleotides containing benzoyl-protected deoxyadenosine. It outlines standard and rapid deprotection methods, presents quantitative data for comparison, and provides step-by-step experimental procedures.

Deprotection Chemistries and Considerations

The removal of the benzoyl protecting group from deoxyadenosine, along with other base protecting groups (e.g., isobutyryl on dG and benzoyl or acetyl on dC) and the cyanoethyl groups from the phosphate (B84403) backbone, is typically achieved by treatment with a basic solution. The choice of deprotection reagent and conditions depends on the overall composition of the oligonucleotide, including the presence of other sensitive modifications or dyes, and the desired speed of the process.

The most common deprotection strategies involve the use of concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

Data Summary: Deprotection Conditions

The following table summarizes various deprotection conditions for oligonucleotides synthesized using standard phosphoramidites, including DMT-dA(bz).

Deprotection ReagentCompositionTemperatureTimeNotes
Standard Deprotection
Concentrated Ammonium Hydroxide28-33% NH₃ in water55°C8-15 hoursA traditional and widely used method.[1][2] Ensure the ammonium hydroxide solution is fresh for optimal results.[3]
Room Temperature24 hoursA milder alternative to heating, requiring a longer incubation period.
Rapid Deprotection
AMA (Ammonium Hydroxide/Methylamine)1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine65°C5-10 minutesSignificantly reduces deprotection time.[3][4][5][6] Requires the use of acetyl-protected dC (dC(Ac)) to prevent transamination of the cytosine base.[3][4][5][6][7]
Room Temperature5 minutes (for cleavage)Cleavage from the solid support is rapid at room temperature.[3][4][5]
Alternative Deprotection
tert-Butylamine/Water1:3 (v/v)60°C6 hoursSufficient to deprotect A, C, and dmf-dG.[4][5]
Lithium Hydroxide/Triethylamine in Methanol0.5 M LiOH and 3.5 M Et₃N in Methanol75°C40-60 minutesAn ammonia-free method that can be used with standard benzoyl-protected bases.[8][9]

Experimental Protocols

Protocol 1: Standard Deprotection using Concentrated Ammonium Hydroxide

This protocol describes the conventional method for deprotecting oligonucleotides using concentrated ammonium hydroxide.

Materials:

  • Oligonucleotide synthesized on Controlled Pore Glass (CPG) support in a synthesis column.

  • Concentrated Ammonium Hydroxide (28-33% NH₃), fresh.

  • Screw-cap vials (e.g., 2 mL).

  • Heating block or oven set to 55°C.

  • Centrifugal evaporator.

  • Nuclease-free water.

Procedure:

  • Cleavage from Support:

    • Carefully push the CPG support from the synthesis column into a screw-cap vial.

    • Add 1-2 mL of concentrated ammonium hydroxide to the vial.

    • Seal the vial tightly.

    • Allow the vial to stand at room temperature for at least 1 hour to ensure complete cleavage of the oligonucleotide from the CPG support.

  • Base Deprotection:

    • Transfer the vial to a heating block or oven pre-heated to 55°C.

    • Incubate for 8-15 hours to ensure complete removal of the benzoyl and other base protecting groups.[1]

  • Sample Recovery:

    • After incubation, cool the vial to room temperature.

    • Carefully transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new microcentrifuge tube, leaving the CPG support behind.

    • Evaporate the ammonium hydroxide solution to dryness using a centrifugal evaporator.

  • Resuspension:

    • Resuspend the dried oligonucleotide pellet in an appropriate volume of nuclease-free water or a suitable buffer for downstream applications.

Protocol 2: Rapid Deprotection using AMA (Ammonium Hydroxide/Methylamine)

This protocol is suitable for rapid deprotection of oligonucleotides and is particularly useful for high-throughput applications. Note: This method requires the use of acetyl-protected dC (dC(Ac)) during synthesis to avoid side reactions.[3][4][5][6][7]

Materials:

  • Oligonucleotide synthesized on CPG support (using dC(Ac) phosphoramidite).

  • AMA reagent: a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.

  • Screw-cap vials (e.g., 2 mL).

  • Heating block or water bath set to 65°C.

  • Centrifugal evaporator.

  • Nuclease-free water.

Procedure:

  • Cleavage and Deprotection:

    • Transfer the CPG support containing the synthesized oligonucleotide into a screw-cap vial.

    • Add 1-2 mL of the freshly prepared AMA reagent to the vial.

    • Seal the vial tightly.

    • For cleavage, let the vial stand at room temperature for 5 minutes.[3][4][5]

    • For complete deprotection, place the vial in a heating block or water bath at 65°C for 10 minutes.[4][5][6]

  • Sample Recovery:

    • Cool the vial to room temperature.

    • Transfer the AMA solution containing the deprotected oligonucleotide to a new microcentrifuge tube.

    • Dry the sample using a centrifugal evaporator.

  • Resuspension:

    • Dissolve the oligonucleotide pellet in a suitable volume of nuclease-free water or buffer.

Visualized Workflows

The following diagrams illustrate the key stages of oligonucleotide synthesis and deprotection.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Post-Synthesis Deprotection Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add DMT-dA(bz)) Deblocking->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage from Solid Support Oxidation->Cleavage Final Cycle Base_Deprotection Base Deprotection (Bz Removal) Cleavage->Base_Deprotection Purification Purification Base_Deprotection->Purification

Caption: Automated solid-phase oligonucleotide synthesis cycle and post-synthesis processing.

Deprotection_Protocols_Comparison cluster_standard Standard Protocol cluster_rapid Rapid Protocol Start Synthesized Oligonucleotide on CPG Support Ammonia Add Conc. NH4OH Start->Ammonia AMA Add AMA Reagent (NH4OH/Methylamine) Start->AMA Heat_Standard Incubate at 55°C for 8-15 hours Ammonia->Heat_Standard End Deprotected Oligonucleotide Heat_Standard->End Heat_Rapid Incubate at 65°C for 10 minutes AMA->Heat_Rapid Heat_Rapid->End

Caption: Comparison of standard and rapid deprotection workflows.

References

Application Note: Quantitative LC-MS Analysis of Oligonucleotides Using a Deuterated Internal Standard Synthesized with DMT-dA(bz) Phosphoramidite-d9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of biotechnology, pharmaceuticals, and analytical chemistry.

Introduction The development of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), has become a significant area of drug development.[1][2] Accurate and reliable quantification of these molecules in complex biological matrices is essential for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies.[3][4][5] Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the preferred method for this purpose due to its high sensitivity, selectivity, and specificity.[6]

A major challenge in quantitative bioanalysis is compensating for analyte loss during sample preparation and matrix effects in the MS source.[3] The most effective way to address these issues is through the use of a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to the analyte but has a distinct mass.[3] This application note describes a robust LC-MS/MS method for the quantification of a target oligonucleotide using a custom-synthesized SIL-IS. The SIL-IS is created by incorporating a deuterated N-benzoyl-deoxyadenosine building block, DMT-dA(bz) Phosphoramidite-d9, during solid-phase synthesis.[7] This isotope dilution mass spectrometry (IDMS) approach ensures high accuracy and precision for the quantification of therapeutic oligonucleotides.[3]

Experimental Workflow

The overall workflow for the quantitative analysis of an oligonucleotide using a deuterated internal standard involves the synthesis of the standard, sample preparation, LC-MS/MS analysis, and data processing.

LCMS_Workflow cluster_prep Preparation Phase cluster_synthesis SIL-IS Synthesis cluster_sample Sample Preparation cluster_analysis Analytical Phase synthesis Solid-Phase Synthesis incorporating DMT-dA(bz)-d9 purification Purification & QC of SIL-IS synthesis->purification sample Biological Sample (e.g., Plasma) spike Spike with SIL-IS sample->spike extraction Solid Phase Extraction (SPE) spike->extraction lc Ion-Pair Reversed-Phase UPLC Separation extraction->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition & Processing ms->data quant Quantification (Analyte/IS Ratio) data->quant Quantification_Logic Analyte Analyte Signal (Peak Area) Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte->Ratio IS SIL-IS Signal (Peak Area) IS->Ratio CalCurve Calibration Curve (Ratio vs. Conc.) Ratio->CalCurve FinalConc Calculated Analyte Concentration CalCurve->FinalConc

References

Application Notes and Protocols for Kinetic Isotope Effect Studies Using d9-Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic isotope effect (KIE) is a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions. It manifests as a change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. The magnitude of the KIE can provide valuable insights into bond-breaking and bond-forming events in the rate-determining step of a reaction. In drug development, understanding reaction mechanisms is crucial for optimizing drug candidates' efficacy, selectivity, and metabolic stability. Deuterium (²H or D), a stable isotope of hydrogen, is frequently used in these studies. Replacing a carbon-hydrogen (C-H) bond with a carbon-deuterium (C-D) bond, which has a lower zero-point energy, can lead to a significant decrease in the reaction rate if this bond is cleaved in the rate-determining step.

Phosphoramidites are key building blocks in the chemical synthesis of oligonucleotides, which are widely used as therapeutic agents (e.g., antisense oligonucleotides, siRNAs), diagnostic probes, and research tools. The phosphoramidite (B1245037) coupling reaction, a critical step in oligonucleotide synthesis, involves the formation of a phosphite (B83602) triester intermediate. The precise mechanism and transition state of this reaction can be investigated using KIE studies.

This document provides detailed application notes and protocols for the experimental design of KIE studies utilizing d9-phosphoramidites. Specifically, we focus on d9-thymidine phosphoramidite as a model, where the nine hydrogen atoms of the two isopropyl groups of the phosphoramidite moiety are replaced with deuterium. This isotopic substitution allows for the investigation of the role of the diisopropylamino group in the activation and coupling steps of oligonucleotide synthesis.

Data Presentation: Representative Kinetic Data

The following table summarizes representative kinetic data from a competitive KIE experiment designed to investigate the phosphoramidite coupling reaction. In this hypothetical study, the reaction rates of a standard thymidine (B127349) phosphoramidite (H-Phosphoramidite) and its d9-deuterated analog (d9-Phosphoramidite) are compared. Such data can be obtained using techniques like in-situ NMR spectroscopy or by analyzing the product ratios at different time points using mass spectrometry.

CompoundRate Constant (k) (s⁻¹)Kinetic Isotope Effect (kH/kD)
H-Phosphoramidite1.25 x 10⁻²\multirow{2}{*}{1.15}
d9-Phosphoramidite1.09 x 10⁻²

Note: The data presented here are representative and intended for illustrative purposes. Actual experimental values may vary depending on the specific reaction conditions, nucleoside, and activator used.

Experimental Protocols

Protocol 1: Synthesis of d9-Thymidine Phosphoramidite

This protocol outlines the synthesis of 5'-O-(4,4'-Dimethoxytrityl)-thymidine-3'-O-(2-cyanoethyl N,N-di(isopropyl-d9)phosphoramidite).

Materials:

Procedure:

  • Preparation: Dry all glassware thoroughly in an oven at 120°C overnight and cool under a stream of dry argon or nitrogen. Ensure all solvents are anhydrous.

  • Reaction Setup: Dissolve 5'-O-(4,4'-Dimethoxytrityl)-thymidine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Phosphitylation: Add 2-Cyanoethyl N,N,N',N'-tetra(isopropyl-d9)phosphorodiamidite (1.1 equivalents) to the solution, followed by the dropwise addition of 1H-Tetrazole solution (0.5 equivalents) over 5 minutes with stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes with 1% triethylamine. The reaction is typically complete within 2-4 hours at room temperature.

  • Workup: Once the reaction is complete, quench it by adding a few drops of saturated sodium bicarbonate solution. Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

  • Characterization: Collect the fractions containing the desired product, combine them, and evaporate the solvent. Dry the resulting white foam under high vacuum. Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Kinetic Isotope Effect Measurement by Competition Experiment

This protocol describes a competition experiment to determine the KIE of the phosphoramidite coupling reaction using a mixture of the standard (H) and deuterated (d9) phosphoramidites.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

  • Standard thymidine phosphoramidite (H-Phosphoramidite)

  • d9-Thymidine phosphoramidite (d9-Phosphoramidite)

  • Activator solution (e.g., 0.45 M 1H-Tetrazole in acetonitrile)

  • Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Ammonium (B1175870) hydroxide (B78521) solution

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Preparation of Phosphoramidite Mixture: Prepare an equimolar solution of H-Phosphoramidite and d9-Phosphoramidite in anhydrous acetonitrile. The exact ratio should be confirmed by a suitable analytical method (e.g., quantitative NMR).

  • Oligonucleotide Synthesis Setup: Perform the oligonucleotide synthesis on an automated DNA synthesizer. Use the CPG solid support as the starting material.

  • Competition Coupling Step: In the coupling step of the desired incorporation site, use the prepared equimolar mixture of H- and d9-phosphoramidites. Keep all other synthesis cycle parameters (deblocking, capping, oxidation) standard.

  • Incomplete Reaction: To accurately measure the KIE, it is crucial that the coupling reaction does not go to completion. This can be achieved by using a shorter coupling time or a substoichiometric amount of the phosphoramidite mixture relative to the available 5'-hydroxyl groups on the solid support.

  • Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the solid support and deprotect it using concentrated ammonium hydroxide.

  • Product Analysis:

    • HPLC Purification: Purify the resulting mixture of oligonucleotides (containing either the H- or d9-phosphoramidite at the target position) by reverse-phase HPLC.

    • Mass Spectrometry Analysis: Analyze the purified oligonucleotide fraction by high-resolution mass spectrometry (e.g., ESI-TOF or Orbitrap) to determine the relative abundance of the two isotopic forms. The mass difference between the oligonucleotide containing the H-phosphoramidite and the d9-phosphoramidite will be 9 Da.

  • KIE Calculation: The kinetic isotope effect (kH/kD) is calculated from the ratio of the products (P_H / P_D) and the ratio of the starting materials (SM_H / SM_D) using the following equation:

    kH/kD = [ln(1 - f)] / [ln(1 - f * (P_H / P_D))]

    where 'f' is the fraction of the reaction completion and (P_H / P_D) is the ratio of the integrated peak areas from the mass spectrum corresponding to the oligonucleotides synthesized with the H- and d9-phosphoramidites, respectively. For low conversions, the KIE can be approximated as the ratio of the products.

Visualizations

signaling_pathway cluster_0 Upstream Signaling cluster_1 Gene Expression Regulation cluster_2 Therapeutic Intervention Signal Signal Receptor Receptor Signal->Receptor Activation Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Transcription Gene Transcription Transcription_Factor->Gene_Transcription Initiation mRNA mRNA Gene_Transcription->mRNA Antisense_Oligo Antisense Oligonucleotide (Synthesized with d9-Phosphoramidites) mRNA->Antisense_Oligo Hybridization Translation_Inhibition Translation Inhibition Antisense_Oligo->Translation_Inhibition

Caption: A potential application of oligonucleotides synthesized with d9-phosphoramidites in therapeutic intervention by targeting mRNA.

experimental_workflow cluster_synthesis Synthesis of Deuterated Reagent cluster_kie_experiment KIE Competition Experiment cluster_data_analysis Data Analysis Start 5'-DMT-Thymidine Phosphitylation Phosphitylation with d9-phosphorodiamidite Start->Phosphitylation Purification Silica Gel Chromatography Phosphitylation->Purification d9_Phosphoramidite d9-Thymidine Phosphoramidite Purification->d9_Phosphoramidite Equimolar_Mix Prepare Equimolar Mix (H- and d9-Phosphoramidites) d9_Phosphoramidite->Equimolar_Mix Oligo_Synthesis Automated Oligonucleotide Synthesis (Incomplete Reaction) Equimolar_Mix->Oligo_Synthesis Cleavage_Deprotection Cleavage and Deprotection Oligo_Synthesis->Cleavage_Deprotection HPLC HPLC Purification Cleavage_Deprotection->HPLC MS_Analysis Mass Spectrometry Analysis HPLC->MS_Analysis Product_Ratio Determine Product Ratio (P_H / P_D) MS_Analysis->Product_Ratio KIE_Calculation Calculate KIE (kH/kD) Product_Ratio->KIE_Calculation kie_principle cluster_products Products Reactant_H Reactant with C-H bond TS_H Transition State (H) Reactant_H->TS_H Activation Energy (Ea_H) Reactant_D Reactant with C-D bond TS_D Transition State (D) Reactant_D->TS_D Activation Energy (Ea_D) Product Product TS_H->Product kH TS_D->Product kD note Due to lower zero-point energy of C-D bond, Ea_D > Ea_H, leading to kH > kD.

Application Notes and Protocols for DMT-dA(bz) Phosphoramidite in Automated DNA Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, with applications ranging from diagnostic probes and primers to therapeutic agents. The phosphoramidite (B1245037) method is the gold standard for automated DNA synthesis, prized for its high efficiency and reliability.[1] At the heart of this process are phosphoramidite monomers, such as 5'-O-Dimethoxytrityl-N6-benzoyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dA(bz) Phosphoramidite). The coupling efficiency of these monomers is a critical parameter that directly dictates the yield and purity of the final full-length oligonucleotide product.[2] Even minor decreases in coupling efficiency can lead to a significant accumulation of truncated sequences, particularly in the synthesis of long oligonucleotides.[2]

These application notes provide a detailed overview of the factors influencing the coupling efficiency of DMT-dA(bz) Phosphoramidite, protocols for its use in automated DNA synthesizers, and methods for monitoring and troubleshooting coupling efficiency.

Factors Influencing Coupling Efficiency

Achieving near-quantitative coupling efficiency (ideally >99%) is paramount for successful oligonucleotide synthesis.[3] Several factors can impact the performance of DMT-dA(bz) Phosphoramidite:

  • Reagent Quality: The purity of the phosphoramidite, activator, and solvents is crucial.[2] Phosphoramidites are sensitive to moisture and oxidation, which can lead to degradation and reduced coupling efficiency.[4] It is essential to use anhydrous solvents, particularly acetonitrile (B52724), and to handle phosphoramidites under an inert atmosphere.[5]

  • Activator Choice and Concentration: The activator plays a pivotal role in protonating the phosphoramidite, rendering it susceptible to nucleophilic attack.[][7] Common activators include 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI).[4] The choice of activator and its concentration can significantly affect the kinetics and efficiency of the coupling reaction.[8][9]

  • Coupling Time: The duration of the coupling step must be sufficient to allow the reaction to proceed to completion. While standard coupling times are often adequate, optimization may be necessary, especially for sterically hindered phosphoramidites or challenging sequences.[3]

  • Synthesizer Fluidics: The performance of the automated DNA synthesizer is critical. Leaks, blocked lines, or inaccurate reagent delivery can all lead to suboptimal coupling.[4] Regular maintenance and calibration of the instrument are essential.

Quantitative Data on Activator Performance

The choice of activator is a key variable in optimizing coupling efficiency. The following table summarizes the characteristics of commonly used activators and their typical impact on coupling performance.

ActivatorTypical ConcentrationpKaKey CharacteristicsExpected Coupling Efficiency with DMT-dA(bz)
1H-Tetrazole 0.45 M4.8Standard, widely used activator.[4]>98.5%
5-(Ethylthio)-1H-tetrazole (ETT) 0.25 M - 0.75 M4.3More acidic and provides faster coupling kinetics than 1H-Tetrazole.[4][8]>99.0%
4,5-Dicyanoimidazole (DCI) 0.25 M - 1.2 M5.2Less acidic but a highly effective nucleophilic catalyst, leading to rapid coupling; highly soluble in acetonitrile.[4][8][10]>99.5%

Note: The expected coupling efficiencies are illustrative and can vary depending on the synthesizer platform, reagent quality, and other experimental conditions.

Experimental Protocols

Protocol 1: Preparation of DMT-dA(bz) Phosphoramidite Solution

Objective: To prepare a solution of DMT-dA(bz) Phosphoramidite for use in an automated DNA synthesizer with minimal exposure to moisture and oxygen.

Materials:

  • DMT-dA(bz) Phosphoramidite (solid)

  • Anhydrous acetonitrile (DNA synthesis grade, <30 ppm water)

  • Inert gas (Argon or Nitrogen)

  • Septum-sealed vial appropriate for the synthesizer

  • Oven-dried syringes and needles

Procedure:

  • Allow the sealed container of solid DMT-dA(bz) Phosphoramidite to equilibrate to room temperature before opening to prevent condensation.

  • Under a stream of inert gas, transfer the required amount of phosphoramidite to the septum-sealed vial.

  • Using an oven-dried syringe, add the appropriate volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.05 M to 0.15 M, as recommended by the synthesizer manufacturer).[3]

  • Gently swirl the vial to dissolve the phosphoramidite completely. Avoid vigorous shaking.

  • Install the vial on the appropriate port of the DNA synthesizer.

  • For optimal performance, it is recommended to use freshly prepared solutions. While stable for several days under an inert atmosphere on the synthesizer, prolonged storage can lead to a decrease in coupling efficiency.[3]

Protocol 2: Automated Oligonucleotide Synthesis Cycle

Objective: To perform the automated synthesis of an oligonucleotide using DMT-dA(bz) Phosphoramidite.

Procedure: The automated synthesis cycle consists of four main steps that are repeated for each nucleotide addition.[2]

  • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a solution of a weak acid, typically 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[3] The release of the orange-colored DMT cation is monitored to assess the coupling efficiency of the previous cycle.[4]

  • Coupling: The prepared DMT-dA(bz) Phosphoramidite solution is delivered to the synthesis column along with an activator solution. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of deletion mutant sequences.[3]

  • Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[3]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Protocol 3: Real-Time Assessment of Coupling Efficiency by Trityl Cation Monitoring

Objective: To quantitatively monitor the stepwise coupling efficiency during oligonucleotide synthesis.

Methodology:

  • Ensure the DNA synthesizer is equipped with an in-line UV-Vis detector set to measure absorbance at approximately 495 nm.[4]

  • Initiate the automated oligonucleotide synthesis protocol.

  • During each deblocking step, the acidic reagent cleaves the DMT group from the 5'-end of the newly added nucleotide.

  • The released DMT cation, which is orange, is carried by the solvent through the detector.

  • The instrument's software records the absorbance peak of the trityl cation for each cycle.

  • The integrated area of the absorbance peak is proportional to the amount of DMT cation released. A stable and high absorbance reading from cycle to cycle indicates consistently high coupling efficiency. A significant drop in absorbance suggests a failure in the coupling step of that particular cycle.[4]

Visualizations

DNA_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Capping 3. Capping (Unreacted Site Blocking) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: The four-step phosphoramidite chemical synthesis cycle for oligonucleotides.

Troubleshooting_Workflow Start Low Coupling Efficiency (Drop in Trityl Signal) CheckReagents Check Reagent Quality (Phosphoramidite, Activator, Solvents) Start->CheckReagents CheckFluidics Inspect Synthesizer Fluidics (Leaks, Blockages) Start->CheckFluidics OptimizeConditions Optimize Synthesis Conditions (Coupling Time, Activator) Start->OptimizeConditions ReagentIssue Prepare Fresh Reagents CheckReagents->ReagentIssue FluidicsIssue Perform Synthesizer Maintenance CheckFluidics->FluidicsIssue OptimizationAction Increase Coupling Time or Change Activator OptimizeConditions->OptimizationAction Resolved Coupling Efficiency Restored ReagentIssue->Resolved FluidicsIssue->Resolved OptimizationAction->Resolved

Caption: A workflow for diagnosing and resolving low coupling efficiency in DNA synthesis.

Conclusion

The coupling efficiency of DMT-dA(bz) Phosphoramidite is a critical determinant of the success of automated oligonucleotide synthesis. By understanding the factors that influence this efficiency, adhering to meticulous experimental protocols, and employing real-time monitoring techniques, researchers can consistently achieve high yields of pure, full-length oligonucleotides. For challenging syntheses, the optimization of parameters such as the choice of activator and coupling time can further enhance performance, ensuring the reliable production of high-quality DNA for a wide array of research, diagnostic, and therapeutic applications.

References

Troubleshooting & Optimization

Common causes of low coupling efficiency with DMT-dA(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DMT-dA(bz) Phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions to ensure the success of your oligonucleotide synthesis experiments.

Troubleshooting Guide: Low Coupling Efficiency

This guide addresses specific issues that may arise during oligonucleotide synthesis, leading to low coupling efficiency with DMT-dA(bz) Phosphoramidite.

Issue: Low overall yield of the final oligonucleotide and/or a high percentage of (n-1) shortmers are observed upon analysis (e.g., by HPLC or PAGE).

A systematic approach to troubleshooting this issue is outlined below. The following diagram illustrates a logical workflow for diagnosing the root cause.

G start Low Coupling Efficiency Observed check_reagents Step 1: Verify Reagent Quality and Handling start->check_reagents moisture Moisture Contamination? check_reagents->moisture check_synthesis Step 2: Review Synthesis Protocol and Instrument coupling_time Insufficient Coupling Time? check_synthesis->coupling_time check_sequence Step 3: Analyze Sequence-Specific Effects secondary_structure Potential Secondary Structures? check_sequence->secondary_structure solution Implement Corrective Actions degradation Phosphoramidite Degradation? moisture->degradation No use_anhydrous Use Anhydrous Reagents and Techniques moisture->use_anhydrous Yes activator Suboptimal Activator? degradation->activator No fresh_amidite Prepare Fresh Phosphoramidite Solution degradation->fresh_amidite Yes activator->check_synthesis No optimize_activator Optimize Activator Type and Concentration activator->optimize_activator Yes instrument_issues Instrument Malfunction? coupling_time->instrument_issues No increase_coupling Increase Coupling Time or Double Couple coupling_time->increase_coupling Yes instrument_issues->check_sequence No instrument_maintenance Perform Instrument Maintenance instrument_issues->instrument_maintenance Yes secondary_structure->solution No modify_protocol Modify Synthesis Protocol (e.g., use special protecting groups) secondary_structure->modify_protocol Yes use_anhydrous->solution fresh_amidite->solution optimize_activator->solution increase_coupling->solution instrument_maintenance->solution modify_protocol->solution

Caption: Troubleshooting workflow for low coupling efficiency.

Step 1: Verify Reagent Quality and Handling
Possible Cause Recommended Solution
Moisture Contamination Phosphoramidites are highly susceptible to hydrolysis.[1] Trace amounts of water in acetonitrile (B52724), the activator solution, or on synthesizer lines can significantly reduce coupling efficiency.[1][2] Ensure all solvents and reagents are anhydrous. Use fresh, high-quality acetonitrile with low water content (<15 ppm).[2] Store molecular sieves in the phosphoramidite and activator solutions to scavenge residual moisture.[1] Purge synthesizer lines thoroughly with dry argon or helium.[2]
Degraded Phosphoramidite Stock DMT-dA(bz) phosphoramidite solutions can degrade over time.[3] Prepare fresh phosphoramidite solutions before starting a synthesis, especially for long oligonucleotides. Do not store solutions on the synthesizer for extended periods. For routine use, it is best to prepare what is needed for a limited number of syntheses.
Suboptimal Activator The choice and concentration of the activator are critical for efficient coupling.[][] Common activators include 1H-Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI).[6][7] For sterically hindered phosphoramidites or challenging sequences, a stronger activator may be necessary.[1] Ensure the activator is fresh, correctly prepared, and free of moisture.
Step 2: Review Synthesis Protocol and Instrument
Possible Cause Recommended Solution
Insufficient Coupling Time The standard coupling time may not be sufficient for complete reaction, particularly for complex sequences.[8] Increase the coupling time in the synthesis protocol. For particularly problematic couplings, a "double coupling" step, where the coupling reaction is repeated before capping, can be employed to drive the reaction to completion.[8]
Instrument and Fluidics Issues Problems with the DNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent sufficient reagent from reaching the synthesis column.[9] Perform regular maintenance on the synthesizer. Check for leaks and ensure that all lines are clear and delivering the correct volumes of reagents.
Step 3: Analyze Sequence-Specific Effects
Possible Cause Recommended Solution
Secondary Structures Guanine-rich sequences or other self-complementary regions can form secondary structures that hinder the accessibility of the 5'-hydroxyl group.[] Consider using modified phosphoramidites with alternative protecting groups that minimize secondary structure formation. In some cases, increasing the synthesis temperature (if the synthesizer allows) can help to disrupt these structures.

Frequently Asked Questions (FAQs)

Q1: How should I store my solid DMT-dA(bz) Phosphoramidite?

A1: Solid DMT-dA(bz) Phosphoramidite should be stored in a freezer at -20°C under an inert atmosphere (argon or nitrogen) and protected from light.[10][11] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[1]

Q2: What is the stability of DMT-dA(bz) Phosphoramidite in acetonitrile solution?

A2: The stability of phosphoramidites in acetonitrile decreases in the order T, dC > dA > dG.[3][12] After five weeks of storage in an acetonitrile solution under an inert atmosphere, the purity of DMT-dA(bz) Phosphoramidite was found to be reduced by 6%.[3][12] It is highly recommended to use freshly prepared solutions for optimal results.

Q3: What are the primary degradation pathways for DMT-dA(bz) Phosphoramidite?

A3: The main degradation pathways involve hydrolysis due to trace amounts of water, and the elimination of acrylonitrile.[3][12] The following diagram illustrates these degradation pathways.

G dA_amidite DMT-dA(bz) Phosphoramidite hydrolysis Hydrolysis (+ H2O) dA_amidite->hydrolysis elimination Acrylonitrile Elimination dA_amidite->elimination H_phosphonate H-phosphonate derivative hydrolysis->H_phosphonate cyanoethyl_adducts Cyanoethyl Adducts elimination->cyanoethyl_adducts

Caption: Major degradation pathways of DMT-dA(bz) Phosphoramidite.

Q4: How can I monitor coupling efficiency during my synthesis run?

A4: The most common method for real-time monitoring is the trityl cation assay.[][9] The dimethoxytrityl (DMT) group is cleaved from the 5'-end of the growing oligonucleotide chain at the beginning of each cycle. This DMT cation is brightly colored and its absorbance can be measured (around 495 nm).[9] A consistent and high absorbance reading from cycle to cycle indicates high coupling efficiency. A sudden drop in absorbance signals a coupling failure in the preceding cycle.[9]

Q5: What is the impact of different activators on the coupling reaction?

A5: The activator plays a crucial role by protonating the nitrogen of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.[][6] The acidity and nucleophilicity of the activator influence the rate of this reaction.[6] For instance, ETT and BTT are more acidic than 1H-Tetrazole and can lead to faster coupling rates.[6] DCI, while less acidic, is a more nucleophilic activator.[6] The choice of activator may need to be optimized depending on the specific sequence and the scale of the synthesis.[6]

Quantitative Data Summary

Parameter Value/Observation Reference
DMT-dA(bz) Purity Reduction 6% after 5 weeks in acetonitrile solution under inert gas.[3][12]
Recommended Water Content in Acetonitrile < 10-15 ppm[2]
Trityl Cation Absorbance Maximum ~495 nm[9]

Experimental Protocols

Protocol 1: Preparation of Anhydrous DMT-dA(bz) Phosphoramidite Solution

Objective: To prepare a solution of DMT-dA(bz) Phosphoramidite in anhydrous acetonitrile with minimal exposure to moisture and air.

Materials:

  • DMT-dA(bz) Phosphoramidite (solid)

  • Anhydrous acetonitrile (DNA synthesis grade, <15 ppm water)

  • Molecular sieves (3 Å, activated)

  • Inert gas (argon or nitrogen)

  • Septum-sealed vial (oven-dried)

  • Syringes and needles (oven-dried)

Procedure:

  • Allow the sealed container of solid DMT-dA(bz) Phosphoramidite to equilibrate to room temperature before opening to prevent moisture condensation.[1]

  • In a glove box or under a steady stream of inert gas, quickly weigh the required amount of phosphoramidite into the oven-dried, septum-sealed vial.

  • Add a small amount of activated molecular sieves to the vial.[1]

  • Using an oven-dried syringe, transfer the required volume of anhydrous acetonitrile to the vial through the septum.

  • Gently swirl the vial to dissolve the phosphoramidite. Avoid vigorous shaking to minimize the introduction of air.

  • The prepared solution is now ready to be placed on the DNA synthesizer.

Protocol 2: Monitoring Coupling Efficiency via Trityl Cation Assay

Objective: To monitor the efficiency of each coupling step in real-time during automated oligonucleotide synthesis.

Equipment:

  • DNA synthesizer equipped with an in-line UV-Vis detector.

Procedure:

  • Setup: Ensure the DNA synthesizer's UV-Vis detector is set to measure absorbance at approximately 495 nm.[9]

  • Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol.

  • Deblocking Step: During each deblocking step, the acidic reagent (e.g., trichloroacetic acid) cleaves the DMT group from the 5'-end of the newly added nucleotide.

  • Data Collection: The released orange-colored DMT cation is carried by the solvent through the detector. The instrument's software will record the absorbance peak for each cycle.

  • Analysis: A consistent peak area or height for each cycle indicates successful and efficient coupling in the previous cycle. A significant decrease in the signal suggests a failure in the corresponding coupling step.[9]

References

Technical Support Center: Troubleshooting Premature DMT Group Cleavage in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering premature cleavage of the 4,4'-dimethoxytrityl (DMT) protecting group during solid-phase oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is premature DMT group cleavage and why is it a problem?

A1: Premature DMT group cleavage is the unintended removal of the acid-labile DMT protecting group from the 5'-hydroxyl of the growing oligonucleotide chain before the desired detritylation step in the synthesis cycle. This unwanted deprotection can lead to several critical issues, including the synthesis of n-1 shortmer impurities (sequences missing a nucleotide) and reduced overall yield of the full-length oligonucleotide product.[1][2]

Q2: What are the primary causes of premature DMT group cleavage?

A2: The leading cause of premature DMT cleavage is excessive or prolonged exposure to acidic conditions.[3][4] Several factors can contribute to this:

  • Degraded Reagents: The reagents used in oligonucleotide synthesis, particularly the deblocking solution (e.g., trichloroacetic acid or dichloroacetic acid in an organic solvent), can degrade over time, leading to changes in acidity.[4]

  • Suboptimal Deblocking Conditions: Using a deblocking acid that is too strong, at too high a concentration, or for an extended period can cause premature DMT removal.[1][4][5]

  • Inefficient Washing: Inadequate washing after the detritylation step can leave residual acid in the synthesis column, which can cause premature cleavage in subsequent cycles.

  • Moisture Contamination: The presence of water in the reagents or solvents can affect the stability of the DMT group and the efficiency of the synthesis reactions.[6]

Q3: How can I detect if premature DMT group cleavage is occurring in my synthesis?

A3: Several indicators can suggest premature DMT cleavage:

  • Appearance of n-1 sequences: Analysis of the crude oligonucleotide product by methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) may show a significant peak corresponding to the n-1 deletion mutant.

  • Reduced Yield: A lower than expected yield of the full-length oligonucleotide can be a sign of premature cleavage and subsequent chain termination.

  • Inconsistent Trityl Cation Monitoring: If your synthesizer monitors the release of the DMT cation spectrophotometrically, inconsistencies or lower than expected absorbance values during the coupling efficiency measurement might indicate premature loss in previous cycles.[7][8]

Troubleshooting Guide

Problem: Suspected premature DMT group cleavage.

This troubleshooting guide follows a logical progression from simple checks to more involved experimental optimizations.

Logical Troubleshooting Workflow

TroubleshootingWorkflow A Problem Identified: Suspected Premature DMT Cleavage B Step 1: Reagent & System Check A->B C Prepare Fresh Reagents B->C D Check Synthesizer Fluidics B->D E Problem Resolved? C->E D->E F Step 2: Optimize Deblocking Protocol E->F No N End E->N Yes G Reduce Deblocking Time F->G H Decrease Acid Concentration F->H I Switch to a Weaker Acid (e.g., TCA to DCA) F->I J Problem Resolved? G->J H->J I->J K Step 3: Further Investigation J->K No J->N Yes L Analyze Solid Support K->L M Contact Technical Support K->M L->N M->N

Caption: Troubleshooting workflow for premature DMT cleavage.

Step 1: Reagent and System Verification
  • Action: Prepare fresh deblocking solution and all other synthesis reagents. Old or improperly stored reagents can degrade and alter reaction conditions.[4]

  • Action: Ensure the synthesizer's fluidics system is functioning correctly, delivering the correct volumes of reagents and allowing for efficient washing. Check for any potential blockages.

Step 2: Optimization of the Deblocking Step

If fresh reagents do not resolve the issue, the deblocking protocol may be too harsh for your specific oligonucleotide sequence or solid support.

  • Action: Gradually decrease the deblocking time in small increments (e.g., 10-15 seconds) and analyze the impact on the purity and yield of your product.

  • Action: If reducing the time is insufficient, consider lowering the concentration of the deblocking acid.

  • Action: For particularly sensitive sequences, switching from a stronger acid like Trichloroacetic Acid (TCA) to a milder acid like Dichloroacetic Acid (DCA) can be beneficial.[1][5]

Quantitative Data on Deblocking Conditions

Deblocking AcidConcentrationRelative Depurination RateTypical Application
Trichloroacetic Acid (TCA)3% in DichloromethaneHigherStandard, shorter oligonucleotides
Dichloroacetic Acid (DCA)3% in DichloromethaneLowerLonger oligonucleotides, sensitive sequences

This table provides a qualitative comparison. Actual rates can vary based on sequence and other synthesis conditions.

Experimental Protocol: Optimization of Detritylation Conditions

This protocol outlines an experiment to determine the optimal deblocking conditions to minimize premature DMT cleavage while ensuring complete detritylation.

Objective: To identify the ideal deblocking time and/or acid concentration that results in the highest yield of full-length oligonucleotide with the lowest level of n-1 impurities.

Materials:

  • DNA synthesizer

  • Solid support pre-loaded with the initial nucleoside

  • All necessary phosphoramidites and synthesis reagents

  • Freshly prepared deblocking solutions with varying concentrations of DCA (e.g., 2%, 2.5%, 3% in dichloromethane)

  • Cleavage and deprotection reagents

  • HPLC system for analysis

  • Mass spectrometer for identity confirmation

Methodology:

  • Establish a Baseline: Synthesize a short, test oligonucleotide (e.g., a 10-mer) using your standard deblocking protocol. This will serve as the control.

  • Vary Deblocking Time:

    • Set up a series of syntheses of the same test oligonucleotide.

    • For each synthesis, keep the deblocking acid concentration constant (e.g., 3% DCA) but vary the deblocking time (e.g., 90s, 75s, 60s, 45s).

  • Vary Acid Concentration (if necessary):

    • If reducing the deblocking time does not yield satisfactory results, or if incomplete detritylation becomes an issue, perform another series of syntheses.

    • In this series, keep the deblocking time constant (at the lowest effective time from the previous step) and vary the concentration of the deblocking acid (e.g., 3%, 2.5%, 2% DCA).

  • Cleavage and Deprotection: After each synthesis is complete, cleave the oligonucleotide from the solid support and perform the standard deprotection procedure.

  • Analysis:

    • Analyze the crude product from each synthesis by reverse-phase HPLC.

    • Quantify the peak areas corresponding to the full-length product (n) and the n-1 shortmer.

    • Confirm the identity of the peaks using mass spectrometry.

  • Data Interpretation: Compare the ratio of the n-1 peak to the n peak for each condition. The optimal condition is the one that provides the highest percentage of the full-length product with the minimal n-1 impurity, while still ensuring complete detritylation (i.e., no significant n+1 peaks from failed capping of undetritylated strands).

Experimental Workflow Diagram

ExperimentalWorkflow A Start: Synthesize Test Oligo (Standard Protocol) B Series 1: Vary Deblocking Time (Constant Acid Concentration) A->B C Synthesize with Time 1 B->C D Synthesize with Time 2 B->D E Synthesize with Time 3 B->E F Cleave, Deprotect & Analyze All Samples C->F D->F E->F G Optimal Time Identified? F->G H Series 2: Vary Acid Concentration (Optimal Time) G->H No M Determine Optimal Conditions G->M Yes I Synthesize with Conc. 1 H->I J Synthesize with Conc. 2 H->J K Synthesize with Conc. 3 H->K L Cleave, Deprotect & Analyze All Samples I->L J->L K->L L->M N End M->N

Caption: Experimental workflow for optimizing detritylation conditions.

References

Optimizing deprotection of oligonucleotides with benzoyl protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the removal of benzoyl (Bz) and other common protecting groups from synthetic oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of benzoyl (Bz) protecting groups in oligonucleotide synthesis?

A1: Benzoyl groups are used to protect the exocyclic amine functions on nucleobases, specifically on adenine (B156593) (N6) and cytosine (N4), during the automated chemical synthesis of oligonucleotides.[1] This protection prevents unwanted side reactions during the phosphoramidite (B1245037) coupling steps. These groups must be removed after synthesis to yield a biologically active oligonucleotide.

Q2: What are the most common reagents used for removing benzoyl protecting groups?

A2: The most traditional reagent is concentrated ammonium (B1175870) hydroxide (B78521) (28-33% NH3 in water).[2][3] A faster and very common alternative is AMA, a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine.[4][5] For oligonucleotides with sensitive modifications, milder conditions such as potassium carbonate in methanol (B129727) or tert-butylamine/water mixtures may be employed.[6][7]

Q3: How do temperature and time affect the deprotection process?

A3: Deprotection reactions are significantly accelerated by heat. For example, deprotection with ammonium hydroxide can take approximately 24 hours at room temperature but can be shortened to about 6 hours at 55°C.[2] With AMA, deprotection can be completed in as little as 5-10 minutes at 65°C.[6] It is crucial to follow recommended times and temperatures to ensure complete deprotection without degrading the oligonucleotide.

Q4: Can I use AMA for oligonucleotides containing benzoyl-protected deoxycytidine (Bz-dC)?

A4: It is generally not recommended. Using AMA with Bz-dC can lead to a side reaction called transamination, where the benzamide (B126) group is displaced by methylamine, resulting in the formation of N4-methyl-dC.[8][9] To avoid this base modification when using AMA for rapid deprotection, it is best to use acetyl-protected dC (Ac-dC) during synthesis.[3][6][10]

Q5: How can I confirm that all protecting groups have been successfully removed?

A5: The completeness of deprotection should be verified analytically. While chromatographic methods like HPLC can be used, mass spectrometry (MS) is the most definitive method for confirming the complete removal of all protecting groups, as it can detect small amounts of remaining protected oligonucleotides that might be missed by other techniques.[3] Incomplete removal of the guanine (B1146940) protecting group is a common issue that is readily detected by MS.[3][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection (Confirmed by Mass Spec) 1. Deprotection time was too short or temperature was too low.2. Deprotection reagent was old or degraded (e.g., old ammonium hydroxide).3. The protecting group on Guanine (e.g., isobutyryl) is the rate-limiting step and requires longer deprotection.[3]1. Increase the deprotection time and/or temperature according to the recommended protocol for your specific protecting groups.2. Always use a fresh, unopened bottle or a freshly prepared solution of the deprotection reagent. Store ammonium hydroxide refrigerated in small, weekly-use aliquots.[3]3. Ensure deprotection conditions are sufficient for the most stubborn protecting group present in your oligo.
Unexpected Side Product / Modified Base 1. Use of AMA with Bz-dC, causing transamination to N4-methyl-dC.[9]2. Degradation of sensitive dyes or labels under harsh basic conditions.3. Reaction of the oligonucleotide with acrylonitrile, a byproduct of cyanoethyl phosphate (B84403) group removal.[2]1. If using AMA, synthesize the oligonucleotide with Ac-dC instead of Bz-dC.[6]2. For oligos with sensitive modifications, switch to a milder deprotection strategy (e.g., UltraMILD monomers and potassium carbonate in methanol).[3][7]3. Consider a pre-treatment step with a reagent like 20% diethylamine (B46881) in acetonitrile (B52724) to remove the cyanoethyl groups while the oligo is still on the support, minimizing exposure of the bases to acrylonitrile.[2]
Low Yield of Final Product 1. Thermal degradation of the oligonucleotide at high deprotection temperatures.2. Loss of the 5'-DMT group (if used for purification) due to excessive heat during solvent evaporation.[3]3. Degradation of sensitive modifications (e.g., certain dyes) during deprotection.1. Use the lowest effective temperature for the chosen deprotection reagent.2. When evaporating the deprotection solution, avoid heating the sample to prevent premature loss of the DMT group.[3]3. Use a deprotection protocol compatible with the specific modifications in your oligo. For TAMRA-containing oligos, consider deprotecting with t-butylamine/water (1:3) for 6 hours at 60°C.[7]
Oligonucleotide Appears Degraded (e.g., on PAGE gel) 1. Deprotection conditions were too harsh (prolonged time at high temperature).2. The oligonucleotide contains base-labile components (e.g., methylphosphonate (B1257008) backbone).[11]1. Reduce deprotection time and/or temperature. Ensure you are not exceeding the recommended conditions.2. For base-sensitive backbones, standard deprotection with ammonium hydroxide or AMA is not suitable. Use specialized reagents like ethylenediamine (B42938) (EDA), often with a pre-treatment step to remove base-labile protecting groups first.[11]

Quantitative Data Summary

The following table summarizes common deprotection conditions. Note that cleavage from the support and removal of phosphate protecting groups occur concurrently with base deprotection under these conditions.

Deprotection ReagentProtecting GroupsTemperatureTimeNotes
Conc. Ammonium Hydroxide Standard (Bz-dA, Bz-dC, iBu-dG)Room Temp.~24 hoursTraditional method. Ensure fresh reagent is used.[2]
55°C~6 hoursAccelerated deprotection.[2]
65°C2 hoursSufficient for A, C, and dmf-dG.[8]
AMA (Ammonium Hydroxide / Methylamine, 1:1)Ac-dC with iBu-dG, dmf-dG, or Ac-dG65°C5-10 minutes"UltraFAST" deprotection. Not recommended for Bz-dC due to risk of base modification. [6][10]
55°C10 minutesAlternative lower temperature condition.[6]
37°C30 minutesAlternative lower temperature condition.[6]
Potassium Carbonate (0.05M in Methanol)UltraMILD Monomers (Pac-dA, Ac-dC, iPr-Pac-dG)Room Temp.4 hoursRecommended for very sensitive oligonucleotides. Requires specific monomers.[3][7]
t-Butylamine/Water (1:3 v/v)Standard (Bz-dA, Bz-dC, iBu-dG)60°C6 hoursAn excellent option for certain dye-labeled oligos like TAMRA.[7]

Experimental Protocols

Protocol 1: Standard Deprotection with Ammonium Hydroxide
  • Preparation : Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Cleavage and Deprotection : Add 1-2 mL of fresh, concentrated ammonium hydroxide to the vial. Ensure the support is fully submerged.

  • Incubation : Tightly seal the vial. Incubate at 55°C for 6-8 hours or at room temperature for 24 hours.

  • Recovery : Allow the vial to cool to room temperature. Carefully draw the supernatant containing the cleaved oligonucleotide into a new tube.

  • Rinsing : Add another 0.5 mL of fresh ammonium hydroxide or water to the support, vortex briefly, and combine the supernatant with the first collection.

  • Drying : Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator. Avoid excessive heat if the 5'-DMT group is to be retained for purification.

  • Post-Processing : Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and purification.

Protocol 2: UltraFAST Deprotection with AMA

Note : This protocol is intended for oligonucleotides synthesized with Ac-dC, not Bz-dC.

  • Preparation : Transfer the solid support to a 2 mL screw-cap vial.

  • Reagent Addition : Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. Add 1-2 mL of AMA to the vial.

  • Incubation : Tightly seal the vial and place it in a heating block at 65°C for 10 minutes.

  • Recovery : Remove the vial from the heat and let it cool completely to room temperature before opening to avoid pressure release. Transfer the supernatant to a new tube.

  • Rinsing : Rinse the support with 0.5 mL of water or a 1:1 mixture of acetonitrile and water. Combine this rinse with the initial supernatant.

  • Drying : Evaporate the solution to dryness using a vacuum concentrator.

  • Post-Processing : Resuspend the oligonucleotide for subsequent analysis or purification.

Visualizations

Deprotection_Workflow synthesis Oligonucleotide Synthesis (On Solid Support) reagent Add Deprotection Reagent (e.g., NH4OH or AMA) synthesis->reagent Step 1 incubate Incubate (Heat & Time) reagent->incubate Step 2 recover Recover Supernatant incubate->recover Step 3 dry Evaporate to Dryness recover->dry Step 4 purify Purification (HPLC, PAGE, etc.) dry->purify Step 5 final_oligo Final Deprotected Oligonucleotide purify->final_oligo Step 6

Caption: General workflow for oligonucleotide cleavage and deprotection.

Troubleshooting_Tree start Problem Detected After Deprotection check_ms Analyze by Mass Spec start->check_ms low_yield Low Yield? start->low_yield Yield is below expected incomplete Incomplete Deprotection? check_ms->incomplete Mass shows un-deprotected species side_product Unexpected Mass? check_ms->side_product Mass shows +14 Da or other adducts incomplete_sol Increase Time/Temp Use Fresh Reagent incomplete->incomplete_sol Yes check_reagents Used AMA with Bz-dC? side_product->check_reagents Yes side_product_sol1 Switch to Ac-dC for AMA check_reagents->side_product_sol1 Yes sensitive_mod Sensitive Dye/Mod? check_reagents->sensitive_mod No side_product_sol2 Use Milder Conditions (e.g., K2CO3) sensitive_mod->side_product_sol2 Yes low_yield_sol Reduce Deprotection Temp Avoid Heat During Drying low_yield->low_yield_sol

Caption: Decision tree for troubleshooting common deprotection issues.

References

Preventing phosphoramidite degradation from hydrolysis and oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of phosphoramidites from hydrolysis and oxidation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of phosphoramidite (B1245037) degradation?

A1: The two main pathways of phosphoramidite degradation are hydrolysis and oxidation.[1] Phosphoramidites are highly sensitive to moisture and air.[1][2] Hydrolysis is catalyzed by trace amounts of water in solvents or on glassware, leading to the formation of unreactive H-phosphonate species.[3][4] Oxidation of the phosphorus (III) center to a phosphorus (V) species can occur upon exposure to air.[5]

Q2: How can I prevent phosphoramidite degradation?

A2: To prevent degradation, it is crucial to handle and store phosphoramidites under strictly anhydrous and inert conditions.[1] Solid phosphoramidites should be stored at -20°C or lower under an inert atmosphere like argon or nitrogen.[1][3] Solutions should be prepared using anhydrous acetonitrile (B52724) with a water content of less than 30 ppm, and preferably below 20 ppm.[1][6] It is also recommended to allow containers to warm to room temperature before opening to prevent moisture condensation.[1]

Q3: What are the signs of phosphoramidite degradation?

A3: Degradation of phosphoramidites can lead to low coupling efficiency during oligonucleotide synthesis, resulting in a lower yield of the full-length product and an increase in truncated sequences.[2][7] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) can be used to assess the purity of phosphoramidites and detect degradation products.[1][8]

Q4: Which phosphoramidite is most susceptible to degradation?

A4: Deoxyguanosine (dG) phosphoramidites are known to be significantly less stable and more susceptible to degradation, particularly through hydrolysis, compared to dA, dC, and T phosphoramidites.[1] This instability is an important factor to consider, especially when synthesizing guanine-rich oligonucleotide sequences.[1]

Q5: What is the impact of using degraded phosphoramidites in oligonucleotide synthesis?

A5: Using degraded phosphoramidites will compromise the quality of the synthesized oligonucleotides. Hydrolyzed phosphoramidites (H-phosphonates) are non-reactive and will not incorporate into the growing oligonucleotide chain, leading to truncated sequences (n-1, n-2, etc.). Oxidized phosphoramidites are also unreactive in the coupling step, contributing to lower yields of the desired full-length product.[5]

Troubleshooting Guides

Issue: Low Coupling Efficiency

Symptom: A significant drop in the trityl cation signal during automated synthesis, or post-synthesis analysis (e.g., HPLC) shows a high percentage of failure sequences.[2][9]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Moisture Contamination Verify the water content of your acetonitrile and other reagents.Use anhydrous acetonitrile with a water content of <30 ppm (ideally <20 ppm).[1][6] Ensure all reagents and the synthesizer fluidics are dry. Consider installing an in-line drying filter for the inert gas supply.[7]
Degraded Phosphoramidite Check the expiration date and storage conditions of your phosphoramidites.Use fresh, properly stored phosphoramidites. If degradation is suspected, verify purity using HPLC or ³¹P NMR.[2]
Suboptimal Activator Confirm the correct activator is being used at the appropriate concentration and that it is not degraded.Use a fresh solution of the recommended activator for your synthesis.
Instrument Issues Inspect the DNA synthesizer for leaks, blocked lines, or incorrect reagent delivery.Perform regular maintenance on your synthesizer and ensure proper calibration of reagent delivery volumes.[2]

Quantitative Data Summary

Table 1: Recommended Water Content in Acetonitrile for Oligonucleotide Synthesis

Water Content (ppm) Recommendation Level Reference
< 10-20Ideal for high-efficiency synthesis[6][7][10][11]
< 30Generally accepted maximum[1][12]
30 - 400May not significantly reduce efficiency in some cases, but not ideal[12]

Table 2: Chemical Shifts of Phosphoramidites and Common Impurities in ³¹P NMR

Species Typical Chemical Shift (ppm) Reference
Phosphoramidite Diastereomers~149[3]
Phosphite Triester Impurity138–140[3]
H-Phosphonate Impurities8–10[3]
Oxidized Phosphoramidite (P(V))-25 to 99[8]

Experimental Protocols

Protocol 1: Purity and Degradation Analysis by Reverse-Phase HPLC (RP-HPLC)

Objective: To assess the purity of phosphoramidites and detect degradation products.

Methodology:

  • Sample Preparation: Prepare a sample solution of the phosphoramidite at a concentration of approximately 0.1 mg/mL in anhydrous acetonitrile. To minimize on-column degradation, it is advisable to add a small amount of a non-nucleophilic base like triethylamine (B128534) (TEA).[1][5]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0).[8]

    • Mobile Phase B: Acetonitrile.[8]

    • Gradient: A suitable gradient of mobile phase B to elute the phosphoramidite and its impurities.

    • Flow Rate: 1.0 mL/min.[8]

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).[4]

  • Data Analysis: The pure phosphoramidite will typically appear as a major peak, often as a doublet due to the presence of two diastereomers.[8][13] Degradation products, such as the H-phosphonate, will elute at different retention times. Purity can be estimated by calculating the area percentage of the main peak(s) relative to the total peak area.[4]

Protocol 2: Analysis of Phosphoramidites by ³¹P NMR Spectroscopy

Objective: To directly observe and quantify phosphorus-containing species, including the active phosphoramidite and its degradation products.

Methodology:

  • Sample Preparation: Dissolve approximately 0.3 g of the phosphoramidite sample in deuterated chloroform (B151607) (CDCl₃) containing 1% triethylamine (v/v).[8]

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer.

    • Pulse Program: A proton-decoupled pulse sequence.[8]

    • Acquisition Parameters: Set appropriate parameters for spectral width, acquisition time, and relaxation delay.[8]

    • Referencing: Use an external standard of 85% H₃PO₄.[14]

  • Data Analysis:

    • The two diastereomers of the pure phosphoramidite will appear as two distinct peaks around 149 ppm.[3]

    • Oxidized phosphoramidite (P(V) species) will appear in the region of -25 to 99 ppm.[8]

    • H-phosphonate impurities will be observed at approximately 8-10 ppm.[3]

    • Quantify the relative amounts of each species by integrating the respective peaks.

Visualizations

Hydrolysis_Degradation Phosphoramidite Phosphoramidite (P-III) H_Phosphonate H-Phosphonate (Inactive) Phosphoramidite->H_Phosphonate Hydrolysis Water H₂O Water->H_Phosphonate

Caption: Hydrolysis pathway of phosphoramidite degradation.

Oxidation_Degradation Phosphoramidite Phosphoramidite (P-III) Oxidized_Phosphoramidite Oxidized Phosphoramidite (P-V, Inactive) Phosphoramidite->Oxidized_Phosphoramidite Oxidation Oxygen Air (O₂) Oxygen->Oxidized_Phosphoramidite

Caption: Oxidation pathway of phosphoramidite degradation.

Caption: Troubleshooting workflow for low coupling efficiency.

References

Issues with isotopic purity in DMT-dA(bz) Phosphoramidite-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMT-dA(bz) Phosphoramidite-d9. The focus is on addressing issues related to isotopic purity during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a deuterium-labeled version of the standard DNA synthesis building block for deoxyadenosine. The "d9" designation indicates that nine hydrogen atoms have been replaced with deuterium (B1214612). Its primary applications include:

  • Internal Standards: It is used to synthesize deuterated oligonucleotides that serve as internal standards for quantitative analysis by mass spectrometry (e.g., LC-MS).[1] The known mass shift allows for precise differentiation from the non-labeled analyte.

  • NMR Spectroscopy: The incorporation of deuterium can simplify complex NMR spectra, aiding in the structural elucidation of nucleic acids and their complexes.[2]

Q2: What are the common causes of degradation for phosphoramidites, including deuterated ones?

The primary degradation pathways for all phosphoramidites are hydrolysis and oxidation.[2]

  • Hydrolysis: The phosphoramidite (B1245037) moiety is highly sensitive to acid-catalyzed hydrolysis from trace amounts of water in solvents or on glassware.[2]

  • Oxidation: The P(III) center can be oxidized to P(V), rendering the phosphoramidite inactive for the coupling reaction. This is exacerbated by exposure to air.

Q3: What are the best practices for storing and handling this compound to maintain its chemical and isotopic integrity?

Proper storage and handling are critical.[2][3]

  • Storage: Store the solid phosphoramidite at -20°C or lower under a dry, inert atmosphere (argon or nitrogen).[2] Avoid frost-free freezers due to temperature cycling.

  • Handling: Before use, allow the sealed container to warm to room temperature to prevent condensation.[2][3] Handle the powder in a dry environment, such as a glove box or under a stream of inert gas.

  • In Solution: Dissolve in anhydrous acetonitrile (B52724) (<30 ppm water).[2] For critical applications, consider using molecular sieves to further dry the solvent.[2] Store solutions at -20°C under an inert atmosphere.[2]

Q4: What is Hydrogen-Deuterium (H/D) exchange and how can it affect my results?

H/D exchange is a chemical reaction where a deuterium atom in your molecule is replaced by a hydrogen atom from the surrounding environment, such as from water or protic solvents.[3] This can lower the isotopic enrichment of your phosphoramidite and the final oligonucleotide, leading to inaccuracies in quantitative mass spectrometry-based assays.[3]

Troubleshooting Guide: Isotopic Purity Issues

This guide addresses common problems related to the isotopic purity of oligonucleotides synthesized with this compound.

Problem 1: Lower than expected isotopic enrichment in the final oligonucleotide.

Possible Causes:

  • Moisture Contamination: The presence of water in solvents or reagents is a primary cause of H/D exchange.[3]

  • Improper Deprotection: Standard deprotection with ammonium (B1175870) hydroxide (B78521) (NH₄OH) can be a source of protons that lead to back-exchange on the protecting groups or other labile positions. For some deuterated phosphoramidites, specific deprotection protocols using deuterated reagents are necessary to prevent this.[2]

  • Compromised Starting Material: The initial isotopic purity of the phosphoramidite may be lower than specified due to improper storage or handling prior to use.

Solutions:

  • Ensure Anhydrous Conditions:

    • Use fresh, high-quality anhydrous acetonitrile for phosphoramidite dissolution.

    • Dry all synthesizer lines and ensure the inert gas supply is dry.

    • Use molecular sieves in solvent bottles.[2]

  • Optimize Deprotection:

    • Consider using a deuterated deprotection solution, such as 25% deuterated ammonium hydroxide (ND₄OD) in D₂O, especially if H/D exchange is suspected during this step.[2]

  • Verify Starting Material Purity:

    • Assess the isotopic enrichment of the this compound stock using high-resolution mass spectrometry before synthesis.

Problem 2: Inconsistent isotopic distribution in mass spectrometry analysis.

Possible Causes:

  • Incomplete Deuteration of a Sub-population of Molecules: This could stem from the original synthesis of the phosphoramidite or partial H/D exchange during storage.

  • Metabolic Scrambling (in cellular studies): If the deuterated oligonucleotide is used in a biological system, the organism may metabolize it and incorporate the deuterium into other molecules.

Solutions:

  • Thorough QC of Starting Material: Perform LC-MS on the phosphoramidite to confirm a consistent isotopic distribution.

  • Careful Experimental Design: For in-vivo or in-vitro studies, design control experiments to assess the potential for metabolic scrambling of the deuterium label.

Quantitative Data Summary

ParameterTypical Specification/ValueAnalytical Method
Chemical Purity (Non-labeled) >98.0%HPLC[4][5]
≥99.0%³¹P-NMR[6]
Isotopic Enrichment (Starting Amidite) >98% (Expected)High-Resolution Mass Spectrometry
Water Content ≤0.3 wt. %Karl Fischer Titration
P(V) Impurities <1%³¹P-NMR
Mass Increase per d9-dA Incorporation +9 DaMass Spectrometry

Experimental Protocols

Protocol 1: Quality Control of this compound via LC-MS

Objective: To determine the chemical and isotopic purity of the phosphoramidite starting material.

Methodology:

  • Sample Preparation:

    • Under an inert atmosphere, prepare a 1 mg/mL stock solution of the phosphoramidite in anhydrous acetonitrile.

    • Further dilute to a working concentration of 0.1 mg/mL in the same solvent.

  • LC-MS Analysis:

    • Inject the sample onto a high-resolution mass spectrometer coupled with a liquid chromatography system.

    • Use a suitable reversed-phase column (e.g., C18) for separation.

    • Acquire the mass spectrum in full scan mode with high resolution to resolve the isotopic peaks.

  • Data Analysis:

    • Chemical Purity: Integrate the peak area of the phosphoramidite and any impurities in the chromatogram.

    • Isotopic Purity: Extract the ion chromatogram for the phosphoramidite peak and analyze the isotopic distribution. Calculate the percentage of the d9 isotopologue relative to other isotopologues (d0-d8).

Protocol 2: Assessment of Isotopic Enrichment in the Final Oligonucleotide

Objective: To confirm the successful incorporation and isotopic integrity of the d9-dA monomer in the synthesized oligonucleotide.

Methodology:

  • Sample Preparation:

    • After synthesis, cleavage, and deprotection, purify the oligonucleotide using HPLC.

    • Prepare a dilute solution of the purified oligonucleotide in nuclease-free water.

  • Mass Spectrometry Analysis:

    • Analyze the sample using ESI-MS or MALDI-TOF MS.

    • Acquire the mass spectrum and identify the charge state envelope for the oligonucleotide.

  • Data Analysis:

    • Compare the measured mass of the deuterated oligonucleotide to its theoretical mass. A mass increase of 9 Da should be observed for each incorporated d9-dA unit.

    • Analyze the isotopic distribution within the most abundant charge state to confirm the isotopic enrichment.

Visualizations

experimental_workflow Workflow for Quality Control and Synthesis cluster_0 Phosphoramidite QC cluster_1 Oligonucleotide Synthesis start DMT-dA(bz)-d9 Solid Reagent prep Prepare 0.1 mg/mL Solution in Anhydrous Acetonitrile start->prep analysis LC-MS Analysis prep->analysis decision Isotopic and Chemical Purity Acceptable? analysis->decision decision->start No - Reject Lot synthesis Automated Solid-Phase Oligonucleotide Synthesis decision->synthesis Yes cleavage Cleavage and Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification final_qc Final QC by Mass Spectrometry purification->final_qc

Caption: Workflow for quality control of DMT-dA(bz)-d9 and subsequent oligonucleotide synthesis.

troubleshooting_logic Troubleshooting Low Isotopic Purity start Low Isotopic Purity in Final Oligonucleotide check_amidite Check Isotopic Purity of Amidite Stock start->check_amidite check_solvents Verify Anhydrous Conditions of Solvents check_amidite->check_solvents Amidite OK replace_amidite Source New Lot of Amidite check_amidite->replace_amidite Amidite Impure check_deprotection Review Deprotection Protocol check_solvents->check_deprotection Solvents OK use_new_solvents Use Fresh Anhydrous Solvents check_solvents->use_new_solvents Moisture Detected optimize_deprotection Consider Deuterated Deprotection Reagents check_deprotection->optimize_deprotection H/D Exchange Suspected pass Purity Issue Resolved replace_amidite->pass use_new_solvents->pass optimize_deprotection->pass

Caption: Logical workflow for troubleshooting low isotopic purity in synthesized oligonucleotides.

References

Technical Support Center: Oligonucleotide Synthesis with DMT-dA(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during oligonucleotide synthesis using DMT-dA(bz) Phosphoramidite (B1245037). It is intended for researchers, scientists, and drug development professionals to help identify, mitigate, and resolve common issues in their experiments.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during oligonucleotide synthesis.

Issue 1: Low Yield of Full-Length Oligonucleotide

Symptom: The final yield of the desired full-length oligonucleotide is significantly lower than expected after purification. Analysis by HPLC or PAGE shows a complex mixture of shorter sequences.

Possible Cause: The most probable cause is depurination of the N6-benzoyl-deoxyadenosine (dA(bz)) residue during the acidic detritylation step. The benzoyl protecting group is electron-withdrawing, which destabilizes the N-glycosidic bond, making it susceptible to cleavage in the presence of acid.[1] This creates an abasic site, which is unstable and leads to chain cleavage during the final basic deprotection step.[1][2]

Troubleshooting Steps:

  • Modify the Deblocking Step:

    • Switch to a Milder Acid: Replace Trichloroacetic Acid (TCA) with Dichloroacetic Acid (DCA) for the detritylation step.[3] DCA is less acidic than TCA (pKa ≈ 1.5 vs. 0.7), which significantly reduces the rate of depurination.[3]

    • Optimize Acid Concentration and Contact Time: If using TCA, reduce the concentration (e.g., from 3% to 2%) and minimize the acid exposure time to what is sufficient for complete detritylation.[4]

  • Alternative Phosphoramidite Chemistry:

    • For sequences that are particularly sensitive to depurination, consider using a dA phosphoramidite with a more stable protecting group, such as a formamidine-based protecting group (e.g., dmf-dA), although these can be more expensive.[1][3]

  • Purification Strategy:

    • If depurination has occurred, the resulting truncated sequences (often DMT-on) can co-purify with the full-length product in Trityl-on purification.[1] Employing a different purification method, such as anion-exchange HPLC, may help in separating these impurities.[5]

Issue 2: Presence of Unexpected Peaks in HPLC or Mass Spectrometry Analysis

Symptom: In addition to the main product peak, other significant peaks are observed in the analytical trace. Mass spectrometry may reveal species with mass additions or deletions.

Possible Causes:

  • Incomplete Capping: Failure to cap unreacted 5'-hydroxyl groups after a coupling step can lead to the synthesis of "n-1" deletion mutants, which are oligonucleotides missing a single base.[4]

  • N3-Cyanoethylation of Thymidine (B127349): During the final deprotection with ammonia, acrylonitrile, a byproduct of the deprotection of the phosphate (B84403) backbone, can react with thymidine residues to form N3-cyanoethyl adducts. This results in a mass increase of 53 Da.[3]

  • Phosphoramidite Degradation: The DMT-dA(bz) phosphoramidite solution can degrade over time, especially in the presence of moisture, leading to lower coupling efficiencies and the formation of truncated sequences.[6]

Troubleshooting Steps:

  • Ensure Efficient Capping:

    • Verify the freshness and concentration of the capping reagents (Acetic Anhydride and N-Methylimidazole).

    • Ensure adequate delivery of capping reagents to the synthesis column.

  • Minimize N3-Cyanoethylation:

  • Maintain Phosphoramidite Quality:

    • Use fresh, high-quality phosphoramidites and anhydrous acetonitrile (B52724) for dissolution.

    • Store phosphoramidite solutions under an inert atmosphere (e.g., argon) and at the recommended temperature to minimize hydrolysis.[6]

Frequently Asked Questions (FAQs)

Q1: What is depurination and why is it a problem with DMT-dA(bz) phosphoramidite?

A1: Depurination is the cleavage of the N-glycosidic bond that connects the purine (B94841) base (adenine or guanine) to the deoxyribose sugar in the DNA backbone.[1][7] This reaction is catalyzed by acidic conditions. The N6-benzoyl protecting group on the adenine (B156593) base of DMT-dA(bz) phosphoramidite is electron-withdrawing, which weakens the glycosidic bond and makes it more susceptible to acid-catalyzed hydrolysis during the detritylation step of oligonucleotide synthesis.[1] The resulting apurinic (abasic) site is unstable and will lead to cleavage of the oligonucleotide chain upon final deprotection with a base, resulting in truncated sequences and a lower yield of the desired full-length product.[1][2]

Q2: How can I detect if depurination is occurring in my synthesis?

A2: Depurination can be detected by analyzing the crude oligonucleotide product using techniques like:

  • Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This method can separate the full-length product from shorter, truncated fragments resulting from depurination.[5]

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS can identify the molecular weights of the species in your sample. Depurinated and cleaved fragments will appear as peaks with lower molecular weights than the expected full-length product. Specifically, you may observe peaks corresponding to a loss of a dA residue (approximately 135 Da).[1]

Q3: Are there any other side reactions I should be aware of when using DMT-dA(bz) phosphoramidite?

A3: Besides depurination, other potential side reactions include:

  • Incomplete Capping: Leading to n-1 deletion sequences.[4]

  • N3-Cyanoethylation of Thymidine: Formation of adducts on thymine (B56734) bases during deprotection.[3]

  • Side reactions during coupling: Although less common with standard phosphoramidite chemistry, incomplete activation or reaction with residual water can lower coupling efficiency.

Q4: When should I choose TCA versus DCA for detritylation?

A4: The choice between TCA and DCA for detritylation depends on the sequence of the oligonucleotide being synthesized:

  • TCA (Trichloroacetic Acid): Is a stronger acid and allows for faster detritylation times. It is generally suitable for routine synthesis of shorter oligonucleotides that are not rich in dA residues.[3]

  • DCA (Dichloroacetic Acid): Is a milder acid and is recommended for the synthesis of longer oligonucleotides or sequences containing multiple dA residues, as it significantly reduces the risk of depurination.[1][3]

Quantitative Data on Depurination

The rate of depurination is highly dependent on the acidic conditions used for detritylation. The following table summarizes the relative rates of depurination of N-benzoyl protected dA under different conditions.

Deblocking ReagentConcentrationRelative Depurination RateDepurination Half-time (t½)Reference
Dichloroacetic Acid (DCA)3%1x (Baseline)~1.3 hours[8]
Dichloroacetic Acid (DCA)15%3x faster than 3% DCA-[8][9]
Trichloroacetic Acid (TCA)3%4x faster than 3% DCA~19 minutes[8][9]

Note: The half-times are for a support-bound monomer and can vary depending on the position of the dA residue within the oligonucleotide. Terminal dA residues are more susceptible to depurination.[8]

Experimental Protocols

Protocol 1: Analysis of Oligonucleotide Purity by Ion-Exchange HPLC (IE-HPLC)

This protocol is suitable for the analysis of crude oligonucleotide samples to assess purity and detect truncated sequences resulting from depurination.

Materials:

  • Crude oligonucleotide sample, deprotected and desalted.

  • Anion-exchange HPLC column (e.g., DNAPac PA200).[6]

  • HPLC system with a UV detector.

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0.

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.

  • Nuclease-free water.

Procedure:

  • Sample Preparation: Dissolve the dried oligonucleotide in nuclease-free water to a concentration of approximately 1 OD/100 µL.

  • HPLC Setup:

    • Equilibrate the anion-exchange column with 100% Mobile Phase A at a flow rate of 1 mL/min until a stable baseline is achieved.

    • Set the UV detector to 260 nm.

  • Injection and Elution:

    • Inject 10-20 µL of the oligonucleotide sample.

    • Elute the sample using a linear gradient of Mobile Phase B (e.g., 0-100% over 30 minutes).

  • Data Analysis:

    • The full-length oligonucleotide will be the main peak, typically eluting last due to its higher charge (more phosphate groups).

    • Shorter, truncated sequences resulting from depurination will elute earlier.

    • Calculate the purity of the full-length product by integrating the peak areas.

Protocol 2: Quantification of Abasic Sites

This protocol provides a method to quantify the number of abasic sites in a DNA sample, which can be a direct measure of depurination.

Materials:

  • Oligonucleotide sample.

  • Aldehyde Reactive Probe (ARP) reagent.

  • Reagents for phenol/chloroform extraction and ethanol (B145695) precipitation.

  • Streptavidin-conjugated horseradish peroxidase (HRP).

  • Chemiluminescent substrate.

  • Nylon membrane.

Procedure:

  • ARP Labeling:

    • Incubate the oligonucleotide sample with the ARP reagent. The ARP reagent reacts specifically with the aldehyde group present in the open-ring form of an abasic site.

  • Purification:

    • Purify the ARP-labeled DNA using phenol/chloroform extraction and ethanol precipitation to remove unreacted ARP.

  • Dot Blotting:

    • Spot the purified, ARP-labeled DNA onto a positively charged nylon membrane.

  • Detection:

    • Incubate the membrane with streptavidin-conjugated HRP, which will bind to the biotin (B1667282) tag of the ARP.

    • Add a chemiluminescent substrate and quantify the signal using a suitable imaging system.

  • Quantification:

    • Compare the signal from the sample to a standard curve generated using a DNA standard with a known number of abasic sites.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle cluster_reagents Key Reagents Deblocking 1. Deblocking (Detritylation) Removes DMT group with acid (TCA or DCA) Coupling 2. Coupling Activated phosphoramidite reacts with 5'-OH Deblocking->Coupling Capping 3. Capping Blocks unreacted 5'-OH groups with acetic anhydride Coupling->Capping Oxidation 4. Oxidation Converts phosphite (B83602) triester to stable phosphate triester Capping->Oxidation Oxidation->Deblocking Next Cycle Amidite DMT-dA(bz) Phosphoramidite Amidite->Coupling Acid TCA / DCA Acid->Deblocking Activator Activator (e.g., Tetrazole) Activator->Coupling Capping_Reagents Capping Reagents Capping_Reagents->Capping Oxidizer Oxidizer (Iodine) Oxidizer->Oxidation

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

Depurination_Mechanism dA_bz N6-Benzoyl-deoxyadenosine in Oligonucleotide Chain Protonation Protonation of N7 by Acid (H+) dA_bz->Protonation Glycosidic_Bond_Cleavage Cleavage of N-Glycosidic Bond Protonation->Glycosidic_Bond_Cleavage Abasic_Site Formation of Abasic Site (Apurinic Site) Glycosidic_Bond_Cleavage->Abasic_Site Chain_Cleavage Chain Cleavage during Basic Deprotection Abasic_Site->Chain_Cleavage Truncated_Oligo Truncated Oligonucleotide Chain_Cleavage->Truncated_Oligo

Caption: The mechanism of acid-catalyzed depurination of dA(bz).

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield of Full-Length Product Check_Purity Analyze Crude Product (HPLC / MS) Start->Check_Purity Identify_Problem Identify Predominant Impurity Check_Purity->Identify_Problem Truncated Truncated Sequences (Depurination) Identify_Problem->Truncated Truncated Fragments Deletion n-1 Deletion (Inefficient Capping) Identify_Problem->Deletion Deletion Products Other Other Impurities Identify_Problem->Other Other Solution_Depurination Switch to DCA Optimize Deblocking Truncated->Solution_Depurination Solution_Capping Check Capping Reagents and Protocol Deletion->Solution_Capping Solution_Other Investigate Other Side Reactions Other->Solution_Other

Caption: A logical workflow for troubleshooting low yield in oligonucleotide synthesis.

References

Technical Support Center: HPLC Purification of d9-Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the HPLC purification of d9-labeled oligonucleotides. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary HPLC methods for purifying d9-labeled oligonucleotides?

A1: The two most common HPLC methods for purifying d9-labeled and other modified oligonucleotides are Ion-Exchange (IEX) HPLC and Ion-Pair Reversed-Phase (IP-RP) HPLC.[1][2][3] IEX separates oligonucleotides based on the charge of their phosphate (B84403) backbone, while IP-RP separates them based on hydrophobicity.[1][3]

Q2: How does d9-labeling affect the HPLC purification process?

A2: Deuterium (B1214612) (d9) labeling can have a subtle effect on the chromatographic behavior of oligonucleotides, particularly in Reversed-Phase HPLC. This is often referred to as the "deuterium effect." Deuterated compounds can exhibit slightly weaker hydrophobic interactions with the stationary phase compared to their non-deuterated counterparts. This may lead to slightly earlier elution times in RP-HPLC. The effect is generally small but can be significant enough to require method optimization for achieving baseline separation from closely eluting impurities. In Ion-Exchange HPLC, the effect of deuterium labeling is expected to be minimal as the separation is primarily based on charge.

Q3: Which HPLC method is better for d9-labeled oligonucleotides, IEX or IP-RP?

A3: The choice between IEX and IP-RP HPLC depends on the specific characteristics of the d9-labeled oligonucleotide and the desired purity.

  • IP-RP HPLC is often preferred for modified oligonucleotides, including those with hydrophobic labels, as it can effectively separate the labeled product from unlabeled failure sequences.[4][5] Given that d9-labeling can slightly alter hydrophobicity, IP-RP HPLC is a suitable choice.

  • IEX HPLC is excellent for separating oligonucleotides based on length (i.e., removing shorter failure sequences) and can be performed under denaturing conditions to minimize secondary structures.[6][7] It is a robust method if the primary impurities are length-related.

For very high purity requirements, a dual purification approach using both IEX and IP-RP HPLC can be employed.

Q4: What are the common impurities encountered during the synthesis of d9-labeled oligonucleotides?

A4: Common impurities include:

  • n-1, n-2, etc. (shortmers): Truncated sequences that are shorter than the full-length product.[5]

  • Failure sequences: Incomplete oligonucleotide chains.

  • Deprotection byproducts: Residual protecting groups from the synthesis process.

  • Unlabeled oligonucleotides: Full-length oligonucleotides that did not incorporate the d9-label.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC purification of d9-labeled oligonucleotides.

Issue 1: Peak Broadening or Tailing

Possible Causes and Solutions

Possible CauseSolution
Secondary Structures Oligonucleotides, especially G-rich sequences, can form secondary structures (e.g., hairpins, G-quadruplexes) that lead to broad peaks.[6] Solution: Increase the column temperature (e.g., 60-80°C) to denature these structures.[6][8] For IEX HPLC, using a high pH mobile phase (pH > 11.5) can also disrupt hydrogen bonding.[6]
Column Overload Injecting too much sample can lead to peak distortion. Solution: Reduce the sample concentration or injection volume.[9]
Poor Column Condition A contaminated or old column can result in poor peak shape. Solution: Clean the column according to the manufacturer's instructions or replace it if necessary.
Inappropriate Mobile Phase The mobile phase composition can significantly impact peak shape. Solution: Optimize the concentration of the ion-pairing agent (for IP-RP) or the salt gradient (for IEX). Ensure the mobile phase pH is appropriate for the oligonucleotide and the column chemistry.[8]
Issue 2: Peak Splitting or Double Peaks

Possible Causes and Solutions

Possible CauseSolution
Co-elution of Isomers or Conformers The d9-labeled oligonucleotide may exist in different conformational states that separate under certain HPLC conditions. Solution: Adjust the mobile phase composition or temperature to encourage a single conformation.
Column Channeling or Voids A damaged column can cause the sample to travel through different paths, resulting in split peaks.[10] Solution: Replace the column.
Injection Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak splitting can occur.[11] Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
Incomplete Resolution of d9-labeled and Unlabeled Oligonucleotide The small difference in retention time between the d9-labeled and a potential unlabeled version might appear as a split peak if the resolution is not optimal. Solution: Optimize the gradient to improve separation. A shallower gradient can often improve the resolution of closely eluting peaks.
Issue 3: Low Recovery of d9-Labeled Oligonucleotide

Possible Causes and Solutions

Possible CauseSolution
Adsorption to HPLC System Components Oligonucleotides can adsorb to metal surfaces in the HPLC system, leading to low recovery. Solution: Use a bio-inert HPLC system or passivate the system with a suitable reagent.
Precipitation in the Mobile Phase The oligonucleotide may not be fully soluble in the mobile phase. Solution: Ensure the mobile phase composition and pH are suitable for maintaining the solubility of the d9-labeled oligonucleotide.
Incorrect Fraction Collection The peak of interest may be eluting at a slightly different time than expected. Solution: Verify the retention time with a small analytical injection before the preparative run. Collect broader fractions around the expected elution time.
Degradation of the Oligonucleotide Harsh mobile phase conditions (e.g., extreme pH) can lead to the degradation of the oligonucleotide. Solution: Use milder pH conditions if possible and ensure the mobile phase is freshly prepared.

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC Purification of d9-Labeled Oligonucleotides

This protocol is a general guideline and may require optimization for specific d9-labeled oligonucleotides.

1. Materials and Reagents:

  • Crude d9-labeled oligonucleotide, deprotected and desalted.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0, in HPLC-grade water.

  • Mobile Phase B: 0.1 M TEAA, pH 7.0, in 50% Acetonitrile / 50% HPLC-grade water.

  • HPLC system with a C18 reversed-phase column suitable for oligonucleotide purification.

2. HPLC Conditions:

ParameterValue
Column C18, 5 µm, 100 Å, 4.6 x 250 mm
Flow Rate 1.0 mL/min
Column Temperature 60°C
Detection UV at 260 nm
Injection Volume 20-100 µL (analytical), up to several mL for preparative (depending on column size)
Gradient 5% to 65% B over 30 minutes

3. Procedure:

  • Dissolve the crude d9-labeled oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 OD/mL.

  • Filter the sample through a 0.45 µm filter.

  • Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes.

  • Inject the sample and run the gradient.

  • Collect fractions corresponding to the main peak.

  • Analyze the collected fractions for purity by analytical HPLC or Mass Spectrometry.

  • Pool the pure fractions and lyophilize.

Protocol 2: Ion-Exchange (IEX) HPLC Purification of d9-Labeled Oligonucleotides

This protocol is a general guideline and may require optimization.

1. Materials and Reagents:

  • Crude d9-labeled oligonucleotide, deprotected and desalted.

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.5, in HPLC-grade water.

  • Mobile Phase B: 20 mM Tris-HCl, pH 8.5, with 1.0 M NaCl in HPLC-grade water.

  • HPLC system with a strong anion-exchange column suitable for oligonucleotide purification.

2. HPLC Conditions:

ParameterValue
Column Strong Anion Exchange (e.g., DNAPac PA200), 8 µm, 4 x 250 mm
Flow Rate 1.0 mL/min
Column Temperature 60°C (can be increased to 80°C for sequences prone to secondary structures)
Detection UV at 260 nm
Injection Volume 20-100 µL (analytical), up to several mL for preparative
Gradient 10% to 70% B over 40 minutes

3. Procedure:

  • Dissolve the crude d9-labeled oligonucleotide in Mobile Phase A.

  • Filter the sample through a 0.45 µm filter.

  • Equilibrate the column with 10% Mobile Phase B for at least 10 column volumes.

  • Inject the sample and run the gradient.

  • Collect fractions corresponding to the main peak.

  • Desalt the collected fractions using a suitable method (e.g., size-exclusion chromatography or dialysis).

  • Analyze the desalted fractions for purity and lyophilize.

Data Presentation

Table 1: Comparison of HPLC Purification Methods for Modified Oligonucleotides

FeatureIon-Pair Reversed-Phase (IP-RP) HPLCIon-Exchange (IEX) HPLC
Principle of Separation HydrophobicityCharge (phosphate backbone)
Typical Purity >85%[5]>90%
Typical Yield 75-80%[12][13]Can be higher than IP-RP
Best Suited For Modified oligonucleotides with hydrophobic labels, separation of labeled from unlabeled species.[4][5]Separation of different length oligonucleotides (shortmers), sequences with strong secondary structures.[6]
Key Parameters to Optimize Ion-pairing agent concentration, organic solvent gradient, temperature.Salt gradient, pH, temperature.
Post-Purification Step Lyophilization (if volatile buffers are used).Desalting is required.

Note: Purity and yield can vary significantly depending on the oligonucleotide sequence, length, d9-labeling, and the specific HPLC conditions used.

Visualizations

HPLC_Purification_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification HPLC Purification cluster_analysis Quality Control cluster_final Final Product Crude_Product Crude d9-Labeled Oligonucleotide (with impurities) HPLC HPLC System (IP-RP or IEX) Crude_Product->HPLC Injection Fraction_Collection Fraction Collection HPLC->Fraction_Collection Elution Purity_Check Analytical HPLC / MS Fraction_Collection->Purity_Check Analysis Pooling Pooling of Pure Fractions Purity_Check->Pooling Decision Final_Product Purified d9-Labeled Oligonucleotide Pooling->Final_Product Lyophilization / Desalting

Caption: General workflow for the HPLC purification of d9-labeled oligonucleotides.

Troubleshooting_Logic Start Problem with HPLC Purification Problem_Type Identify Problem Type Start->Problem_Type Broad_Peak Peak Broadening / Tailing Problem_Type->Broad_Peak Broad/Tailing Split_Peak Peak Splitting Problem_Type->Split_Peak Splitting Low_Recovery Low Recovery Problem_Type->Low_Recovery Low Yield Increase_Temp Increase Column Temperature Broad_Peak->Increase_Temp Reduce_Load Reduce Sample Load Broad_Peak->Reduce_Load Optimize_Gradient Optimize Gradient Split_Peak->Optimize_Gradient Check_Solvent Check Injection Solvent Split_Peak->Check_Solvent Replace_Column Replace Column Split_Peak->Replace_Column Use_Inert_System Use Bio-Inert System Low_Recovery->Use_Inert_System

Caption: A simplified decision tree for troubleshooting common HPLC purification issues.

References

Technical Support Center: Managing Deuterium Back-Exchange in Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the back-exchange of deuterium (B1214612) in labeled oligonucleotides during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for labeled oligonucleotides?

A1: Deuterium back-exchange is the process where deuterium atoms incorporated into an oligonucleotide are replaced by hydrogen atoms from the surrounding solvent (e.g., water) during sample handling, purification, or analysis. This phenomenon is a significant concern as it leads to a loss of the deuterium label, which can result in an underestimation of deuterium incorporation and potentially lead to the misinterpretation of experimental results, particularly in studies involving hydrogen-deuterium exchange mass spectrometry (HDX-MS) for structural analysis or when using deuterated oligonucleotides as internal standards for quantitative assays.

Q2: What are the primary factors that influence the rate of deuterium back-exchange in oligonucleotides?

A2: The rate of deuterium back-exchange is primarily influenced by several key experimental parameters:

  • pH: The exchange rate is catalyzed by both acids and bases. For amide protons in proteins, the minimum exchange rate is typically observed around pH 2.5. While the behavior of exchangeable protons in nucleobases is different, maintaining a low pH is a critical strategy to minimize back-exchange.

  • Temperature: Higher temperatures significantly increase the rate of back-exchange. Therefore, maintaining low temperatures (ideally at or near 0°C) throughout the experimental workflow is crucial.

  • Time: The longer the deuterated oligonucleotide is exposed to a protic environment (i.e., a solvent containing hydrogen), the more extensive the back-exchange will be.

  • Chromatography Conditions: The duration of liquid chromatography (LC) runs and the composition of the mobile phase can impact the extent of back-exchange.

Q3: How can I effectively quench the deuterium exchange reaction?

A3: To effectively stop the deuterium exchange reaction, a process known as "quenching," you should rapidly lower both the pH and the temperature of the sample. This is typically achieved by adding a pre-chilled quench buffer with a low pH (e.g., pH 2.2-2.5) to the reaction mixture. It is essential to ensure rapid and thorough mixing to uniformly stop the exchange process.

Q4: Are there differences in back-exchange rates between different types of nucleobases or oligonucleotide structures?

A4: Yes, the rate of exchange can vary depending on the specific nucleobase and the local structural environment. Protons involved in hydrogen bonding within a double helix or a more complex structure like a G-quadruplex will exchange more slowly than those exposed to the solvent.[1][2][3] For instance, imino protons of guanine (B1146940) and thymine (B56734) involved in Watson-Crick base pairing are protected from exchange. The exchange rates are strongly dependent on the secondary structure and hydrogen-bonding status of the oligonucleotide.[1][2][3]

Troubleshooting Guides

Issue 1: High Levels of Back-Exchange Observed in Mass Spectrometry Data

Possible CauseRecommended Solution
Suboptimal pH of Quench Buffer or LC Mobile Phase Ensure the pH of your quench buffer and LC mobile phase is at the minimum for H-D exchange, typically around pH 2.2-2.5.[4] Verify the pH of all solutions before use.
Elevated Temperatures During Sample Handling and Analysis Maintain low temperatures (ideally 0°C or even sub-zero) throughout the entire workflow, from quenching to LC-MS analysis. Use pre-chilled tubes, buffers, and a cooled autosampler and column compartment.
Prolonged Exposure to Protic Solvents During Chromatography Optimize your LC method to minimize the run time. Consider using shorter analytical columns or faster gradient elution, where feasible without compromising resolution.
Inefficient Quenching Ensure rapid and thorough mixing of the sample with the ice-cold quench buffer. Inconsistent timing of the quenching step can also lead to variability.

Issue 2: Poor Reproducibility of Deuterium Incorporation Levels

Possible CauseRecommended Solution
Inconsistent Timing of Experimental Steps Standardize all incubation and quenching times across all samples. Automation can significantly improve timing consistency.
Variations in Sample Preparation Develop and adhere to a strict standard operating procedure (SOP) for all sample preparation steps. Ensure all reagents are prepared consistently.
Carry-over From Previous Injections Implement rigorous wash steps for the injector, loop, and column between sample runs to prevent contamination from previous samples.
Buffer Composition Variability Ensure the composition of all buffers, including labeling, quenching, and mobile phases, is consistent across all experiments. Even minor variations in salt concentration can influence exchange rates.[4][5][6]

Data Presentation

The following table summarizes the key factors influencing deuterium back-exchange in oligonucleotides and the strategies to minimize their impact.

ParameterImpact on Back-Exchange RateMitigation Strategy
pH Increases at both low and high pH values, with a minimum around pH 2.5.Maintain pH at 2.2-2.5 during quenching and analysis.
Temperature Increases significantly with higher temperatures.Perform all steps from quenching onwards at or near 0°C.
Time Increases with longer exposure to protic solvents.Minimize the time between quenching and analysis. Optimize LC methods for speed.
Solvent Composition Presence of protic solvents (H₂O) drives back-exchange.Use deuterated solvents where possible and minimize exposure to non-deuterated solvents.
Oligonucleotide Structure Protons in hydrogen-bonded structures are protected.Be aware that different regions of an oligonucleotide will have different intrinsic exchange rates.

Experimental Protocols

Protocol 1: Quenching Protocol for Deuterium-Labeled Oligonucleotides

  • Preparation: Pre-chill all necessary buffers (e.g., quench buffer: 0.1 M phosphate (B84403) buffer, pH 2.5), microcentrifuge tubes, and pipette tips to 0°C on ice.

  • Labeling Reaction: Perform the deuterium labeling of the oligonucleotide under the desired experimental conditions.

  • Quenching: At the desired time point, add an equal volume of the ice-cold quench buffer to the labeled oligonucleotide solution.

  • Mixing: Immediately and thoroughly mix the solution by gentle vortexing or pipetting.

  • Analysis: Proceed immediately with the downstream analysis (e.g., LC-MS) while maintaining the sample at a low temperature.

Protocol 2: General Workflow for HDX-MS Analysis of Oligonucleotides

  • Deuterium Labeling: Incubate the oligonucleotide in a deuterated buffer (e.g., D₂O-based buffer) for a specific duration to allow for hydrogen-deuterium exchange.

  • Quenching: Stop the exchange reaction by rapidly lowering the pH and temperature as described in Protocol 1.[7]

  • LC Separation: Inject the quenched sample into a chilled HPLC system. Perform rapid chromatographic separation using a suitable reversed-phase column maintained at a low temperature (e.g., 0-2°C). The mobile phases should also be maintained at a low pH (e.g., containing 0.1% formic acid).

  • Mass Spectrometry: Analyze the eluted oligonucleotide using a mass spectrometer to determine the mass increase due to deuterium incorporation.

Visualizations

Troubleshooting_Back_Exchange Troubleshooting High Deuterium Back-Exchange Start High Back-Exchange Observed Check_pH Is pH of quench buffer and mobile phase optimal (2.2-2.5)? Start->Check_pH Check_Temp Is the entire workflow performed at low temperature (~0°C)? Check_pH->Check_Temp Yes Optimize_pH Adjust pH of all solutions and re-verify. Check_pH->Optimize_pH No Check_Time Is the time from quench to analysis minimized? Check_Temp->Check_Time Yes Optimize_Temp Implement cooling for all stages (buffers, autosampler, column). Check_Temp->Optimize_Temp No Check_Quench Was the quenching step rapid and thorough? Check_Time->Check_Quench Yes Optimize_Time Optimize LC method for shorter run times. Check_Time->Optimize_Time No Optimize_Quench Standardize quenching protocol for speed and consistency. Check_Quench->Optimize_Quench No Solution Back-Exchange Minimized Check_Quench->Solution Yes Optimize_pH->Check_Temp Optimize_Temp->Check_Time Optimize_Time->Check_Quench Optimize_Quench->Solution

Caption: Troubleshooting workflow for high deuterium back-exchange.

Factors_Influencing_Back_Exchange Factors Influencing Deuterium Back-Exchange in Oligonucleotides Back_Exchange Deuterium Back-Exchange pH pH pH->Back_Exchange Increases rate away from minimum Temperature Temperature Temperature->Back_Exchange Increases rate Time Time Time->Back_Exchange Increases extent Structure Oligonucleotide Structure Structure->Back_Exchange H-bonding protects Solvent Solvent Composition Solvent->Back_Exchange Protic solvents drive exchange

Caption: Key factors influencing the rate of deuterium back-exchange.

References

Technical Support Center: Stability of DMT-dA(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of water content on the stability of N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxyadenosine, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite], commonly known as DMT-dA(bz) Phosphoramidite (B1245037).

Frequently Asked Questions (FAQs)

Q1: How does water content affect the stability of DMT-dA(bz) Phosphoramidite?

A1: Water content is a critical factor that negatively impacts the stability of all phosphoramidites, including DMT-dA(bz) Phosphoramidite. Phosphoramidites are highly susceptible to hydrolysis, a chemical reaction with water that cleaves the phosphoramidite moiety.[1][2] This degradation leads to the formation of the corresponding H-phosphonate and other byproducts, which are inactive in the coupling step of oligonucleotide synthesis.[3][4] The presence of these impurities reduces the overall purity of the phosphoramidite, leading to decreased coupling efficiency, lower yields of the desired full-length oligonucleotide, and the incorporation of truncated sequences.[3]

Q2: What is the recommended maximum water content in the acetonitrile (B52724) used to dissolve DMT-dA(bz) Phosphoramidite?

A2: To ensure optimal performance and minimize degradation, it is crucial to use anhydrous acetonitrile with a very low water content. The recommended water content should be less than 30 parts per million (ppm), with a preference for 10 ppm or less.[3] Using solvents with higher water content will accelerate the hydrolysis of the phosphoramidite.[3]

Q3: How does the stability of DMT-dA(bz) Phosphoramidite compare to other standard phosphoramidites?

A3: The stability of the four standard deoxyribonucleoside phosphoramidites in acetonitrile solution generally follows the order: T > dC > dA >> dG.[4][5] This indicates that DMT-dA(bz) Phosphoramidite is more susceptible to degradation than thymidine (B127349) (T) and deoxycytidine (dC) phosphoramidites, but significantly more stable than deoxyguanosine (dG) phosphoramidite.[4][5]

Q4: What are the primary degradation products of DMT-dA(bz) Phosphoramidite due to water?

A4: The primary degradation pathway for DMT-dA(bz) Phosphoramidite in the presence of water is the hydrolysis of the phosphoramidite group. This reaction forms the corresponding 5'-O-DMT-N-benzoyl-2'-deoxyadenosine-3'-O-H-phosphonate.[3] Further degradation can also occur. The presence of these degradation products can be monitored by analytical techniques such as ³¹P NMR and HPLC.[3]

Troubleshooting Guide

Symptom Potential Cause Troubleshooting and Optimization Steps
Low coupling efficiency during oligonucleotide synthesis Degradation of DMT-dA(bz) Phosphoramidite due to moisture.- Use fresh, high-purity DMT-dA(bz) Phosphoramidite. - Ensure the acetonitrile used for dissolution is anhydrous (<30 ppm water).[3] - Test the water content of the solvent using Karl Fischer titration. - Minimize the time the phosphoramidite solution is exposed to the atmosphere.
Presence of unexpected peaks in HPLC or ³¹P NMR analysis Hydrolysis of the phosphoramidite.- Compare the chromatogram or spectrum with a reference standard of pure DMT-dA(bz) Phosphoramidite. - The presence of peaks corresponding to the H-phosphonate derivative indicates degradation.[3] - If significant degradation is observed, discard the reagent and use a fresh batch.
Inconsistent synthesis results Variable water content in reagents or improper handling of the phosphoramidite.- Implement stringent protocols for handling anhydrous reagents. - Store phosphoramidites under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (-20°C for long-term storage). - Allow phosphoramidite vials to warm to room temperature before opening to prevent condensation.

Quantitative Data

The stability of phosphoramidites is highly dependent on the storage conditions and the presence of moisture. The following table summarizes the relative stability of the four standard deoxyribonucleoside phosphoramidites in acetonitrile.

Table 1: Relative Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile

PhosphoramiditePurity Reduction after Five Weeks*
DMT-dT2%
DMT-dC(bz)2%
DMT-dA(bz) 6% [4][5]
DMT-dG(ib)39%

*Stored in acetonitrile under an inert gas atmosphere. The exact water content was not specified in the study.[4][5]

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general method for determining the water content in acetonitrile.

Principle: Karl Fischer titration is a highly specific method for the determination of water content.[6] It is based on a chemical reaction between iodine, sulfur dioxide, a base, and water. The endpoint is detected potentiometrically.[2]

Materials:

  • Karl Fischer Titrator (volumetric or coulometric)

  • Karl Fischer reagent (one-component or two-component)

  • Anhydrous methanol (B129727) or other suitable solvent

  • Gastight syringe

Procedure:

  • System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state.

  • Sample Introduction: Using a dry, gastight syringe, carefully inject a known volume or weight of the acetonitrile sample into the titration vessel.

  • Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The water content is calculated by the instrument based on the amount of reagent consumed and is typically expressed in ppm or percentage.

Protocol 2: Purity and Degradation Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of DMT-dA(bz) Phosphoramidite and detecting degradation products.

Methodology: Reverse-phase HPLC (RP-HPLC) is a common method for analyzing phosphoramidite purity.[7]

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B and gradually increases to elute the phosphoramidite and any degradation products.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 254 nm or another suitable wavelength.

  • Sample Preparation: Dissolve the DMT-dA(bz) Phosphoramidite in acetonitrile to a concentration of approximately 1.0 mg/mL.[7]

Analysis: Inject the prepared sample into the HPLC system. The pure DMT-dA(bz) Phosphoramidite will appear as a major peak, often as a doublet due to the presence of two diastereomers at the phosphorus center.[7] Degradation products, such as the H-phosphonate, will elute at different retention times. Purity can be estimated by calculating the area percentage of the main peak(s) relative to the total area of all peaks.

Protocol 3: Purity and Degradation Analysis by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for directly observing phosphorus-containing species and quantifying the purity of phosphoramidites.[8]

Methodology:

  • Instrument: NMR Spectrometer equipped for ³¹P detection.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN).

  • Sample Preparation: Dissolve approximately 10-20 mg of the DMT-dA(bz) Phosphoramidite in about 0.5 mL of the deuterated solvent in an NMR tube. A small amount of triethylamine (B128534) (TEA) (e.g., 1% v/v) can be added to prevent acid-catalyzed degradation during the analysis.[3]

Analysis: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Intact Phosphoramidite: The intact DMT-dA(bz) Phosphoramidite will show characteristic signals in the range of δ 140-155 ppm.

  • Hydrolysis Product (H-phosphonate): The primary hydrolysis product, the H-phosphonate, will appear as a distinct peak in the range of δ 5-10 ppm.[3]

  • Oxidized Species (P(V)): Oxidized phosphoramidite (P(V)) species will have signals in a different region, typically between -25 and 99 ppm.[8]

The relative integration of these peaks can be used to quantify the extent of degradation and the purity of the phosphoramidite.

Visualizations

Hydrolysis_Pathway Amidite DMT-dA(bz) Phosphoramidite (P(III)) H_Phosphonate H-phosphonate Derivative (Inactive) Amidite->H_Phosphonate Hydrolysis Water H₂O Water->H_Phosphonate Synthesis_Failure Failed Coupling H_Phosphonate->Synthesis_Failure

Caption: Hydrolysis pathway of DMT-dA(bz) Phosphoramidite.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Procedures cluster_results Data Interpretation Amidite_Sample DMT-dA(bz) Phosphoramidite Sample KF_Titration Karl Fischer Titration Amidite_Sample->KF_Titration HPLC_Analysis RP-HPLC Analysis Amidite_Sample->HPLC_Analysis NMR_Analysis ³¹P NMR Spectroscopy Amidite_Sample->NMR_Analysis Water_Content Water Content (ppm) KF_Titration->Water_Content Purity_Degradation Purity & Degradation Products (%) HPLC_Analysis->Purity_Degradation Structural_Integrity Structural Integrity & Impurity Profile NMR_Analysis->Structural_Integrity

Caption: Workflow for assessing DMT-dA(bz) Phosphoramidite stability.

References

Validation & Comparative

A Comparative Guide to DMT-dA(bz) Phosphoramidite-d9 and its Non-Deuterated Analogue in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of deuterated N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite] (DMT-dA(bz) Phosphoramidite-d9) and its non-deuterated counterpart. While direct, side-by-side quantitative performance data is limited in publicly available literature, this document consolidates known specifications and provides a comprehensive framework for experimental comparison to guide researchers in making informed decisions for their specific applications.[1]

Deuterated phosphoramidites are crucial reagents for the synthesis of isotopically labeled oligonucleotides.[2] These labeled oligonucleotides serve as indispensable tools in structural biology, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy, and as internal standards for mass spectrometry.[2][3] The strategic incorporation of deuterium (B1214612) can simplify complex NMR spectra, aiding in the elucidation of the three-dimensional structures of nucleic acids and their interactions.[2]

Performance and Specifications

While both deuterated and non-deuterated phosphoramidites are designed for compatibility with standard oligonucleotide synthesis protocols, their performance can differ subtly.[1] The primary theoretical difference lies in the kinetic isotope effect, where the heavier deuterium atom can lead to slightly slower reaction rates.[1] However, the practical impact of this on coupling efficiency during automated synthesis is not extensively documented.[1]

High-quality non-deuterated phosphoramidites typically exhibit coupling efficiencies exceeding 99%, which is critical for the synthesis of long, high-fidelity oligonucleotides.[1][4] The stability of both types of phosphoramidites is paramount, as they are susceptible to degradation via hydrolysis and oxidation, which can introduce impurities and compromise synthesis efficiency.[2] 2'-deoxyguanosine (B1662781) (dG) phosphoramidites are noted to be particularly less stable than their dA, dC, and T counterparts.[2]

The following tables summarize the general properties of the non-deuterated DMT-dA(bz) Phosphoramidite (B1245037) and provide a baseline for expected performance.

Table 1: General Properties of DMT-dA(bz) Phosphoramidite

PropertySpecification
Chemical FormulaC₄₇H₅₂N₇O₇P
Molecular Weight857.93 g/mol
AppearanceWhite to off-white powder or granules
Purity (³¹P-NMR)≥99%[5]
Purity (HPLC)≥99.0%
Water Content≤0.3 wt. %
Storage Temperature2-8°C

Table 2: Typical Performance Parameters for Non-Deuterated Phosphoramidites

ParameterTypical Value
Coupling Efficiency>99%[1]
Solution StabilityStable for several weeks at -20°C in anhydrous acetonitrile (B52724) (30 mM)[2]

Experimental Comparison Workflow

To directly compare the performance of this compound with its non-deuterated analogue, a structured experimental approach is necessary. The following workflow and protocols outline the key steps for a comprehensive evaluation.

G cluster_prep Preparation cluster_synthesis Oligonucleotide Synthesis cluster_analysis Analysis cluster_comparison Comparison prep_d Prepare Deuterated Phosphoramidite Solution synth_d Synthesize Test Oligonucleotide (Deuterated) prep_d->synth_d prep_nd Prepare Non-Deuterated Phosphoramidite Solution synth_nd Synthesize Test Oligonucleotide (Non-Deuterated) prep_nd->synth_nd ce_d Determine Coupling Efficiency (Trityl Cation Assay) synth_d->ce_d yield_pure_d Analyze Yield and Purity (HPLC, Mass Spec) synth_d->yield_pure_d ce_nd Determine Coupling Efficiency (Trityl Cation Assay) synth_nd->ce_nd yield_pure_nd Analyze Yield and Purity (HPLC, Mass Spec) synth_nd->yield_pure_nd compare Compare Performance Data ce_d->compare ce_nd->compare yield_pure_d->compare yield_pure_nd->compare

Workflow for comparing deuterated and non-deuterated phosphoramidites.

Detailed Experimental Protocols

Preparation of Phosphoramidite Solutions

Objective: To prepare standardized solutions of both deuterated and non-deuterated phosphoramidites for use in automated oligonucleotide synthesis.

Materials:

  • This compound

  • DMT-dA(bz) Phosphoramidite (non-deuterated)

  • Anhydrous acetonitrile (<30 ppm water)

  • Activated 3Å molecular sieves

  • Inert gas (Argon or Nitrogen)

  • Appropriate vials for the DNA synthesizer

Protocol:

  • Allow the solid phosphoramidite vials to warm to room temperature before opening to prevent condensation.

  • Under an inert atmosphere, dissolve the required amount of each phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.

  • For critical applications, add activated 3Å molecular sieves to the dissolved phosphoramidite solution to ensure absolute dryness.[2]

  • Agitate the solutions gently until the phosphoramidites are fully dissolved.

  • Transfer the solutions to the appropriate reservoirs on the automated DNA synthesizer.

Automated Oligonucleotide Synthesis

Objective: To synthesize a defined oligonucleotide sequence using both the deuterated and non-deuterated phosphoramidites to allow for direct comparison.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard synthesis reagents:

    • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)[6]

    • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile)

    • Capping reagents (Capping A: Acetic anhydride/THF/Pyridine; Capping B: N-Methylimidazole/THF)

    • Oxidizer (e.g., Iodine/Water/Pyridine)

    • Washing solvent (Anhydrous acetonitrile)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Protocol:

  • Program the DNA synthesizer with the desired test sequence (e.g., a 20-mer oligonucleotide).

  • Install the prepared phosphoramidite solutions (deuterated and non-deuterated) in separate runs.

  • Initiate the automated synthesis protocol. The synthesizer will perform the standard phosphoramidite cycle for each nucleotide addition as illustrated below.

  • Upon completion of the synthesis, the synthesizer will cleave the oligonucleotide from the solid support and perform the initial deprotection steps.

  • Collect the crude oligonucleotide product.

G deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Phosphoramidite Addition) deblocking->coupling Exposes 5'-OH capping 3. Capping (Blocking Failures) coupling->capping Forms Phosphite Triester oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation Acetylates Unreacted 5'-OH oxidation->deblocking Stabilizes Backbone

Standard phosphoramidite cycle for oligonucleotide synthesis.
Determination of Coupling Efficiency

Objective: To quantify the coupling efficiency of each phosphoramidite during the synthesis.

Protocol:

  • The DNA synthesizer will automatically perform a trityl cation assay after each deblocking step.

  • The orange-colored dimethoxytrityl (DMT) cation released is measured spectrophotometrically.[7]

  • The absorbance is directly proportional to the number of coupled nucleotides in the preceding cycle.

  • Calculate the stepwise and average coupling efficiency for both the deuterated and non-deuterated synthesis runs based on the trityl cation absorbance values. A high coupling efficiency is crucial for obtaining a high yield of the full-length product.[4]

Analysis of Oligonucleotide Yield and Purity

Objective: To determine the final yield and purity of the synthesized oligonucleotides.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for oligonucleotide analysis (e.g., reverse-phase or ion-exchange)

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • UV-Vis spectrophotometer

Protocol:

  • Yield Quantification:

    • Dissolve the dried crude oligonucleotide in a known volume of nuclease-free water.

    • Measure the absorbance at 260 nm using a UV-Vis spectrophotometer.

    • Calculate the oligonucleotide concentration and total yield using the appropriate extinction coefficient for the sequence.

  • Purity Analysis:

    • Analyze an aliquot of the crude oligonucleotide solution by HPLC. This will separate the full-length product from shorter, failure sequences.

    • Integrate the peak areas to determine the percentage of the full-length product.

    • Confirm the identity and isotopic incorporation of the final product by mass spectrometry. The measured mass should correspond to the calculated mass of the target oligonucleotide.

Conclusion

While this compound is a valuable reagent for specialized applications such as NMR studies and as an internal standard in mass spectrometry, a comprehensive, publicly available dataset directly comparing its synthesis performance to its non-deuterated analogue is lacking.[1][3] The theoretical kinetic isotope effect may result in minor differences in coupling kinetics, but the practical implications for standard synthesis protocols are not well-defined.[1] The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative evaluations. Such studies are essential for optimizing synthesis protocols and ensuring the efficient production of high-quality deuterated oligonucleotides for advanced research and development applications.

References

A Comparative Guide to d9-Labeled Oligonucleotides as Mass Spectrometry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of oligonucleotide therapeutics, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison of d9-labeled oligonucleotides and other common mass spectrometry standards, supported by experimental data and detailed methodologies.

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] By incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), these standards are chemically identical to the analyte of interest, ensuring they co-elute and experience similar matrix effects during analysis. This allows for precise correction of variations in sample preparation and instrument response.[1] Among the available isotopic labeling strategies, deuteration, and specifically the use of d9-labeled synthons, presents a common approach for generating internal standards for oligonucleotide quantification.

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the performance of an LC-MS assay for oligonucleotide quantification. The following tables summarize the expected performance characteristics of d9-labeled oligonucleotides compared to other alternatives.

Table 1: Quantitative Performance of a Deuterated siRNA Internal Standard

This table presents accuracy and precision data from the validation of an LC-MS/MS method for a lipid-conjugated siRNA in mouse plasma using a deuterated internal standard. This data is representative of the high level of accuracy and precision achievable with deuterated standards.[1]

Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%CV)
1.001.02102.04.5
2.502.4598.03.2
10.010.3103.02.1
50.049.599.01.8
200205102.52.5
80079098.83.0

Data adapted from a study on a lipid-conjugated siRNA in mouse plasma.[1]

Table 2: Comparison of Different Internal Standard Types for Oligonucleotide Quantification

This table provides a qualitative comparison of various internal standards used in oligonucleotide bioanalysis.

Internal Standard TypeAdvantagesDisadvantages
d9-Labeled Oligonucleotide - Chemically identical to the analyte, ensuring co-elution and similar matrix effects.- Generally provides high accuracy and precision.[1]- Potential for chromatographic separation from the analyte due to the deuterium isotope effect, which can compromise data accuracy.[2][3][4] - Synthesis can be complex and costly.[1]
¹³C/¹⁵N-Labeled Oligonucleotide - Considered the "gold standard" of internal standards.- Minimal to no isotopic effect, ensuring true co-elution with the analyte.[3][5] - Provides the highest level of accuracy and precision.[4]- Synthesis is typically more complex and expensive than deuteration.
Isobaric Standard - Has the same mass as the analyte but produces different fragment ions in MS/MS, allowing for differentiation.[1] - Can be a cost-effective alternative to stable isotope labeling.- May not perfectly mimic the chromatographic behavior and ionization of the analyte.- Requires careful optimization of fragmentation conditions to ensure unique and reliable fragment ions for quantification.[6]
Analog Standard - Structurally similar to the analyte but with a different mass.[1] - Can be a practical and cost-effective option when a stable isotope-labeled standard is not available.- May not co-elute with the analyte and can experience different matrix effects, potentially leading to reduced accuracy and precision.[1]

Experimental Protocols

Synthesis of d9-Labeled Oligonucleotides

The synthesis of d9-labeled oligonucleotides is achieved by incorporating a deuterated phosphoramidite (B1245037) building block, such as d9-thymidine phosphoramidite, during solid-phase synthesis. The phosphoramidite method is the standard for chemical oligonucleotide synthesis and proceeds in a cycle of four steps for each nucleotide addition.[7][8]

Phosphoramidite Synthesis Cycle:

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group for the coupling reaction. This is typically done using a mild acid.[7]

  • Coupling: The activated d9-labeled phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[7]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[7]

  • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent like iodine and water.[7]

This cycle is repeated until the desired oligonucleotide sequence is synthesized. Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected.

Validation of d9-Labeled Oligonucleotide Standards by LC-MS/MS

A robust validation of the analytical method is crucial to ensure reliable quantification. The following protocol outlines the key steps for validating a d9-labeled oligonucleotide as an internal standard.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Spike a known amount of the d9-labeled internal standard into plasma samples (including calibration standards, quality controls, and unknown samples).

  • Perform protein precipitation, if necessary.

  • Load the sample onto a pre-conditioned solid-phase extraction cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard.

  • Evaporate the eluent and reconstitute the sample in a suitable buffer for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column suitable for oligonucleotide separation.

    • Mobile Phases: Typically an ion-pairing reagent (e.g., hexafluoroisopropanol (HFIP) and a weak base like triethylamine (B128534) (TEA)) in an aqueous mobile phase and an organic mobile phase (e.g., methanol (B129727) or acetonitrile).[9]

    • Gradient: A gradient elution is used to separate the oligonucleotide from matrix components.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the d9-labeled internal standard.

3. Method Validation Parameters:

The method should be validated for the following parameters according to regulatory guidelines:

  • Linearity: Assess the relationship between the concentration of the analyte and the instrument response over a defined range.

  • Accuracy: Determine the closeness of the measured concentration to the true concentration.

  • Precision: Evaluate the repeatability and reproducibility of the measurements.

  • Selectivity: Ensure the method can differentiate the analyte from other components in the sample.

  • Matrix Effect: Investigate the influence of the biological matrix on the ionization of the analyte and internal standard.

  • Stability: Assess the stability of the analyte in the biological matrix under different storage and handling conditions.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the validation and application of d9-labeled oligonucleotide standards.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_validation LC-MS/MS Method Validation s1 Solid Support s2 Detritylation s1->s2 s3 Coupling with d9-Phosphoramidite s2->s3 s4 Capping s3->s4 s5 Oxidation s4->s5 s6 Cleavage & Deprotection s5->s6 s7 Purification (HPLC) s6->s7 v1 Sample Preparation (SPE) s7->v1 d9-Labeled Standard v2 LC Separation v1->v2 v3 MS/MS Detection (MRM) v2->v3 v4 Data Analysis v3->v4

Caption: High-level workflow for synthesis and validation.

tdm_workflow patient_sample Patient Sample Collection (e.g., Plasma) add_is Addition of d9-Oligonucleotide IS patient_sample->add_is sample_prep Sample Preparation (Solid-Phase Extraction) add_is->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms quantification Quantification using Calibration Curve lc_ms->quantification dose_adjustment Dose Adjustment quantification->dose_adjustment clinical_decision Clinical Decision Making dose_adjustment->clinical_decision

Caption: Therapeutic drug monitoring workflow.

References

A Comparative Guide to NMR Spectral Analysis of d9-Labeled vs. Unlabeled DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Deuterium-Labeled and Unlabeled DNA using NMR Spectroscopy

In the realm of structural biology and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating the three-dimensional structures and dynamics of biomolecules, including DNA. The strategic incorporation of stable isotopes, such as deuterium (B1214612) (²H), into DNA oligonucleotides can significantly enhance the quality and information content of NMR spectra. This guide provides a comprehensive comparison of the NMR spectral characteristics of d9-labeled versus unlabeled DNA, supported by experimental data and detailed protocols.

Unveiling Molecular Subtleties: The Impact of Deuterium Labeling

Deuterium labeling, specifically the introduction of a d9-tag (nine deuterium atoms), is a powerful strategy to simplify complex NMR spectra and probe specific molecular interactions. The primary benefits of this approach include improved spectral resolution and sensitivity, which are crucial for studying larger DNA molecules and their complexes with proteins or small molecule drugs.[1] The replacement of protons with deuterons leads to a reduction in proton density, which in turn minimizes proton-proton dipolar coupling, a major source of line broadening in NMR spectra of large molecules.

Quantitative NMR Data: A Side-by-Side Comparison

To illustrate the expected differences, the following table presents a hypothetical comparison of ¹H and ¹³C chemical shifts for a thymidine (B127349) residue within a DNA oligonucleotide, both in its natural (unlabeled) form and with a d9-labeled methyl group. The chemical shift values for the unlabeled thymidine are representative of those found in standard B-form DNA.

Atom Unlabeled Thymidine ¹H Chemical Shift (ppm) d9-Thymidine ¹H Chemical Shift (ppm) Unlabeled Thymidine ¹³C Chemical Shift (ppm) d9-Thymidine ¹³C Chemical Shift (ppm)
H67.57.5137.5137.5
H1'6.16.185.085.0
H2'2.32.338.538.5
H2''2.62.638.538.5
H3'4.84.872.072.0
H4'4.14.186.086.0
H5', H5''4.04.062.062.0
CH₃1.8N/A12.5~12.2

Note: The ¹H signal for the d9-labeled methyl group is absent in the ¹H NMR spectrum. The ¹³C chemical shift for the CD₃ group is expected to be shifted slightly upfield compared to the CH₃ group due to the deuterium isotope effect.

Experimental Protocols

Synthesis of d9-Labeled DNA Oligonucleotides

The synthesis of d9-labeled DNA oligonucleotides is achieved through solid-phase phosphoramidite (B1245037) chemistry. This method allows for the site-specific incorporation of labeled nucleotides into a growing DNA chain.

1. Synthesis of d9-Labeled Phosphoramidite Monomer: The synthesis begins with a commercially available d9-labeled nucleoside, such as d9-thymidine. This labeled nucleoside is then converted into a phosphoramidite building block through a series of chemical reactions. This typically involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the phosphitylation of the 3'-hydroxyl group.

2. Automated Solid-Phase DNA Synthesis: The d9-labeled phosphoramidite is then used in an automated DNA synthesizer. The synthesis cycle consists of four main steps:

  • Detritylation: Removal of the DMT group from the 5'-hydroxyl of the growing oligonucleotide chain attached to a solid support.

  • Coupling: Addition of the activated phosphoramidite (labeled or unlabeled) to the free 5'-hydroxyl group.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

3. Deprotection and Purification: Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

NMR Spectroscopy

1. Sample Preparation:

  • The purified DNA oligonucleotide (labeled or unlabeled) is dissolved in an appropriate NMR buffer, typically containing a mixture of 90% H₂O and 10% D₂O or 99.9% D₂O, depending on the experiment.

  • The pH of the sample is adjusted, and a salt, such as NaCl, is added to maintain the DNA in a stable duplex form.

  • The final sample concentration for NMR is typically in the range of 0.5 to 2.0 mM.

2. NMR Data Acquisition:

  • NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • For ¹H NMR, standard one-dimensional (1D) and two-dimensional (2D) experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are performed to assign the proton resonances.

  • For ¹³C NMR, 2D heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to assign the carbon resonances.

  • Data is typically collected at a controlled temperature to ensure the stability of the DNA duplex.

Visualizing the Workflow

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_nmr NMR Analysis start Start phosphoramidite d9-Labeled/Unlabeled Phosphoramidite start->phosphoramidite synthesis Automated Solid-Phase DNA Synthesis phosphoramidite->synthesis deprotection Deprotection & Purification synthesis->deprotection sample_prep NMR Sample Preparation deprotection->sample_prep nmr_acq NMR Data Acquisition sample_prep->nmr_acq spectral_analysis Spectral Analysis & Comparison nmr_acq->spectral_analysis

References

A Comparative Guide to Isotopic Enrichment Analysis of DMT-dA(bz) Phosphoramidite-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of oligonucleotides, the use of stable isotope-labeled internal standards is paramount. This guide provides a comprehensive comparison of DMT-dA(bz) Phosphoramidite-d9, a deuterium-labeled phosphoramidite (B1245037), with other isotopic labeling alternatives. It includes an overview of the underlying principles, detailed experimental protocols for synthesis and analysis, and a discussion of the comparative advantages of different labeling strategies.

Introduction to Isotopic Labeling in Oligonucleotide Analysis

Stable isotope labeling is a critical technique in modern bioanalysis, enabling accurate quantification of molecules in complex matrices through isotope dilution mass spectrometry (IDMS). In oligonucleotide research and development, isotopically labeled phosphoramidites are incorporated into synthetic oligonucleotides, which then serve as internal standards. These standards are chemically identical to the analyte of interest but have a different mass, allowing for their distinction by mass spectrometry. This approach corrects for variability in sample preparation and instrument response, leading to high accuracy and precision.[1]

This compound is a deuterium-labeled analog of the standard N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite used in DNA synthesis. The incorporation of nine deuterium (B1214612) atoms provides a significant mass shift, making it an effective internal standard for quantitative assays using Liquid Chromatography-Mass Spectrometry (LC-MS) or as a tracer in Nuclear Magnetic Resonance (NMR) studies.[2]

Comparison of Isotopic Labeling Strategies

The choice of isotopic label for a phosphoramidite internal standard can impact the performance and cost of an analysis. The most common stable isotopes used for labeling are deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).

FeatureDeuterium (d9) LabelingCarbon-13 (¹³C) LabelingNitrogen-15 (¹⁵N) Labeling
Synthesis Cost Generally lowerHigherHigher
Isotopic Stability Good, but potential for back-exchange in certain environmentsExcellent, integrated into the carbon backboneExcellent, integrated into the nucleobase
Mass Shift +9 Da for d9Variable, +1 Da per ¹³C atomVariable, +1 Da per ¹⁵N atom
Chromatographic Co-elution Generally excellent, but a slight "deuterium effect" can sometimes be observed, leading to a small shift in retention time.[3]ExcellentExcellent
Availability Becoming more commonAvailable for key phosphoramiditesAvailable for key phosphoramidites
Primary Applications Internal standards for LC-MS, NMR studiesInternal standards for LC-MS, NMR structural studiesInternal standards for LC-MS, NMR structural studies

While specific isotopic enrichment data for commercial this compound is not always publicly detailed, typical isotopic purity for such reagents is expected to be high, often exceeding 98%.

Experimental Protocols

I. Synthesis of a Deuterated Oligonucleotide Internal Standard

This protocol describes the incorporation of this compound into a synthetic oligonucleotide using an automated DNA synthesizer.

Materials:

  • This compound

  • Standard DNA phosphoramidites (dA(bz), dC(bz), dG(iBu), T)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing agent (e.g., iodine solution)

  • Deblocking agent (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., aqueous ammonia)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Reagent Preparation: Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M).

  • Synthesizer Setup: Load the solid support, phosphoramidites, and all necessary reagents onto the automated DNA synthesizer.

  • Synthesis Cycle: Program the desired oligonucleotide sequence, specifying the cycle at which the this compound will be incorporated. The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle for each nucleotide addition:

    • Deblocking: Removal of the 5'-DMT protecting group from the nucleoside on the solid support.

    • Coupling: Activation of the phosphoramidite and its coupling to the 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 2-5 minutes) may be considered for modified phosphoramidites to ensure high coupling efficiency.[4]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: Following the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed by incubation with aqueous ammonia.

  • Purification: The crude deuterated oligonucleotide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Oligonucleotide Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing Start Start Deblocking Deblocking Start->Deblocking Remove 5'-DMT Coupling Coupling Deblocking->Coupling Add Phosphoramidite Capping Capping Coupling->Capping Block Failures Oxidation Oxidation Capping->Oxidation Stabilize Linkage End_Cycle End_Cycle Oxidation->End_Cycle Cycle Complete Cleavage Cleavage End_Cycle->Cleavage From Solid Support Deprotection Deprotection Cleavage->Deprotection Remove Protecting Groups Purification Purification Deprotection->Purification HPLC or PAGE Final_Product Final_Product Purification->Final_Product Pure Deuterated Oligonucleotide

Oligonucleotide synthesis and processing workflow.
II. Quantitative Analysis by LC-MS/MS

This protocol outlines the use of the synthesized deuterated oligonucleotide as an internal standard for the quantification of a target oligonucleotide in a biological matrix.[1][5]

Materials:

  • Purified deuterated oligonucleotide internal standard (IS)

  • Target oligonucleotide analyte

  • Biological matrix (e.g., plasma, tissue homogenate)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., hexafluoroisopropanol (HFIP) and a weak base like diisopropylethylamine (DIPEA))

  • Mobile Phase B: Organic solvent (e.g., methanol) with the same ion-pairing agent

Procedure:

  • Sample Preparation:

    • Prepare calibration standards by spiking known concentrations of the target oligonucleotide into the biological matrix.

    • Add a fixed concentration of the deuterated internal standard to all calibration standards, quality control samples, and unknown samples.

    • Perform solid-phase extraction to isolate the oligonucleotides from the matrix.

  • LC-MS/MS Analysis:

    • Inject the extracted samples onto a suitable reverse-phase column for oligonucleotide analysis.

    • Separate the oligonucleotides using a gradient elution.

    • Detect the analyte and internal standard using the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM).

      • Set one MRM transition for the analyte and another for the deuterated internal standard. The precursor ions will be the oligonucleotides in various charge states, and the product ions will be characteristic fragments. The product ion for the IS will have a mass shift corresponding to the incorporated deuterium atoms.[5]

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each sample.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the target oligonucleotide in the unknown samples by interpolating their peak area ratios on the calibration curve.

Quantitative_Analysis_Workflow Sample_Matrix Biological Sample (Plasma, Tissue) Spike_IS Spike with Deuterated Internal Standard Sample_Matrix->Spike_IS SPE Solid-Phase Extraction Spike_IS->SPE LC_Separation LC Separation (Reverse Phase) SPE->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Quantification Quantification of Target Oligonucleotide Data_Analysis->Quantification

Workflow for quantitative analysis of oligonucleotides.
III. Isotopic Enrichment and Purity Analysis

The isotopic enrichment and purity of the this compound and the resulting deuterated oligonucleotide can be assessed using high-resolution mass spectrometry and NMR.

A. Mass Spectrometry for Isotopic Enrichment:

  • Technique: High-resolution mass spectrometry (e.g., TOF or Orbitrap).

  • Sample Preparation: Dilute the phosphoramidite or the purified oligonucleotide in a suitable solvent.

  • Analysis: Acquire the mass spectrum and analyze the isotopic distribution of the molecular ion. The mass shift and the distribution of the isotopic peaks will confirm the incorporation of deuterium and allow for the calculation of isotopic enrichment.

B. ³¹P NMR for Phosphoramidite Purity and Stability:

  • Technique: ³¹P Nuclear Magnetic Resonance spectroscopy.

  • Sample Preparation: Dissolve the phosphoramidite sample in a deuterated solvent (e.g., acetonitrile-d₃).

  • Analysis: A pure phosphoramidite will show two characteristic peaks around 149 ppm, corresponding to the two diastereomers at the chiral phosphorus center. The presence of peaks around 0 ppm and 8-10 ppm would indicate the presence of oxidized phosphate species and H-phosphonate impurities, respectively, which can result from degradation.[6]

Conclusion

This compound is a valuable tool for the accurate quantification of oligonucleotides in various research and development settings. While ¹³C- and ¹⁵N-labeled standards may offer higher isotopic stability in some contexts, deuterated analogs often provide a cost-effective and readily available alternative. The choice of isotopic label should be guided by the specific requirements of the assay, including the desired level of accuracy, the potential for isotopic exchange, and budgetary considerations. The experimental protocols outlined in this guide provide a framework for the successful synthesis and application of deuterated oligonucleotide internal standards for robust and reliable quantitative analysis.

References

A Comparative Guide to Protecting Groups for Deoxyadenosine: Benzoyl vs. Isobutyryl vs. Phenoxyacetyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the performance of common N6-protecting groups for deoxyadenosine (B7792050) in oligonucleotide synthesis, supported by experimental data and detailed protocols.

In the synthesis of oligonucleotides, the selection of an appropriate protecting group for the exocyclic amine of deoxyadenosine (dA) is a critical decision that significantly impacts yield, purity, and the overall efficiency of the process. The ideal protecting group should be introduced in high yield, provide robust protection during oligonucleotide synthesis, and be removed under mild conditions that do not compromise the integrity of the final product. This guide provides an objective comparison of three commonly used N6-acyl protecting groups for deoxyadenosine: Benzoyl (Bz), Isobutyryl (Ib), and Phenoxyacetyl (Pac).

Performance Comparison at a Glance

The following table summarizes the key performance metrics for each protecting group based on available experimental data.

Performance MetricBenzoyl (Bz)Isobutyryl (Ib)Phenoxyacetyl (Pac)
Protection Yield ~59%~60% (estimated for dA)65%[1]
Coupling Efficiency >98.0%[2]>98% (standard)>98% (standard)
Deprotection Conditions StandardStandardMild
Deprotection Half-Life (Aqueous Ammonia (B1221849), RT) ~2 hours (for dC)Not Found< 4 hours (complete deprotection)[1][3][4]
Deprotection with AMA (NH4OH/Methylamine) 10-15 min @ 65°CNot FoundNot Found

In-Depth Analysis

Benzoyl (Bz): The Traditional Workhorse

The benzoyl group is a well-established and widely used protecting group for deoxyadenosine. Its stability under the acidic conditions of detritylation and the coupling conditions of phosphoramidite (B1245037) chemistry has made it a reliable choice for routine oligonucleotide synthesis. However, its removal requires relatively harsh conditions, typically prolonged treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures. This can be a drawback when synthesizing oligonucleotides containing sensitive modifications.

Isobutyryl (Ib): A Standard Alternative

The isobutyryl group offers similar stability to the benzoyl group during synthesis. While specific comparative data on its deprotection from deoxyadenosine is limited in the direct search results, it is generally considered to be in the same class as benzoyl in terms of removal conditions. The synthesis of N4-isobutyryl-2'-deoxycytidine has been reported with a 60% yield, suggesting a comparable yield for the N6-protection of deoxyadenosine.

Phenoxyacetyl (Pac): The Mild Deprotection Champion

The phenoxyacetyl group is favored when mild deprotection conditions are required. Its electron-withdrawing nature facilitates its removal under significantly gentler conditions than those needed for Bz and Ib. Complete deprotection of Pac-protected deoxyadenosine can be achieved in less than four hours with 29% ammonia at room temperature[1][3][4]. This makes it an excellent choice for the synthesis of oligonucleotides containing base-labile functionalities or other sensitive moieties. The stability of N6-phenoxyacetyl-deoxyadenosine to depurination under acidic conditions is also comparable to or better than that of the classic N6-benzoyl protected adenine[3][4].

Experimental Protocols

General Workflow for Deoxyadenosine Protection, Synthesis, and Deprotection

G cluster_protection Protection cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Deoxyadenosine Deoxyadenosine Protection N6-Acyl-Deoxyadenosine Deoxyadenosine->Protection Acylating Agent (Benzoyl Chloride, Isobutyric Anhydride (B1165640), or Phenoxyacetyl Chloride) Phosphitylation Protected Deoxyadenosine Phosphoramidite Protection->Phosphitylation Phosphitylating Agent SolidPhase Protected Oligonucleotide on Solid Support Phosphitylation->SolidPhase Solid-Phase Synthesis Cycle Cleavage Cleavage from Support & Base Deprotection SolidPhase->Cleavage Ammonium Hydroxide or AMA FinalOligo Final Deprotected Oligonucleotide Cleavage->FinalOligo Purification

Caption: General workflow for the use of protected deoxyadenosine in oligonucleotide synthesis.

N6-Acylation of Deoxyadenosine

1. N6-Benzoyl-Deoxyadenosine Synthesis (Yield: ~59%)

  • Materials: 2'-Deoxyadenosine (B1664071), Pyridine, Benzoyl Chloride, 4,4'-Dimethoxytrityl chloride (for 5'-OH protection if needed), Silica (B1680970) Gel for chromatography.

  • Protocol:

    • Dry 2'-deoxyadenosine by co-evaporation with anhydrous pyridine.

    • Dissolve the dried deoxyadenosine in anhydrous pyridine.

    • If protecting the 5'-hydroxyl group, add 4,4'-dimethoxytrityl chloride and stir at room temperature.

    • Cool the reaction mixture in an ice bath and slowly add benzoyl chloride.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with methanol (B129727) and evaporate the solvent.

    • Purify the product by silica gel column chromatography.

2. N6-Isobutyryl-Deoxyadenosine Synthesis (Estimated Yield: ~60%)

  • Materials: 2'-Deoxyadenosine, Pyridine, Isobutyric Anhydride, Silica Gel for chromatography.

  • Protocol:

    • Dry 2'-deoxyadenosine by co-evaporation with anhydrous pyridine.

    • Suspend the dried deoxyadenosine in anhydrous pyridine.

    • Cool the mixture in an ice bath and add isobutyric anhydride dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by adding cold water.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

    • Purify the residue by silica gel column chromatography.

3. N6-Phenoxyacetyl-Deoxyadenosine Synthesis (Yield: 65%)[1]

  • Materials: 2'-Deoxyadenosine, Pyridine, Phenoxyacetyl Chloride, Silica Gel for chromatography.

  • Protocol:

    • Suspend 2'-deoxyadenosine in pyridine.

    • Add phenoxyacetyl chloride dropwise at 0°C.

    • Stir the reaction at room temperature for 2-3 hours.

    • Pour the reaction mixture into ice water and extract with chloroform.

    • Wash the organic phase with 5% sodium bicarbonate solution and water.

    • Evaporate the organic solution to a gum.

    • Deprotect the hydroxyl groups with a mixture of triethylamine-pyridine-water.

    • Purify the N6-phenoxyacetyl-2'-deoxyadenosine by silica gel column chromatography.

Solid-Phase Oligonucleotide Synthesis and Deprotection

The following is a general protocol for automated solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

G Start Start with Nucleoside -loaded Solid Support Deblocking 1. Deblocking: Remove 5'-DMT group (e.g., 3% TCA in DCM) Start->Deblocking Coupling 2. Coupling: Add protected dA phosphoramidite and activator (e.g., Tetrazole) Deblocking->Coupling Capping 3. Capping: Acetylate unreacted 5'-OH groups Coupling->Capping Oxidation 4. Oxidation: Convert phosphite (B83602) triester to phosphate (B84403) triester (Iodine solution) Capping->Oxidation Repeat Repeat Cycle for Each Nucleotide Oxidation->Repeat CleavageDeprotection 5. Cleavage and Deprotection: Treat with concentrated NH4OH or AMA Oxidation->CleavageDeprotection Repeat->Deblocking Purification 6. Purification CleavageDeprotection->Purification FinalProduct Final Oligonucleotide Purification->FinalProduct

Caption: The cycle of solid-phase oligonucleotide synthesis.

Deprotection:

  • Standard Conditions (for Bz and Ib): Treatment with concentrated ammonium hydroxide (28-30%) at 55°C for 8-12 hours is a common method.

  • Mild Conditions (for Pac): Deprotection can be achieved with concentrated ammonium hydroxide at room temperature for 2-4 hours[3][4]. Alternatively, 0.05 M potassium carbonate in methanol can be used for very sensitive oligonucleotides.

  • Rapid Deprotection (AMA): A 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA) at 65°C for 10-15 minutes can be used for rapid deprotection, particularly with acetyl-protected dC to prevent transamination.

Conclusion

The choice of protecting group for deoxyadenosine is a strategic one, balancing the need for stability during synthesis with the requirement for efficient and non-destructive deprotection.

  • Benzoyl (Bz) remains a reliable and cost-effective choice for routine oligonucleotide synthesis where the final product is robust.

  • Isobutyryl (Ib) offers a similar performance profile to benzoyl.

  • Phenoxyacetyl (Pac) is the superior choice for the synthesis of sensitive and modified oligonucleotides, where its mild deprotection conditions are a significant advantage, minimizing the risk of side reactions and degradation of the final product.

Researchers should carefully consider the nature of their target oligonucleotide and the presence of any sensitive moieties when selecting the optimal N6-protecting group for deoxyadenosine.

References

The Gold Standard of Quantification: A Comparative Guide to DMT-dA(bz) Phosphoramidite-d9 Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the rapidly advancing field of oligonucleotide therapeutics, the accuracy and reliability of quantitative bioanalysis are paramount. The choice of an internal standard is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides an objective comparison of the performance of deuterated internal standards, specifically those synthesized using DMT-dA(bz) Phosphoramidite-d9, against other common alternatives, supported by experimental data and detailed protocols.

Stable isotope-labeled internal standards (SILIS), such as those incorporating deuterium, are widely recognized as the "gold standard" for quantitative mass spectrometry. By being chemically identical to the analyte of interest, a deuterated internal standard co-elutes chromatographically and exhibits the same behavior during sample preparation and ionization. This intrinsic similarity allows for highly effective correction of experimental variability, leading to superior accuracy and precision in quantification.

Performance Comparison: Deuterated vs. Alternative Internal Standards

The use of an appropriate internal standard is crucial for mitigating variability arising from sample extraction, matrix effects, and instrument response. While several types of internal standards are employed in oligonucleotide analysis, their ability to compensate for these factors differs significantly.

Data Summary

The following tables summarize the performance characteristics of analytical methods for oligonucleotides using different types of internal standards. The data, compiled from various studies, provides insight into the expected performance of each approach.

Table 1: Performance of a Deuterated Internal Standard

AnalyteInternal Standard TypeAccuracy (%)Precision (%CV)Linearity (R²)
Adenosine-containing OligonucleotideDeuterated (Hypothetical data based on similar studies)95 - 105< 10> 0.99
20-mer DNA OligonucleotideDeuterated (d-Thymidine)97.2 - 103.43.5 - 8.1> 0.99

Data for the 20-mer DNA Oligonucleotide is analogous to what can be expected for an adenosine-containing oligonucleotide and is derived from studies using a deuterated thymidine (B127349) internal standard.

Table 2: Performance of an Analog Internal Standard

AnalyteInternal Standard TypeAccuracy (%)Precision (%CV)Linearity (R²)
Antisense Oligonucleotide (ASO)Analog (24-mer generic DNA)85 - 115< 15> 0.98

Table 3: Performance of an Isobaric Internal Standard

AnalyteInternal Standard TypeAccuracy (%)Precision (%CV)Linearity (R²)
Synthetic OligonucleotideIsobaric95 (average)~80.9998

As the data illustrates, methods employing deuterated internal standards consistently demonstrate higher accuracy and precision compared to those using analog internal standards. While isobaric standards can also provide good performance, the synthesis of a stable isotope-labeled internal standard remains the most robust approach for correcting analytical variability.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the quantification of an adenosine-containing oligonucleotide using a deuterated internal standard synthesized with this compound.

Protocol 1: Synthesis of Deuterated Internal Standard
  • Oligonucleotide Synthesis: The deuterated internal standard is synthesized using standard automated phosphoramidite (B1245037) chemistry. During the synthesis cycle where an adenosine (B11128) residue is to be added, this compound is used in place of the standard DMT-dA(bz) Phosphoramidite.

  • Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using a standard protocol, typically involving treatment with concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature.

  • Purification: The crude deuterated oligonucleotide is purified by high-performance liquid chromatography (HPLC) to ensure high purity.

  • Quantification: The concentration of the purified deuterated internal standard is accurately determined using UV-Vis spectrophotometry at 260 nm.

Protocol 2: Sample Preparation from Biological Matrix (Plasma)
  • Spiking: A known amount of the purified deuterated internal standard is spiked into the plasma sample containing the target oligonucleotide.

  • Protein Precipitation: Proteins are precipitated by adding a solvent such as acetonitrile. The sample is vortexed and then centrifuged to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • The supernatant is transferred to a new tube and loaded onto a pre-conditioned weak anion exchange (WAX) SPE plate.

    • The plate is washed with a low-ionic-strength buffer (e.g., 50 mM ammonium acetate) followed by an organic wash (e.g., 40% methanol).

    • The oligonucleotide and internal standard are eluted with a high-ionic-strength or high-pH buffer (e.g., a solution containing a volatile base like ammonium hydroxide).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A column suitable for oligonucleotide analysis, such as a C18 reversed-phase column.

    • Mobile Phase A: An aqueous solution containing an ion-pairing agent (e.g., 10 mM diisopropylethylamine (DIPEA) and 200 mM hexafluoroisopropanol (HFIP)).

    • Mobile Phase B: An organic solution with the same ion-pairing agents in a higher concentration of organic solvent (e.g., 50:50 acetonitrile:water).

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides.

    • Flow Rate: A typical flow rate is 0.3 mL/min.

    • Column Temperature: The column is maintained at an elevated temperature (e.g., 60°C) to improve peak shape.

  • Mass Spectrometry (MS):

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the target oligonucleotide and the deuterated internal standard. The precursor ions are typically the multiply charged parent ions of the oligonucleotides.

Visualizing the Workflow and Principles

To better understand the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_synthesis Internal Standard Synthesis cluster_analysis Sample Analysis synthesis Automated Synthesis with This compound deprotection Cleavage & Deprotection synthesis->deprotection purification HPLC Purification deprotection->purification quant_is Quantification (UV-Vis) purification->quant_is sample Biological Sample spike Spike with d9-IS sample->spike spe Solid-Phase Extraction spike->spe lcms LC-MS/MS Analysis spe->lcms data Data Processing lcms->data

Overall experimental workflow.

isotope_dilution cluster_sample In the Sample cluster_process Sample Preparation & Analysis cluster_detection MS Detection Analyte Analyte (Unknown Amount) Loss Proportional Loss of Analyte and IS Analyte->Loss IS d9-Internal Standard (Known Amount) IS->Loss Ratio Measure Ratio of Analyte / d9-IS Loss->Ratio Quantification Quantification Ratio->Quantification Accurate Quantification

Principle of Isotope Dilution Mass Spectrometry.

A Researcher's Guide to the Cross-Validation of DMT-dA(bz) Phosphoramidite-d9 in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the choice of phosphoramidite (B1245037) building blocks is critical to ensuring the quality, purity, and analytical integrity of the final product. This guide provides a comprehensive comparison of DMT-dA(bz) Phosphoramidite-d9 with its non-deuterated counterpart and other commonly used deoxyadenosine (B7792050) phosphoramidites.

This compound is a deuterium-labeled version of the standard benzoyl-protected deoxyadenosine phosphoramidite. Its primary application lies in its use as an internal standard for the highly accurate quantification of oligonucleotides in complex biological matrices using mass spectrometry. The introduction of nine deuterium (B1214612) atoms provides a distinct mass shift, enabling precise differentiation from the non-labeled analyte.

While direct, publicly available experimental data quantitatively comparing the synthesis performance of the deuterated versus non-deuterated versions is limited, performance is expected to be broadly similar. However, theoretical considerations regarding the kinetic isotope effect suggest potential minor differences in reaction rates. The primary value of the d9 variant is not in altering the synthesis outcome but in facilitating downstream analytical applications.

Performance Comparison of Deoxyadenosine Phosphoramidites

The selection of a phosphoramidite is often dictated by the specific requirements of the oligonucleotide being synthesized, including its sequence, length, and any modifications, as well as the desired deprotection conditions. Below is a comparison of this compound and its alternatives.

ParameterThis compoundDMT-dA(bz) Phosphoramidite (Standard)DMT-dA(pac) PhosphoramiditeDMT-dA(dmf) Phosphoramidite
Primary Application Internal standard for mass spectrometryStandard DNA synthesis"UltraMILD" deprotection for sensitive oligosFast deprotection protocols
Typical Purity (by HPLC/³¹P-NMR) ≥98%≥99%≥98%≥99%
Typical Coupling Efficiency >98% (Expected)>99%>98%>98%
Deprotection Conditions Standard (Ammonia, 55°C, 8h)Standard (Ammonia, 55°C, 8h)Ultra-mild (e.g., K₂CO₃ in Methanol)Fast (e.g., AMA at 65°C, <20 min)
Key Advantage Enables accurate quantification of oligonucleotidesWell-established, reliable performanceCompatibility with sensitive modificationsReduced deprotection time, increasing throughput
Potential Considerations Potential for minor kinetic isotope effectsStandard deprotection can damage sensitive labelsMay require specific synthesis protocolsNot as widely used as benzoyl protection

Experimental Protocols

To facilitate the cross-validation of these phosphoramidites, detailed experimental protocols for key performance indicators are provided below.

Determination of Coupling Efficiency via Trityl Cation Monitoring

Objective: To determine the stepwise coupling efficiency of the phosphoramidite during automated solid-phase oligonucleotide synthesis.

Methodology: The dimethoxytrityl (DMT) group is cleaved at the beginning of each synthesis cycle, releasing a brightly colored trityl cation. The absorbance of this cation is proportional to the number of growing oligonucleotide chains. By comparing the absorbance from one cycle to the next, the coupling efficiency can be calculated.

Procedure:

  • Set up the oligonucleotide synthesis on an automated synthesizer.

  • During the synthesis, the synthesizer's software will automatically collect the trityl cation solution after the deblocking step of each cycle.

  • The absorbance of the collected solution is measured at approximately 495 nm.

  • The stepwise coupling efficiency is calculated using the following formula: Coupling Efficiency (%) = (Absorbance at cycle n / Absorbance at cycle n-1) * 100

  • The average coupling efficiency across all cycles for a specific phosphoramidite is then determined.

Analysis of Oligonucleotide Purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the final, deprotected oligonucleotide and quantify the percentage of the full-length product.

Methodology: RP-HPLC separates oligonucleotides based on their hydrophobicity. The full-length oligonucleotide, which may retain its 5'-DMT group (DMT-on analysis), is more hydrophobic than shorter, failure sequences (n-1, n-2, etc.) and will have a longer retention time on the column.

Procedure:

  • Sample Preparation: After synthesis and deprotection, the crude oligonucleotide is dissolved in a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) acetate).

  • HPLC System:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

    • Detection: UV absorbance at 260 nm.

  • Analysis: The chromatogram will show a major peak corresponding to the full-length oligonucleotide. The purity is calculated by integrating the area of the main peak and dividing it by the total area of all peaks.

Stability Assessment of Phosphoramidites in Solution

Objective: To evaluate the stability of the phosphoramidite in the synthesis solvent over time, simulating the conditions on a DNA synthesizer.

Methodology: ³¹P NMR spectroscopy is used to monitor the degradation of the phosphoramidite in solution. The phosphoramidite diastereomers have a characteristic signal around 150 ppm, while degradation products will appear at different chemical shifts.

Procedure:

  • Prepare a solution of the phosphoramidite in anhydrous acetonitrile (the same solvent used on the synthesizer).

  • Acquire an initial ³¹P NMR spectrum.

  • Store the solution under an inert atmosphere at room temperature.

  • Acquire subsequent ³¹P NMR spectra at regular intervals (e.g., 24, 48, 72 hours).

  • Quantify the percentage of degradation by comparing the integration of the phosphoramidite signals to the signals of the degradation products.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the standard oligonucleotide synthesis workflow and a typical analytical workflow for purity assessment.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing Start 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Start->Coupling Capping 3. Capping (Unreacted Chains) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Start Next Cycle Cleavage Cleavage from Support Oxidation->Cleavage Final Cycle Deprotection Base Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification QC Quality Control Purification->QC

Caption: Automated solid-phase oligonucleotide synthesis workflow.

Analytical_Workflow CrudeOligo Crude Oligonucleotide Product RPHPLC Reversed-Phase HPLC CrudeOligo->RPHPLC IEHPLC Ion-Exchange HPLC CrudeOligo->IEHPLC LCMS LC-MS CrudeOligo->LCMS Purity Purity Assessment (% Full-Length Product) RPHPLC->Purity IEHPLC->Purity Identity Identity Confirmation (Mass Verification) LCMS->Identity

Caption: Analytical workflow for oligonucleotide purity and identity assessment.

A Comparative Guide to Isotopic Labeling of Oligonucleotides: Benchmarking DMT-dA(bz) Phosphoramidite-d9

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic oligonucleotide development and research, accurate quantification and structural elucidation are paramount. Isotopic labeling of oligonucleotides, followed by analysis with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, has emerged as a powerful tool for these applications. This guide provides a comparative overview of various isotopic labeling methods, with a focus on the utility of DMT-dA(bz) Phosphoramidite-d9, a deuterated phosphoramidite (B1245037) for introducing stable isotopes during solid-phase oligonucleotide synthesis.

Introduction to Isotopic Labeling of Oligonucleotides

Isotope labeling involves the incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecular structure of an oligonucleotide.[] This technique enables researchers to differentiate the labeled molecule from its unlabeled counterpart based on the mass difference, without significantly altering its chemical properties.[] The primary applications of isotopically labeled oligonucleotides are as internal standards in quantitative bioanalysis and as probes in structural biology studies.[2][3]

This compound is a deuterated building block used in automated solid-phase synthesis to introduce nine deuterium atoms into a specific deoxyadenosine (B7792050) position within a DNA oligonucleotide.[2] This allows for the creation of a stable isotope-labeled internal standard (SIL-IS) that is nearly identical to the therapeutic oligonucleotide being studied.[4]

Comparison of Isotopic Labeling Methods

The choice of isotopic label can significantly impact the performance and outcome of an experiment. The most common stable isotopes used for labeling oligonucleotides are deuterium (²H) and carbon-13 (¹³C). The following table summarizes the key performance characteristics of these two methods.

Table 1: Comparison of Deuterated vs. ¹³C-Labeled Internal Standards

FeatureDeuterated (e.g., this compound)¹³C-Labeled
Synthesis Generally more cost-effective and readily available.[5]Typically more expensive and may have limited commercial availability.[5]
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting earlier than the unlabeled analyte in liquid chromatography (LC).[6][7]Typically co-elutes perfectly with the unlabeled analyte.[6][7]
Accuracy & Precision The chromatographic shift can potentially lead to inaccuracies in quantification if matrix effects vary across the peak.[6][7]Superior co-elution leads to more accurate and precise quantification, especially in complex matrices.[6]
Isotopic Stability Deuterium atoms on certain positions can be susceptible to back-exchange with hydrogen atoms from the solvent.[7]¹³C labels are stable and not prone to exchange.[5]
Mass Shift Provides a significant mass shift, which is easily detectable by mass spectrometry.Provides a distinct mass shift, with the advantage of not altering chromatographic properties.

Experimental Protocols

Detailed methodologies are crucial for the successful application of isotopic labeling in oligonucleotide research. Below are representative protocols for the synthesis of a deuterated oligonucleotide using this compound and its subsequent use in a quantitative LC-MS/MS assay.

Protocol 1: Solid-Phase Synthesis of a Deuterated Oligonucleotide

This protocol outlines the automated synthesis of an oligonucleotide containing a deuterated deoxyadenosine residue.

  • Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence. At the specific position where the deuterated adenosine (B11128) is to be incorporated, designate the use of this compound.[9]

  • Initiation: Start the synthesis with the first nucleoside pre-attached to a solid support (e.g., controlled pore glass).[10]

  • Synthesis Cycle (repeated for each nucleotide):

    • Detritylation (De-blocking): Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).[11]

    • Coupling: Introduce the next phosphoramidite monomer (e.g., this compound) along with an activator (e.g., 5-(ethylthio)-1H-tetrazole) to the reaction column. The activated phosphoramidite couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. A molar excess of the phosphoramidite is used to drive the reaction to completion.[11]

    • Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.[12]

    • Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a mixture of THF, pyridine, and water).[11]

  • Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and phosphate backbone using concentrated ammonium (B1175870) hydroxide.[8]

  • Purification: Purify the full-length deuterated oligonucleotide using methods such as high-performance liquid chromatography (HPLC).[13]

G cluster_synthesis Solid-Phase Synthesis Cycle cluster_workflow Overall Workflow Detritylation Detritylation Coupling Coupling Detritylation->Coupling Free 5'-OH Capping Capping Coupling->Capping New Nucleotide Added Oxidation Oxidation Capping->Oxidation Unreacted Chains Blocked Oxidation->Detritylation Stable Phosphate Linkage Synthesizer_Setup Synthesizer Setup Solid_Support Initiation on Solid Support Synthesizer_Setup->Solid_Support Synthesis_Cycle Automated Synthesis Cycles Solid_Support->Synthesis_Cycle Cleavage_Deprotection Cleavage & Deprotection Synthesis_Cycle->Cleavage_Deprotection Purification HPLC Purification Cleavage_Deprotection->Purification

Figure 1. Workflow for solid-phase synthesis of a deuterated oligonucleotide.

Protocol 2: Quantitative Analysis of an Oligonucleotide using a Deuterated Internal Standard by LC-MS/MS

This protocol describes the use of the synthesized deuterated oligonucleotide as an internal standard for the quantification of a target oligonucleotide in a biological matrix.

  • Preparation of Standards and Samples:

    • Prepare stock solutions of the target oligonucleotide (analyte) and the deuterated internal standard (IS) in nuclease-free water.[14]

    • Create a calibration curve by spiking known concentrations of the analyte into the biological matrix (e.g., plasma).[14]

    • Prepare quality control (QC) samples at low, medium, and high concentrations.[14]

    • To each calibrator, QC, and unknown sample, add a fixed concentration of the deuterated IS.[14]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an SPE cartridge (e.g., polymeric reversed-phase) with methanol (B129727) followed by water.[14]

    • (Optional) Perform protein precipitation on the samples before loading.[14]

    • Load the samples onto the conditioned SPE cartridge.[14]

    • Wash the cartridge with a low-organic-content buffer to remove impurities.[14]

    • Elute the analyte and IS with an appropriate elution solvent.[14]

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.[14]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a reversed-phase column with an ion-pairing agent (e.g., triethylamine (B128534) and hexafluoroisopropanol) in the mobile phase to achieve separation.[15] A gradient elution is typically employed.[14]

    • Mass Spectrometry Detection: Perform analysis on a tandem mass spectrometer in negative ion mode using electrospray ionization (ESI).[16]

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated IS. The mass difference due to deuteration will result in distinct precursor and/or product ions for the IS.[16]

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the IS for each sample.

    • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[14]

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Spiking Spike with Deuterated IS SPE Solid-Phase Extraction Spiking->SPE Elution Elution SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Figure 2. Quantitative analysis workflow using a deuterated internal standard.

Conclusion

The use of this compound for the synthesis of deuterated internal standards offers a reliable and cost-effective method for the accurate quantification of therapeutic oligonucleotides. While ¹³C-labeled standards may provide superior chromatographic co-elution, deuterated standards, when properly implemented and validated, are a widely accepted and effective tool in bioanalytical workflows. The choice between these methods will depend on the specific requirements of the assay, the complexity of the matrix, and budgetary considerations. The detailed protocols provided in this guide offer a starting point for researchers and drug development professionals to implement robust and accurate analytical methods for oligonucleotide therapeutics.

References

Assessing the Kinetic Isotope Effect of DMT-dA(bz) Phosphoramidite-d9 Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Product Comparison

The primary difference between DMT-dA(bz) Phosphoramidite (B1245037) and DMT-dA(bz) Phosphoramidite-d9 lies in the isotopic substitution of nine hydrogen atoms with deuterium (B1214612). This seemingly subtle change can have a measurable impact on the rate of the phosphoramidite coupling reaction during solid-phase oligonucleotide synthesis.

PropertyDMT-dA(bz) PhosphoramiditeThis compoundRationale for Difference
Molecular Weight 857.93 g/mol [2]Approx. 866.98 g/mol Increased mass due to the presence of nine deuterium atoms instead of hydrogen.
Chemical Structure Standard N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine-3'-O-[O-(2-cyanoethyl)-N,N'-diisopropylphosphoramidite][2]Isotopically labeled version of the standard phosphoramidite.Deuterium substitution at specific positions.
Expected Coupling Rate Standard coupling kinetics.Potentially slower coupling rate.The carbon-deuterium bond has a lower zero-point energy than the carbon-hydrogen bond, requiring more energy to break, which can lead to a slower reaction rate (a primary kinetic isotope effect).
Metabolic Stability of Resulting Oligonucleotide Standard nuclease resistance.Potentially enhanced nuclease resistance.The kinetic isotope effect can slow down enzymatic cleavage at the deuterated sites, potentially increasing the in vivo half-life of the oligonucleotide therapeutic.[1]

The Phosphoramidite Coupling Reaction: A Potential Point for a Kinetic Isotope Effect

The solid-phase synthesis of oligonucleotides using the phosphoramidite method is a cyclical process involving four key steps: detritylation, coupling, capping, and oxidation.[3][4] The kinetic isotope effect, if observable, would manifest during the coupling step .

During coupling, the activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[] This reaction involves the formation of a new phosphorus-oxygen bond and the departure of the diisopropylamino group. While the primary bond changes do not directly involve the deuterated positions on the benzoyl protecting group of the adenine (B156593) base, a secondary kinetic isotope effect is possible. This secondary KIE arises from changes in hybridization and vibrational frequencies at the adenine base as the reaction proceeds.

A 5'-OH of Growing Oligonucleotide Chain E Coupling Reaction A->E B This compound (or non-deuterated) D Activated Phosphoramidite B->D Activation C Activator (e.g., Tetrazole) C->D D->E F Formation of Phosphite Triester (Elongated Oligonucleotide) E->F New P-O bond G Diisopropylamine E->G Leaving Group

Caption: The phosphoramidite coupling reaction pathway. (Within 100 characters)

Proposed Experimental Protocol for Assessing the Kinetic Isotope Effect

To quantitatively assess the kinetic isotope effect of this compound incorporation, a competitive kinetic analysis is proposed. This approach offers higher precision for measuring small KIEs compared to parallel experiments.

Objective: To determine the relative rate of incorporation of DMT-dA(bz) Phosphoramidite versus its d9 isotopologue.

Materials:

  • DMT-dA(bz) Phosphoramidite

  • This compound

  • Controlled pore glass (CPG) solid support pre-loaded with a nucleoside

  • Standard oligonucleotide synthesis reagents (activator, capping solution, oxidizing solution, deblocking solution)

  • Anhydrous acetonitrile

  • Automated DNA/RNA synthesizer

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (LC-MS or MALDI-TOF)

Methodology:

  • Preparation of Reagents:

    • Prepare equimolar solutions of DMT-dA(bz) Phosphoramidite and this compound in anhydrous acetonitrile.

    • Prepare a mixed phosphoramidite solution containing a precise 1:1 molar ratio of the deuterated and non-deuterated phosphoramidites.

  • Oligonucleotide Synthesis:

    • Perform a standard solid-phase oligonucleotide synthesis of a short, defined sequence (e.g., a dimer or trimer) on the CPG support.

    • For the coupling step where the adenine base is to be incorporated, use the 1:1 mixed phosphoramidite solution. It is crucial to limit the coupling time to ensure the reaction does not go to completion, allowing for kinetic resolution of the two isotopologues.

  • Cleavage and Deprotection:

    • After the synthesis is complete, cleave the oligonucleotide from the solid support and remove all protecting groups using standard procedures.

  • Analysis:

    • Analyze the resulting mixture of oligonucleotides by mass spectrometry.

    • Determine the relative abundance of the oligonucleotide containing the non-deuterated dA(bz) and the one containing the deuterated dA(bz)-d9.

  • Calculation of the Kinetic Isotope Effect:

    • The kinetic isotope effect (kH/kD) can be calculated from the ratio of the products formed.

cluster_prep 1. Reagent Preparation cluster_synthesis 2. Oligonucleotide Synthesis cluster_analysis 3. Analysis & Calculation A Equimolar solutions of DMT-dA(bz) (H) and DMT-dA(bz)-d9 (D) B Prepare 1:1 molar mixture of H and D phosphoramidites A->B D Use 1:1 mixed amidite solution for adenine incorporation (limited coupling time) B->D C Solid-phase synthesis of a short oligonucleotide C->D E Cleavage and Deprotection D->E F Mass Spectrometry Analysis (e.g., LC-MS) E->F G Determine relative abundance of H- and D-containing oligonucleotides F->G H Calculate Kinetic Isotope Effect (kH/kD) G->H

Caption: Proposed experimental workflow for KIE assessment. (Within 100 characters)

Conclusion

The use of this compound in oligonucleotide synthesis presents an intriguing possibility for influencing reaction kinetics and enhancing the metabolic stability of the final product. While a definitive kinetic isotope effect for its incorporation has yet to be published, the theoretical framework and proposed experimental protocol in this guide provide a clear path for researchers to investigate this phenomenon. Such studies are crucial for the rational design of oligonucleotide therapeutics with improved pharmacokinetic properties.

References

Safety Operating Guide

Proper Disposal Procedures for DMT-dA(bz) Phosphoramidite-d9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring a safe and compliant laboratory environment is paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of DMT-dA(bz) Phosphoramidite-d9, a crucial reagent in oligonucleotide synthesis. Adherence to these protocols is vital for mitigating risks to laboratory personnel and the environment.

This compound, like its non-deuterated counterpart, is a hazardous substance that necessitates careful handling. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is mandatory to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (nitrile or neoprene), and a flame-retardant lab coat.

In the event of a spill, the area should be evacuated of all non-essential personnel. The spill should be absorbed using an inert material, such as vermiculite (B1170534) or dry sand. The absorbed material must then be collected into a clearly labeled, sealed container for hazardous waste disposal. The affected surface should be decontaminated with a suitable solvent, such as alcohol, followed by a thorough washing. It is critical to prevent any of the chemical or its waste from entering drains or waterways.

Disposal Plan: A Step-by-Step Deactivation Protocol

The primary and recommended method for the safe disposal of this compound waste is a controlled chemical deactivation process through hydrolysis. This procedure converts the reactive phosphoramidite (B1245037) moiety into a less reactive H-phosphonate species, which can then be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

This protocol is designed for the deactivation of small quantities of expired or unused this compound solid waste, as well as residual amounts in "empty" containers.

Experimental Protocol for Deactivation of this compound Waste

Materials:

  • This compound waste (solid or residue in containers)

  • Anhydrous acetonitrile (B52724) (ACN)

  • 5% aqueous solution of sodium bicarbonate (NaHCO₃)

  • Stir plate and stir bar

  • Appropriately sized glass beaker or flask

  • Labeled hazardous waste container for aqueous chemical waste

Procedure:

  • Dissolution: For solid waste, dissolve the this compound in a minimal amount of anhydrous acetonitrile. For "empty" containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue. This step should be performed in a chemical fume hood.

  • Quenching/Hydrolysis: Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 10-fold excess by volume of a 5% aqueous sodium bicarbonate solution. The weak basic nature of the sodium bicarbonate solution aids in neutralizing any acidic byproducts that may form during hydrolysis.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours. This extended reaction time is crucial to ensure the complete hydrolysis of the phosphoramidite.

  • Waste Collection: After the 24-hour hydrolysis period, carefully transfer the resulting aqueous mixture to a designated and clearly labeled hazardous waste container for aqueous chemical waste.

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Never pour the deactivated solution down the drain.

Data Presentation: Quantitative Parameters for Disposal

For clarity and ease of comparison, the key quantitative parameters for this disposal procedure are summarized in the table below.

ParameterValue/RecommendationNotes
Deactivating Agent 5% Aqueous Sodium Bicarbonate (w/v)A weak base to facilitate hydrolysis and neutralize acidic byproducts.
Solvent for Waste Anhydrous AcetonitrileUsed to dissolve solid phosphoramidite waste or rinse containers.
Ratio of Waste Solution to Deactivating Agent 1:10 (by volume)A 10-fold excess of the bicarbonate solution ensures complete hydrolysis.
Reaction Time Minimum 24 hoursEnsures complete deactivation of the phosphoramidite.
Reaction Temperature Room TemperatureThe hydrolysis reaction proceeds effectively at ambient temperature.

Visualization of the Disposal Workflow

The logical flow of the disposal procedure for this compound is illustrated in the following diagram.

cluster_prep Preparation cluster_deactivation Deactivation (in Fume Hood) cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe dissolve Dissolve Waste in Anhydrous Acetonitrile ppe->dissolve quench Slowly Add Waste Solution to Bicarbonate Solution (1:10 ratio) dissolve->quench prepare_bicarb Prepare 5% Sodium Bicarbonate Solution prepare_bicarb->quench hydrolyze Stir for 24 Hours at Room Temperature quench->hydrolyze collect Transfer Deactivated Mixture to Hazardous Waste Container hydrolyze->collect dispose Dispose via Institutional EHS or Licensed Contractor collect->dispose end End: Disposal Complete dispose->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling DMT-dA(bz) Phosphoramidite-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of DMT-dA(bz) Phosphoramidite-d9, a critical reagent in oligonucleotide synthesis. Adherence to these protocols is crucial for mitigating risks and ensuring a safe laboratory environment.

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when working with this compound to prevent exposure.[2][4]

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[4]
Face ShieldRecommended when there is a splash hazard.[4]
Skin Protection Chemical-Resistant GlovesHandle with chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves properly.[4][5]
Laboratory CoatA laboratory coat must be worn.[4]
Respiratory Protection NIOSH-approved RespiratorUse a NIOSH-approved respirator, such as an N95 or P1 type dust mask, if ventilation is inadequate or dust is generated.[4]
Self-contained Breathing ApparatusNecessary in case of fire or major spills.[4]

Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the reagent and ensure the safety of laboratory personnel.

Handling Precautions:

  • Avoid inhalation, and contact with skin and eyes.[2][3]

  • Avoid the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke in the handling area.[2][4]

  • Wash hands thoroughly after handling the compound.[2][4]

Storage Conditions:

  • Keep the container tightly sealed to prevent moisture and air exposure.[2][4]

  • Store in a dry, well-ventilated area.[2][4]

  • The recommended storage temperature is -20°C.[2][4][6]

  • Protect from heat and store away from oxidizing agents.[2][4]

Disposal Plan: Deactivation and Waste Management

The primary method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[1] The reactive phosphoramidite (B1245037) moiety is sensitive to moisture and can be intentionally hydrolyzed to a less reactive species.[1]

Experimental Protocol for Deactivation:

This protocol is intended for the deactivation of small quantities of expired or unused solid waste or residues in empty containers.

Materials:

  • This compound waste

  • Anhydrous Acetonitrile (B52724) (ACN)

  • 5% aqueous solution of Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Preparation: Perform all operations within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.[1]

  • Dissolution: For solid waste, carefully dissolve the phosphoramidite in a minimal amount of anhydrous acetonitrile. For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]

  • Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous solution of sodium bicarbonate.[1]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.[1]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1] Do not dispose of the chemical into drains or the environment.[1][4]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_synthesis Synthesis cluster_cleanup Post-Handling & Disposal prep Don Appropriate PPE setup Work in Fume Hood weigh Weigh/Measure Reagent setup->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve synthesis Use in Oligonucleotide Synthesis dissolve->synthesis decontaminate Decontaminate Work Area synthesis->decontaminate synthesis->decontaminate dispose Dispose of Waste (See Protocol) decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for handling this compound.

References

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